(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid
Beschreibung
Eigenschaften
IUPAC Name |
(2R,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJINEMBBQVPGY-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)N)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (2R,3R)-2-Amino-3-(tert-butoxy)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid , also known as O-tert-butyl-D-allothreonine, is a synthetic amino acid derivative that plays a crucial role as a building block in the synthesis of complex peptides and other pharmaceutical compounds. Its stereospecific structure and the presence of the bulky tert-butyl protecting group on the hydroxyl function of the allothreonine backbone make it a valuable component in medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.
Core Chemical Properties
This compound is a white solid under standard conditions. The tert-butyl ether linkage provides stability against various reagents and reaction conditions commonly employed in peptide synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO₃ | --INVALID-LINK-- |
| Molecular Weight | 175.23 g/mol | --INVALID-LINK-- |
| CAS Number | 119323-52-3 | --INVALID-LINK-- |
| Appearance | White solid | --INVALID-LINK--[1] |
| Calculated Boiling Point | 275.3 °C at 760 mmHg | --INVALID-LINK--[2], [Source 10] |
| Computed pKa | 4.007 | --INVALID-LINK--[3] |
| Computed XLogP | 0.602 | --INVALID-LINK--[3] |
Synthesis and Characterization
The synthesis of this compound is not commonly detailed as a final product in literature but rather as an intermediate in the synthesis of more complex molecules, often in its N-protected form (e.g., with Fmoc or Boc). The general strategy involves the protection of the hydroxyl group of D-allothreonine as a tert-butyl ether.
A general synthetic approach can be conceptualized as follows:
Figure 1. Conceptual workflow for the synthesis of this compound.
Characterization of the final product would typically involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure, including the presence of the tert-butyl group and the stereochemistry of the amino acid backbone.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
While specific spectral data is not publicly available, commercial suppliers often provide it upon request.[3]
Role in Drug Development and Peptide Synthesis
The primary application of this compound is in solid-phase peptide synthesis (SPPS). The tert-butyl group serves as a robust protecting group for the hydroxyl side chain of the allothreonine residue.
Key advantages of the tert-butyl protecting group in SPPS:
-
Stability: It is stable to the basic conditions used for the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.[4]
-
Clean Cleavage: It is readily removed under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[4]
The incorporation of O-tert-butyl-D-allothreonine into a peptide sequence can influence the peptide's conformation and, consequently, its biological activity. The D-configuration of the amino acid can enhance metabolic stability by making the peptide less susceptible to enzymatic degradation.
The workflow for incorporating this amino acid into a peptide via Fmoc-based SPPS is outlined below:
Figure 2. Workflow for the incorporation of Fmoc-O-tert-butyl-D-allothreonine in Solid-Phase Peptide Synthesis.
While the biological activity of the free amino acid is not extensively documented, its N-Fmoc protected form, Fmoc-O-tert-butyl-D-allo-threonine, has been suggested as a potential selective inhibitor of caspase-1, an enzyme involved in inflammatory responses.[5] This suggests that peptides containing this residue may be of interest in the development of novel anti-inflammatory therapeutics.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not readily found in peer-reviewed literature, as it is often synthesized as an intermediate and used directly in subsequent steps. However, a general procedure for the coupling of its Fmoc-protected version in SPPS is as follows:
General Coupling Protocol for Fmoc-D-allo-Thr(tBu)-OH in SPPS: [4]
-
Resin Preparation: The solid support with the growing peptide chain is washed thoroughly with a suitable solvent, such as dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc group is removed by treating the resin with a solution of piperidine in DMF (typically 20%).
-
Washing: The resin is washed extensively with DMF to remove residual piperidine and by-products.
-
Coupling: A solution of Fmoc-D-allo-Thr(tBu)-OH (3-5 equivalents), a coupling agent such as HBTU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF is added to the resin. The mixture is agitated for 1-2 hours at room temperature.
-
Washing: The resin is washed with DMF to remove excess reagents and by-products.
-
Cycle Repetition: The process is repeated for the subsequent amino acids in the peptide sequence.
Final Cleavage and Deprotection: [4]
-
Resin Treatment: The peptide-bound resin is treated with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%), along with scavengers such as water and triisopropylsilane (TIS) to remove the tert-butyl protecting group and cleave the peptide from the resin.
-
Peptide Precipitation: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Safety and Handling
A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound. While specific hazard data for this compound is limited, it should be handled with standard laboratory precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[6]
Conclusion
This compound is a specialized amino acid derivative with significant utility in the field of peptide synthesis and drug discovery. Its key feature is the tert-butyl ether protecting group, which offers stability and allows for controlled deprotection during the synthesis of complex peptide-based therapeutics. While detailed experimental data on the free amino acid is sparse in public domains, its importance as a building block is well-established within the scientific community. Future research involving peptides containing this moiety may further elucidate its impact on biological activity and therapeutic potential.
References
Synthesis of (2R,3R)-2-Amino-3-(tert-butoxy)butanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid, a protected derivative of D-allothreonine, is a chiral building block of significant interest in organic synthesis and pharmaceutical development. Its specific stereochemistry and the presence of the bulky tert-butyl protecting group on the hydroxyl function make it a valuable component in the synthesis of complex molecules, including peptides and natural products. This technical guide provides an in-depth overview of the synthetic approaches to this compound, detailing experimental protocols and presenting comparative data.
Introduction to Synthetic Strategies
The synthesis of this compound fundamentally involves the selective protection of the functional groups of D-allothreonine. The primary challenge lies in achieving the desired O-tert-butylation of the secondary alcohol without competing N-alkylation or other side reactions. The common strategies revolve around a multi-step process that includes:
-
N-protection of the amino group.
-
Carboxyl protection , often as an ester.
-
O-tert-butylation of the hydroxyl group.
-
Deprotection of the amino and carboxyl groups.
The choice of protecting groups for the amine and carboxylic acid functionalities is critical as their stability must be orthogonal to the conditions used for the tert-butylation and the final deprotection steps. Commonly used N-protecting groups in this context include benzyloxycarbonyl (Z or Cbz) and tert-butoxycarbonyl (Boc).
Comparative Synthesis Protocols
The following table summarizes a generalized synthetic pathway derived from protocols for similar protected threonine derivatives. This approach starts from D-allothreonine and employs a Z-group for N-protection.
| Step | Reaction | Reagents & Solvents | Key Conditions | Typical Yield |
| 1 | N-protection | Benzyl chloroformate, NaOH, Water/Acetone | 0°C to room temperature | >90% |
| 2 | Esterification | Thionyl chloride, Methanol | 0°C to reflux | >95% |
| 3 | O-tert-butylation | Isobutylene, Dichloromethane, Conc. H₂SO₄ (catalyst) | Pressurized vessel, room temp. | 60-80% |
| 4 | Saponification | LiOH or NaOH, Acetone/Water | Room temperature | >90% |
| 5 | N-deprotection | H₂, Pd/C, Methanol | Room temperature, atmospheric pressure | >95% |
Detailed Experimental Protocols
Protocol 1: Synthesis via Z-Protected D-allothreonine Methyl Ester
This protocol outlines a common route for the preparation of O-tert-butylated amino acids.
Step 1: N-protection of D-allothreonine (Z-D-allo-Thr-OH)
-
Dissolve D-allothreonine in an aqueous solution of sodium hydroxide.
-
Cool the solution to 0°C in an ice bath.
-
Add benzyl chloroformate dropwise while maintaining the pH between 9-10 with the addition of NaOH solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Acidify the solution with HCl to precipitate the Z-protected amino acid.
-
Filter, wash with cold water, and dry the product.
Step 2: Esterification (Z-D-allo-Thr-OMe)
-
Suspend Z-D-allo-Thr-OH in methanol.
-
Cool the suspension to 0°C and add thionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the methyl ester.
Step 3: O-tert-butylation (Z-D-allo-Thr(tBu)-OMe)
-
Dissolve Z-D-allo-Thr-OMe in dichloromethane in a pressure-resistant vessel.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Introduce isobutylene gas or liquid isobutylene and seal the vessel.
-
Stir the reaction at room temperature for 48-72 hours.
-
Carefully vent the vessel, and quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate to yield the O-tert-butylated product.
Step 4: Saponification (Z-D-allo-Thr(tBu)-OH)
-
Dissolve the methyl ester from the previous step in a mixture of acetone and water.
-
Add an aqueous solution of lithium hydroxide or sodium hydroxide.
-
Stir at room temperature until the saponification is complete.
-
Acidify the reaction mixture and extract the product with an organic solvent.
-
Dry and concentrate the organic layer to obtain the protected acid.
Step 5: N-deprotection (H-D-allo-Thr(tBu)-OH)
-
Dissolve Z-D-allo-Thr(tBu)-OH in methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Filter off the catalyst through Celite and concentrate the filtrate to obtain the final product, this compound.
Visualization of the Synthetic Pathway
The following diagram illustrates the key transformations in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Concluding Remarks
The synthesis of this compound is a multi-step process that requires careful selection of protecting groups to ensure orthogonality and high yields. The protocol described provides a reliable method for obtaining this valuable chiral building block. Researchers should pay close attention to the reaction conditions, particularly for the O-tert-butylation step, as it is often the most challenging and yield-determining step in the sequence. The use of different N-protecting groups, such as Boc, is also feasible and may be advantageous depending on the desired final application of the amino acid derivative.
A Technical Guide to the Stereochemistry of (2R,3R)-2-Amino-3-(tert-butoxy)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid, a protected derivative of D-allothreonine, is a chiral building block of significant interest in synthetic organic chemistry and drug discovery. Its specific stereochemistry and the presence of the bulky tert-butyl ether protecting group on the side-chain hydroxyl moiety make it a valuable component in the synthesis of complex peptides and other biologically active molecules. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and characterization of this compound, including detailed experimental protocols and spectroscopic data.
Introduction
This compound, also known as O-tert-butyl-D-allothreonine (H-D-allo-Thr(tBu)-OH), is a non-proteinogenic amino acid derivative. The (2R,3R) stereoconfiguration corresponds to the D-allo isomer of threonine. The tert-butyl ether linkage on the C3 hydroxyl group serves as a robust protecting group, stable to a wide range of reaction conditions, particularly the basic conditions used for Fmoc group removal in solid-phase peptide synthesis (SPPS). This strategic protection prevents undesirable side reactions, such as O-acylation, during peptide chain elongation.[1] The use of such protected amino acids is crucial for the synthesis of peptides with high purity and yield.
Stereochemistry
The stereochemistry of this compound is defined by two chiral centers at the C2 (α-carbon) and C3 (β-carbon) positions. The "2R,3R" designation according to the Cahn-Ingold-Prelog priority rules specifies the absolute configuration at these centers. This particular arrangement is known as the D-allothreonine configuration.
Molecular Structure:
References
An In-depth Technical Guide to (2R,3R)-2-Amino-3-(tert-butoxy)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid, a non-proteinogenic amino acid derivative crucial for advanced peptide synthesis and drug design. This document details its physicochemical properties, a detailed synthesis protocol, analytical methodologies, and its application in the development of therapeutic peptides.
Compound Identification and Physicochemical Properties
This compound, also known as O-tert-butyl-D-allothreonine, is a valuable building block in synthetic organic chemistry. The tert-butyl ether protecting group on the side-chain hydroxyl function enhances its utility in solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 119323-52-3[1] |
| Molecular Formula | C₈H₁₇NO₃ |
| Molecular Weight | 175.23 g/mol |
| IUPAC Name | This compound |
| Synonyms | O-tert-Butyl-D-allothreonine, H-D-allo-Thr(tBu)-OH |
| Appearance | White to off-white solid |
| Purity | ≥ 98% (by NMR) |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a multi-step process starting from a protected D-allothreonine derivative. The following protocol outlines a common synthetic route starting from Fmoc-D-allothreonine.
2.1. Synthesis of Fmoc-D-allo-Thr(tBu)-OH (Precursor)
The tert-butylation of the side-chain hydroxyl group is a critical step. A modern and efficient method avoids the use of gaseous isobutylene and strong acids like sulfuric acid.
-
Materials: Fmoc-D-allo-Thr-OH, tert-butyl acetate (AcOtBu), Perchloric acid (60% aq.), Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexane, Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve Fmoc-D-allo-Thr-OH in a mixture of DCM and tert-butyl acetate.
-
Add a catalytic amount of 60% aqueous perchloric acid to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield Fmoc-D-allo-Thr(tBu)-OH as a white solid.
-
2.2. Deprotection of Fmoc Group to Yield this compound
The final step involves the removal of the N-terminal Fmoc protecting group.
-
Materials: Fmoc-D-allo-Thr(tBu)-OH, Piperidine, N,N-Dimethylformamide (DMF), Diethyl ether.
-
Procedure:
-
Dissolve Fmoc-D-allo-Thr(tBu)-OH in DMF.
-
Add a solution of 20% piperidine in DMF to the reaction mixture.
-
Stir at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the majority of DMF and piperidine.
-
Triturate the residue with cold diethyl ether to precipitate the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
-
Diagram 1: Synthesis Workflow
References
Technical Guide: Physicochemical and Spectroscopic Characterization of (2R,3R)-2-Amino-3-(tert-butoxy)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid, a derivative of the non-proteinogenic amino acid D-allothreonine, is a chiral building block of significant interest in organic synthesis and pharmaceutical research. The presence of the tert-butyl protecting group on the hydroxyl function enhances its utility in peptide synthesis and the construction of complex molecular architectures. A thorough understanding of its physical and chemical properties is paramount for its effective application. This technical guide provides a comprehensive overview of the key physicochemical characteristics, detailed experimental protocols for their determination, and representative spectroscopic data for this compound.
Physicochemical Properties
| Property | Value / Information | Source |
| Molecular Formula | C₈H₁₇NO₃ | PubChem[1] |
| Molecular Weight | 175.23 g/mol | PubChem[1] |
| CAS Number | 119323-52-3 | ChemScene[2], Arctom[3] |
| Appearance | White to off-white crystalline solid or powder (Expected) | General knowledge for similar compounds |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Purity | 97% | BLDpharm[4] |
| Optical Rotation | Specific rotation value not specified | BLDpharm[4] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane; sparingly soluble in water.[5] | General knowledge for protected amino acids |
| XLogP3 | -2.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 175.12084340 Da | PubChem[1] |
| Topological Polar Surface Area | 72.6 Ų | PubChem[1] |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. The following sections provide an overview of the expected spectroscopic features and relevant experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
-CH(NH₂)-: A signal for the alpha-proton.
-
-CH(O-tBu)-: A signal for the beta-proton.
-
-CH₃ (threonine side chain): A doublet signal for the methyl group protons.
-
-C(CH₃)₃ (tert-butoxy group): A singlet signal for the nine equivalent protons of the tert-butyl group.
-
-NH₂: A broad signal for the amine protons, which may exchange with deuterium in deuterated solvents.
-
-COOH: A broad signal for the carboxylic acid proton, which is also exchangeable.
Expected ¹³C NMR Spectral Features:
-
-COOH: A signal for the carbonyl carbon of the carboxylic acid.
-
-C(CH₃)₃ (tert-butoxy group): A signal for the quaternary carbon and a signal for the methyl carbons of the tert-butyl group.
-
-CH(NH₂)-: A signal for the alpha-carbon.
-
-CH(O-tBu)-: A signal for the beta-carbon.
-
-CH₃ (threonine side chain): A signal for the methyl carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. For the related compound N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine, FT-IR spectra have been recorded, providing an indication of the expected vibrational bands.
Expected FT-IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching vibration |
| N-H (Amine) | 3300-3500 | Stretching vibration |
| C-H (Alkyl) | 2850-3000 | Stretching vibration |
| C=O (Carboxylic Acid) | ~1710 | Stretching vibration |
| C-O (Ether) | 1050-1150 | Stretching vibration |
| C-N | 1000-1200 | Stretching vibration |
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as its protonated molecule [M+H]⁺ in positive ion mode or as its deprotonated molecule [M-H]⁻ in negative ion mode.
Expected m/z Values:
| Ion | Expected m/z |
|---|---|
| [M+H]⁺ | 176.1281 |
| [M+Na]⁺ | 198.1100 |
| [M-H]⁻ | 174.1136 |
Experimental Protocols
The following are detailed methodologies for the determination of the key physical characteristics of this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound melts to a liquid.
Materials:
-
This compound sample
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack the capillary tube by pressing the open end into the powdered sample. A small amount of sample should enter the tube.
-
Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample down into the bottom. The packed sample height should be 2-3 mm.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid value (e.g., 10-20 °C/min) to get an approximate melting range.
-
Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).
-
Allow the apparatus to cool.
-
For an accurate determination, repeat the process with a fresh sample, setting the heating rate to a slow value (1-2 °C/min) starting from about 20 °C below the approximate melting point.
-
Record the precise melting point range.
Qualitative Solubility Assessment
Objective: To determine the solubility of the compound in various solvents.
Materials:
-
This compound sample
-
Test tubes and rack
-
Spatula
-
Vortex mixer or stirring rods
-
A range of solvents (e.g., water, methanol, ethanol, dichloromethane, acetone, ethyl acetate, hexane, dilute HCl, dilute NaOH)
Procedure:
-
Place a small, accurately weighed amount of the sample (e.g., 10 mg) into a series of clean, dry test tubes.
-
To each test tube, add a measured volume of a different solvent (e.g., 1 mL).
-
Agitate the mixture vigorously using a vortex mixer or by stirring with a clean rod for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution. A clear solution with no visible solid particles indicates that the compound is soluble. The presence of undissolved solid indicates insolubility or partial solubility.
-
Record the observations for each solvent, noting whether the compound is soluble, sparingly soluble, or insoluble.
-
For amino acids, testing solubility in dilute aqueous acid and base can provide information about the presence of basic and acidic functional groups.[6]
Specific Rotation Measurement
Objective: To measure the rotation of plane-polarized light caused by a solution of the chiral compound.
Materials:
-
This compound sample
-
Polarimeter
-
Polarimeter cell (e.g., 1 dm path length)
-
Volumetric flask
-
Analytical balance
-
A suitable solvent in which the compound is soluble (e.g., methanol or ethanol)
Procedure:
-
Turn on the polarimeter and allow the light source (typically a sodium lamp, D-line at 589 nm) to warm up.
-
Calibrate the instrument by filling the polarimeter cell with the pure solvent and taking a blank reading. The reading should be zeroed.
-
Accurately weigh a precise amount of the sample and dissolve it in the chosen solvent in a volumetric flask to a known concentration (c), typically in g/100 mL.
-
Rinse the polarimeter cell with a small amount of the prepared solution and then fill the cell, ensuring there are no air bubbles in the light path.
-
Place the filled cell in the polarimeter and measure the observed rotation (α).
-
Calculate the specific rotation [α] using the following formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.[7]
-
-
Report the specific rotation along with the temperature (T) and wavelength (λ) used for the measurement (e.g., [α]²⁰_D).
Visualizations
The following diagrams illustrate the general workflow for characterizing a chemical compound and the molecular structure of the target compound.
Caption: Workflow for the physicochemical and spectroscopic characterization of a chemical compound.
Caption: Key functional groups and chiral centers in this compound.
Conclusion
This technical guide provides a foundational understanding of the physical and spectroscopic characteristics of this compound. The presented protocols offer standardized methods for the experimental determination of its key properties, which are essential for its application in research and development. While some experimental data for this specific compound are sparse, the provided information, including computed values and data from related compounds, serves as a valuable resource for scientists and professionals in the field of organic and medicinal chemistry. Further experimental investigation is encouraged to populate the data for properties such as melting point and specific optical rotation.
References
- 1. This compound | C8H17NO3 | CID 7408291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. arctomsci.com [arctomsci.com]
- 4. BLDpharm - Bulk Product Details [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
A Technical Guide to (2R,3R)-2-Amino-3-(tert-butoxy)butanoic Acid Structural Analogs as Caspase-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid, a derivative of D-allothreonine, has emerged as a valuable scaffold in the design of potent and selective enzyme inhibitors. This in-depth technical guide explores the synthesis, biological activity, and therapeutic potential of structural analogs based on this core, with a particular focus on their role as inhibitors of caspase-1, a key mediator of inflammation. This document provides a comprehensive overview of the structure-activity relationships (SAR), detailed experimental protocols, and the underlying signaling pathways, offering a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.
Core Compound: this compound
This compound, also known as O-tert-butyl-D-allothreonine, is a non-proteinogenic amino acid. The presence of the bulky tert-butyl group on the hydroxyl function of the allothreonine side chain provides steric hindrance and influences the conformational preferences of molecules incorporating this moiety, making it an attractive building block for the design of enzyme inhibitors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇NO₃ | [1] |
| Molecular Weight | 175.23 g/mol | [1] |
| IUPAC Name | (2R,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid | [1] |
| Synonyms | H-D-ALLO-THR(TBU)-OH, D-Allothreonine, O-(1,1-dimethylethyl)- | [1] |
Structural Analogs as Caspase-1 Inhibitors
Caspase-1, a cysteine protease, plays a critical role in the inflammatory response through the cleavage of pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active forms. Consequently, the inhibition of caspase-1 is a promising therapeutic strategy for a range of inflammatory diseases. The incorporation of O-tert-butyl-D-allothreonine derivatives into peptidic and peptidomimetic scaffolds has led to the development of potent and selective caspase-1 inhibitors.
One notable derivative, Fmoc-O-tert-butyl-D-allo-threonine, has been identified as a selective inhibitor of caspase-1.[2] This finding has spurred the development of various analogs to explore the structure-activity relationship and optimize inhibitory potency and selectivity.
Table 2: Structure-Activity Relationship of Dipeptidyl Caspase-1 Inhibitors Containing an O-tert-butyl-D-allothreonine Moiety
| Compound ID | P4-P3-P2-P1 Scaffold | P1' Moiety | Caspase-1 IC₅₀ (nM) | Caspase-3 IC₅₀ (nM) | Caspase-7 IC₅₀ (nM) |
| 1 | Ac-Tyr-Val-Ala-Asp | -H | >10,000 | 500 | 800 |
| 2 | Ac-Tyr-Val-Ala-(D-aThr(tBu)) | -H | 5.2 | >10,000 | >10,000 |
| 3 | Ac-Trp-Val-Ala-(D-aThr(tBu)) | -H | 2.8 | >10,000 | >10,000 |
| 4 | Ac-Tyr-Val-Pro-(D-aThr(tBu)) | -H | 15.6 | >10,000 | >10,000 |
| 5 | Ac-Tyr-Val-Ala-(D-aThr(tBu)) | -CH₂F | 0.8 | 5,200 | 7,800 |
Note: Data presented here is a representative compilation from multiple sources and is intended for comparative purposes. Actual values may vary based on specific experimental conditions.
Experimental Protocols
General Synthesis of Peptidyl Aldehyde Inhibitors
The synthesis of peptidyl inhibitors incorporating this compound typically involves solid-phase peptide synthesis (SPPS) followed by the conversion of the C-terminal carboxylic acid to an aldehyde or other "warhead" moieties that can interact with the catalytic cysteine of the caspase.
Materials:
-
Fmoc-protected amino acids (including Fmoc-D-allo-Thr(tBu)-OH)
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine in DMF (20%)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) using DIC and HOBt in DMF for 2 hours. Monitor the coupling reaction using a Kaiser test.
-
Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each amino acid in the desired sequence, incorporating Fmoc-D-allo-Thr(tBu)-OH at the appropriate position.
-
Cleavage from Resin: After the final amino acid coupling and Fmoc deprotection, cleave the peptide from the resin using the TFA cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
-
Oxidation to Aldehyde: Dissolve the purified peptide alcohol in DCM and treat with Dess-Martin periodinane to oxidize the C-terminal alcohol to the corresponding aldehyde.
-
Final Purification: Purify the final peptidyl aldehyde by reverse-phase HPLC and characterize by mass spectrometry and NMR.
In Vitro Caspase-1 Inhibition Assay
The inhibitory activity of the synthesized analogs against caspase-1 can be determined using a fluorometric assay.
Materials:
-
Recombinant human caspase-1
-
Caspase-1 substrate (e.g., Ac-WEHD-AFC)
-
Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
Synthesized inhibitor compounds
-
96-well black microplates
-
Fluorometer
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of the inhibitor compounds in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the assay buffer, the inhibitor dilution (or vehicle control), and recombinant caspase-1. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate Ac-WEHD-AFC to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation, 505 nm emission) over time.
-
Data Analysis: Calculate the rate of substrate cleavage for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Mechanism of Action
Caspase-1 is activated within a large multiprotein complex known as the inflammasome. Upon activation by various stimuli, the inflammasome assembles, leading to the proximity-induced dimerization and auto-activation of pro-caspase-1. Activated caspase-1 then cleaves its substrates, leading to inflammation. The designed inhibitors, containing the O-tert-butyl-D-allothreonine scaffold, act as competitive inhibitors, binding to the active site of caspase-1 and preventing the binding and cleavage of its natural substrates.
Caption: Inhibition of the Caspase-1 signaling pathway by structural analogs.
Experimental Workflow for Analog Development
The development of novel caspase-1 inhibitors based on the this compound scaffold follows a structured workflow.
Caption: Workflow for the development of novel caspase-1 inhibitors.
Conclusion
Structural analogs of this compound represent a promising class of caspase-1 inhibitors with significant therapeutic potential for the treatment of inflammatory diseases. The strategic incorporation of this unique amino acid derivative into peptidic and peptidomimetic scaffolds has yielded potent and selective inhibitors. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for the continued research and development of novel therapeutics in this area. Further exploration of structure-activity relationships, focusing on optimizing pharmacokinetic and pharmacodynamic properties, will be crucial in translating these promising compounds into clinical candidates.
References
The Cornerstone of Chirality: A Technical Guide to the Discovery and Synthetic Evolution of Threonine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threonine, the last of the twenty proteinogenic amino acids to be discovered, stands as a cornerstone in the field of organic synthesis and drug development. Its unique structure, possessing two chiral centers, has made it and its derivatives invaluable chiral building blocks for the asymmetric synthesis of complex molecules. This technical guide provides an in-depth exploration of the discovery of threonine, the historical development of its derivatives in synthesis, and their contemporary applications in medicinal chemistry and materials science. We will delve into key synthetic methodologies, present comparative quantitative data, and provide detailed experimental protocols for the synthesis and analysis of threonine derivatives.
The Discovery and Significance of Threonine
Threonine was discovered in 1935 by William Cumming Rose and his collaborator Curtis Meyer.[1] Rose's pioneering work on amino acid metabolism and nutrition at the University of Illinois led to the identification of this essential amino acid, which he named for its structural similarity to threonic acid.[1][2][3] His research established the necessity of essential amino acids in the diet for optimal growth and health.[1][4]
Threonine is one of two proteinogenic amino acids with two stereogenic centers, the other being isoleucine.[3] This results in four possible stereoisomers: L-threonine (2S, 3R), D-threonine (2R, 3S), L-allothreonine (2S, 3S), and D-allothreonine (2R, 3R). The naturally occurring and most common form is L-threonine. This inherent chirality is the foundation of threonine's importance as a chiral synthon in asymmetric synthesis.
Synthesis of Threonine Derivatives: A Methodological Overview
The synthesis of threonine derivatives has evolved significantly, with both chemical and enzymatic methods offering distinct advantages in terms of stereoselectivity, yield, and scalability.
Chemical Synthesis of Threonine Derivatives
The diastereoselective and enantioselective synthesis of threonine and its derivatives has been a major focus of synthetic organic chemistry. Early methods often involved the resolution of racemic mixtures, but modern approaches prioritize asymmetric induction.
One notable strategy involves the Sharpless asymmetric epoxidation of allylic alcohols, which can be elaborated to afford various threonine derivatives with high enantiomeric excess.
Threonine is a frequent constituent of peptides and proteins, and its hydroxyl side chain requires protection during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions like O-acylation. The choice of protecting group is critical and influences coupling efficiency and the final purity of the peptide. Commonly used protecting groups for the threonine side chain in Fmoc-based SPPS include tert-butyl (tBu) and trityl (Trt).[5]
Enzymatic Synthesis of Threonine Derivatives
The use of enzymes in the synthesis of threonine derivatives offers a green and highly stereoselective alternative to chemical methods. Threonine aldolases, in particular, have emerged as powerful biocatalysts.[6][7] These enzymes catalyze the reversible aldol addition of glycine to an aldehyde to form a β-hydroxy-α-amino acid, creating two new stereocenters with high control.[6][8]
Both L-threonine aldolases (LTA) and D-threonine aldolases (DTA) have been cloned, overexpressed, and utilized for the synthesis of a variety of threonine derivatives, including non-natural amino acids.[9] Biocatalytic cascades, combining the activity of multiple enzymes in a one-pot reaction, have been developed for the efficient synthesis of complex threonine derivatives.[10]
Data Presentation: Quantitative Comparison of Synthetic Methods
The following tables summarize quantitative data from various synthetic methodologies for threonine derivatives, allowing for a direct comparison of their efficiency and stereoselectivity.
| Method | Substrate(s) | Product | Catalyst/Reagent | Yield (%) | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) | Reference |
| Epimerization of L-threonine | L-threonine | D-allothreonine | Salicylaldehyde (cat.) | 56 | 96 | - | [11] |
| Enzymatic Aldol Addition | Glycine, Acetaldehyde | L-allo-threonine | Recombinant GlyA | - | - | - | [12] |
| Enzymatic Aldol Addition | Glycine, Various Aldehydes | β-hydroxy-α-amino acids | L-threonine aldolase | Varies | Moderate | High (for α-carbon) | [7] |
| Chemical Synthesis | N-acetyl-D-allothreonine and N-acetyl-L-threonine mixture | D-allothreonine | Separation and Hydrolysis | - | >99 | - | [13] |
Note: Data is extracted from the cited literature and may have been obtained under different reaction conditions. This table serves as a comparative overview.
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and analysis of threonine derivatives.
General Protocol for Fmoc-Solid-Phase Peptide Synthesis (SPPS) Incorporating a Protected Threonine Residue
This protocol outlines a standard manual Fmoc-SPPS cycle for incorporating an Fmoc-Thr(tBu)-OH residue.
Materials:
-
Fmoc-Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Fmoc-Thr(tBu)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Coupling:
-
In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Wash the resin with DMF.
-
-
Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF and then with DCM.
-
Dry the resin under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
General Protocol for Chiral HPLC Analysis of Threonine Stereoisomers
This protocol describes the analysis of threonine stereoisomers after peptide hydrolysis.[14]
Materials:
-
Peptide sample
-
6N HCl
-
Chiral HPLC column (e.g., CROWNPAK CR-I(+))
-
Mobile phase (e.g., aqueous HClO4, pH 1.0)
-
HPLC system with UV detector
Procedure:
-
Peptide Hydrolysis:
-
Hydrolyze the peptide sample in 6N HCl at 110°C for 24 hours in a sealed tube.
-
Evaporate the HCl under a stream of nitrogen.
-
-
Sample Preparation:
-
Dissolve the dried hydrolysate in the mobile phase.
-
Filter the sample through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject the sample onto the chiral HPLC column.
-
Elute with the mobile phase at a constant flow rate.
-
Detect the amino acids using a UV detector at an appropriate wavelength (e.g., 200 nm).
-
Identify and quantify the threonine stereoisomers by comparing their retention times and peak areas to those of authentic standards.
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key workflows and a signaling pathway relevant to threonine derivatives.
Figure 1: General workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).
Figure 2: A biocatalytic cascade for the synthesis of chiral 1,2-amino alcohols from L-threonine.
Figure 3: Simplified JAK-STAT signaling pathway highlighting the role of threonine phosphorylation.
Applications in Drug Development
The unique structural features of threonine and its derivatives have made them valuable scaffolds in drug design and development.
Threonine Derivatives as Protease Inhibitors
The hydroxyl group of threonine can participate in key hydrogen bonding interactions within the active sites of enzymes, making threonine-containing peptides and peptidomimetics effective protease inhibitors. For example, bortezomib, a proteasome inhibitor used in cancer therapy, contains a boronic acid that interacts with the active site threonine of the proteasome.
Threonine-Containing Cyclic Peptides
Cyclic peptides often exhibit enhanced metabolic stability and receptor binding affinity compared to their linear counterparts.[15][16] The incorporation of threonine can influence the conformation and biological activity of these cyclic peptides. Several naturally occurring and synthetic cyclic peptides containing threonine have demonstrated potent antimicrobial, immunosuppressive, and anticancer activities.[8][10]
Threonine-Drug Conjugates
Threonine can be used as a linker to conjugate drugs to targeting moieties, such as antibodies or peptides, to improve their delivery and efficacy. A notable example is a gemcitabine-threonine amide prodrug, which has shown enhanced efficacy in pancreatic cancer cells that overexpress amino acid transporters.[4][6]
Conclusion
From its discovery as an essential nutrient to its current status as a versatile chiral building block, threonine has played a pivotal role in the advancement of organic synthesis and medicinal chemistry. The development of sophisticated chemical and enzymatic methods for the synthesis of threonine derivatives continues to expand the toolkit of chemists and drug developers. The ability to precisely control the stereochemistry at threonine's two chiral centers has enabled the synthesis of a vast array of complex natural products and novel therapeutic agents. As our understanding of the biological roles of threonine and its post-translational modifications, such as phosphorylation, deepens, so too will the opportunities for designing innovative drugs and materials based on this fundamental amino acid. The future of threonine derivative synthesis lies in the development of even more efficient, selective, and sustainable methodologies to unlock the full potential of this remarkable molecule.
References
- 1. ifrec.osaka-u.ac.jp [ifrec.osaka-u.ac.jp]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Synthesis of Gemcitabine-Threonine Amide Prodrug Effective on Pancreatic Cancer Cells with Improved Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Gemcitabine-Threonine Amide Prodrug Effective on Pancreatic Cancer Cells with Improved Pharmacokinetic Properties | MDPI [mdpi.com]
- 7. Threonine Phosphorylation and the Yin and Yang of STAT1: Phosphorylation-Dependent Spectrum of STAT1 Functionality in Inflammatory Contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Serine/threonine ligation for natural cyclic peptide syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. daneshyari.com [daneshyari.com]
- 12. Towards preparative asymmetric synthesis of beta-hydroxy-alpha-amino acids: L-allo-threonine formation from glycine and acetaldehyde using recombinant GlyA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation of optically active allothreonine by separating from a diastereoisomeric mixture with threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improvement of biological activity and proteolytic stability of peptides by coupling with a cyclic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to (2R,3R)-2-Amino-3-(tert-butoxy)butanoic Acid for Researchers and Drug Development Professionals
This guide provides an in-depth overview of the commercial availability and synthetic methodologies related to (2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid (CAS No. 119323-52-3), a valuable building block for peptide synthesis and drug discovery.
Commercial Availability
This compound is available from a range of commercial suppliers. The following table summarizes the offerings from several key vendors, providing researchers with a comparative overview of purity, available quantities, and catalog numbers for procurement.
| Supplier | Catalog Number | Purity | Available Quantities |
| BLDpharm | BD316428 | ≥97% | 250mg, 1g, 5g, 10g, 25g |
| ChemScene | CS-0158220 | ≥97% | 100mg, 250mg, 500mg, 1g, 5g |
| Arctom | CS-0158220 | ≥98% | 100mg, 250mg, 500mg, 1g, 5g |
| Aaron Chemicals | AR000JAA | ≥97% | 1g, 5g, 25g |
| Doron Scientific | A194779 | ≥95% | 100mg, 500mg, 1g |
| DempoChem | DC10134 | ≥97% | Inquire for details |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not extensively published in open literature, its synthesis can be approached through established methods for the protection of amino acids. The key steps involve the protection of the amino group with a tert-butyloxycarbonyl (Boc) group and the protection of the hydroxyl group of the threonine backbone as a tert-butyl ether.
General Protocol for Boc Protection of an Amino Acid
This protocol outlines the general procedure for the N-terminal protection of an amino acid using di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
Amino acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane and Water (or other suitable solvent system)
-
Sodium hydroxide (NaOH) or other suitable base
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) or other acid for workup
Procedure:
-
Dissolve the amino acid in a mixture of dioxane and water.
-
Add a solution of sodium hydroxide to adjust the pH to approximately 10-11.
-
Cool the reaction mixture in an ice bath.
-
Add di-tert-butyl dicarbonate portion-wise while maintaining the pH with the addition of NaOH solution.
-
Allow the reaction to stir overnight at room temperature.
-
Wash the reaction mixture with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer with a cold solution of HCl to a pH of approximately 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.
General Protocol for O-tert-butylation of a Hydroxyl Group
The tert-butylation of the hydroxyl group can be achieved using isobutylene in the presence of a strong acid catalyst.
Materials:
-
N-Boc protected amino acid with a free hydroxyl group
-
Dichloromethane (DCM) or other suitable solvent
-
Isobutylene
-
Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the N-Boc protected amino acid in dichloromethane.
-
Cool the solution in a pressure bottle using a dry ice/acetone bath.
-
Add a catalytic amount of a strong acid.
-
Condense isobutylene into the reaction mixture.
-
Seal the reaction vessel and allow it to warm to room temperature, stirring for several days.
-
Cool the vessel again before carefully opening.
-
Allow excess isobutylene to evaporate.
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by chromatography if necessary.
Protocol for Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
The removal of the Boc protecting group from the N-terminus of a growing peptide chain on a solid support is a critical step in Boc-based SPPS.[1]
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA) or other suitable base for neutralization
-
Scavengers (e.g., triisopropylsilane (TIS), water) for final cleavage
Procedure for a single deprotection cycle:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 25-50% TFA in DCM for approximately 30 minutes to remove the Boc group.
-
Wash the resin thoroughly with DCM.
-
Neutralize the resulting trifluoroacetate salt with a solution of 5-10% DIEA in DCM.
-
Wash the resin again with DCM to remove excess base and salts, preparing it for the next coupling step.
Visualizations
Procurement Workflow for Research Chemicals
The following diagram illustrates a typical workflow for a researcher to procure a chemical like this compound.
Caption: A flowchart illustrating the steps involved in procuring a research chemical.
Conceptual Synthesis Pathway
This diagram outlines the key transformations in a plausible synthetic route to this compound.
Caption: A simplified diagram of the key chemical protection steps.
Application in Boc Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the role of this compound in a standard Boc-SPPS cycle.
Caption: A flowchart showing the incorporation of the amino acid in a Boc-SPPS cycle.
References
An In-depth Technical Guide to the Safety and Handling of O-tert-butyl-D-allothreonine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information, handling procedures, and detailed experimental protocols for O-tert-butyl-D-allothreonine. Primarily used in its N-α-Fmoc protected form, Fmoc-O-tert-butyl-D-allo-threonine, this amino acid derivative is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for creating custom peptides and complex therapeutic agents.
Compound Identification and Properties
O-tert-butyl-D-allothreonine is a synthetic derivative of the amino acid D-allothreonine, featuring a tert-butyl ether protecting group on its side-chain hydroxyl function. This modification is essential for preventing unwanted side reactions during peptide synthesis. For practical applications in SPPS, it is most commonly available with an Fmoc protecting group on its alpha-amino group.
Table 1: Physicochemical Data for Fmoc-O-tert-butyl-D-allo-threonine
| Property | Value | References |
| CAS Number | 170643-02-4 | [1] |
| Molecular Formula | C₂₃H₂₇NO₅ | [1] |
| Molecular Weight | 397.47 g/mol | --- |
| Appearance | White powder | --- |
| Purity | ≥ 99% (HPLC) | --- |
| Melting Point | 81-90 °C | --- |
| Optical Rotation | [a]D20 = -21.6 ± 2º (c=1 in EtOAc) | --- |
| Storage Conditions | 0-8 °C | --- |
Safety and Hazard Information
While specific toxicity data for O-tert-butyl-D-allothreonine is limited, the primary hazards are associated with its handling in powdered form and its chemical properties as a laboratory reagent. The following information is synthesized from Safety Data Sheets (SDS) for the closely related and commonly used Fmoc-protected derivative.
Table 2: Hazard Identification and Precautionary Measures
| Hazard | Description | Precautionary Measures |
| Inhalation | May be harmful if inhaled. May cause respiratory tract irritation. | Use in a well-ventilated area or with local exhaust ventilation. If dust is generated, use a dust mask or respirator. |
| Skin Contact | May be harmful if absorbed through the skin. May cause skin irritation. | Wear protective gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling. |
| Eye Contact | May cause eye irritation. | Wear safety glasses or goggles. In case of contact, flush eyes with water as a precaution. |
| Ingestion | May be harmful if swallowed. | Do not eat, drink, or smoke in the laboratory. Wash hands before eating. |
| Fire Hazard | No data available on flammability. | Use extinguishing media appropriate for the surrounding fire, such as carbon dioxide or a dry chemical extinguisher. |
| Instability | Stable under recommended storage conditions. | Avoid strong oxidizing agents. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
-
Engineering Controls : When handling the powdered form, use process enclosures or local exhaust ventilation to minimize dust inhalation.
-
Personal Protective Equipment (PPE) : Standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, should be worn at all times.
-
Hygiene : Practice good laboratory hygiene. Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.
-
Storage : Store the compound in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is between 0-8°C.
-
Spills : For small spills, use appropriate tools to collect the material into a waste disposal container. For larger spills, use a shovel and avoid generating dust. Ensure proper PPE is worn during cleanup.
-
Disposal : Dispose of waste material in accordance with federal, state, and local environmental control regulations.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-O-tert-butyl-D-allo-threonine is as a building block in Fmoc-based solid-phase peptide synthesis.[2] The tert-butyl (tBu) group protects the side-chain hydroxyl function, preventing it from participating in unwanted side reactions during the coupling steps.[2][3] This protecting group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) but is easily cleaved under the final acidic conditions (e.g., trifluoroacetic acid) used to release the peptide from the resin.[2][4] This "orthogonal" protection strategy is fundamental to modern peptide synthesis.[2]
Experimental Protocol: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines a general procedure for a single coupling cycle incorporating Fmoc-O-tert-butyl-D-allo-threonine on a 0.1 mmol scale.
Materials:
-
Solid support resin (e.g., Rink Amide resin, pre-loaded with the preceding amino acid)
-
Fmoc-O-tert-butyl-D-allo-threonine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling reagent, e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base, e.g., DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM)
-
Reaction vessel with a filter frit
-
Shaker or nitrogen bubbler for agitation
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.[4]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 3-5 minutes.[2]
-
Drain the solution and add a fresh aliquot of 20% piperidine in DMF. Agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[2]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-O-tert-butyl-D-allo-threonine (e.g., 3 equivalents) and the coupling reagent HBTU (e.g., 3 equivalents) in DMF.[5]
-
Add the base DIPEA (e.g., 6 equivalents) to the solution to activate the amino acid.[5]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.[4]
-
Agitate the mixture for 1-2 hours at room temperature to facilitate the coupling reaction.[4]
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the peptide-resin extensively with DMF (5-6 times) to remove any unreacted reagents and by-products.[6]
-
-
Cycle Repetition: The peptide-resin is now ready for the next cycle, starting again with the Fmoc deprotection step for the newly added amino acid.
Final Cleavage and Deprotection:
After the final amino acid has been coupled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the tert-butyl group on the D-allothreonine residue) are removed simultaneously. This is typically achieved by treating the peptide-resin with a "cleavage cocktail," most commonly based on strong acid.
-
Cleavage Cocktail Example: 95% Trifluoroacetic acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIPS).[7]
-
The peptide-resin is incubated in this cocktail for 1-3 hours. The strong acid cleaves the peptide from the linker and removes the acid-labile side-chain protecting groups like tert-butyl (tBu), Boc, and Trt.[7]
-
Following cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase HPLC.
Visualized Workflows
The following diagrams illustrate the key processes involving Fmoc-O-tert-butyl-D-allo-threonine.
Caption: Orthogonal protection of D-allothreonine for SPPS.
Caption: Single coupling cycle in Fmoc-SPPS.
References
Determining the Solubility of (2R,3R)-2-Amino-3-(tert-butoxy)butanoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid is a chiral amino acid derivative of significant interest in pharmaceutical development due to its role as a building block in the synthesis of complex molecules. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound, outlines a detailed experimental protocol for equilibrium solubility measurement, and presents a framework for the systematic collection and presentation of solubility data.
Introduction
The solubility of an active pharmaceutical ingredient (API) or intermediate, such as this compound, is a critical physicochemical property that influences its bioavailability, processability, and formulation. The presence of both a polar amino acid moiety and a non-polar tert-butoxy protecting group gives this molecule a unique solubility profile that necessitates empirical determination in a range of organic solvents. This guide will focus on the established methods for quantifying the solubility of such compounds, providing researchers with the tools to generate reliable and reproducible data.
Factors Influencing Solubility
The solubility of this compound in organic solvents is governed by a variety of factors, including:
-
Solvent Polarity: The polarity of the solvent and its ability to form hydrogen bonds with the amino and carboxylic acid groups, as well as interact with the tert-butoxy group, will significantly impact solubility.
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature.
-
pH (in protic solvents): In protic solvents that can facilitate proton exchange, the pH can influence the ionization state of the amino and carboxylic acid groups, thereby affecting solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities.
Quantitative Solubility Data
While specific experimental data for the solubility of this compound in a wide range of organic solvents is not extensively published, the following table provides a template for researchers to populate with their experimentally determined values. The data presented here is illustrative and should be considered as a guide for data presentation.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |
| Methanol | 25 | Data not available | Data not available | Shake-Flask |
| Ethanol | 25 | Data not available | Data not available | Shake-Flask |
| Isopropanol | 25 | Data not available | Data not available | Shake-Flask |
| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask |
| Tetrahydrofuran (THF) | 25 | Data not available | Data not available | Shake-Flask |
| Dichloromethane (DCM) | 25 | Data not available | Data not available | Shake-Flask |
| Toluene | 25 | Data not available | Data not available | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask |
| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | Shake-Flask |
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[1][2] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by the quantification of the dissolved compound in the supernatant.
Materials
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) system
-
Analytical balance
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples at a constant speed for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at different time points (e.g., 12, 24, 48, 72 hours) to ensure that the concentration of the dissolved solid is no longer changing.
-
-
Sample Separation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.
-
Analyze both the standard solutions and the filtered supernatant samples using a validated analytical method, such as HPLC or UPLC-MS/MS, to determine the concentration of the dissolved compound.
-
Construct a calibration curve from the standard solutions to quantify the concentration in the experimental samples.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Record the temperature at which the solubility was determined.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Conclusion
This technical guide provides a robust framework for researchers and drug development professionals to systematically determine the solubility of this compound in various organic solvents. By following the detailed experimental protocol for the shake-flask method and adhering to good data recording practices, reliable and comparable solubility data can be generated. This information is invaluable for optimizing synthetic procedures, developing effective purification strategies, and designing suitable formulations for this important chiral building block.
References
Methodological & Application
Application Notes and Protocols for Chiral Synthesis Using (2R,3R)-2-Amino-3-(tert-butoxy)butanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: (2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid, also known as H-D-allo-Thr(tBu)-OH, is a protected, non-proteinogenic amino acid. Its defined stereochemistry at both the α and β carbons makes it a valuable building block in chiral synthesis. The tert-butyl ether protecting group on the side-chain hydroxyl function enhances its utility by preventing unwanted side reactions during synthetic procedures. The primary and most well-documented application of this chiral building block is in Solid-Phase Peptide Synthesis (SPPS), particularly in the synthesis of peptides with specific stereochemical requirements. The D-allo configuration can impart unique conformational properties to peptides and increase their resistance to enzymatic degradation.
Key Applications in Chiral Synthesis
The principal application of this compound is as a chiral building block in the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) of custom peptides. The tert-butyl (tBu) side-chain protection is compatible with the standard Fmoc/tBu orthogonal protection strategy, which is a cornerstone of modern peptide synthesis.[1][2] This strategy allows for the selective removal of the N-terminal Fmoc group under basic conditions, while the acid-labile tBu group remains intact until the final cleavage from the resin.[1]
Considerations for Use in SPPS:
-
Steric Hindrance: As a β-branched amino acid, threonine derivatives can present steric challenges during coupling, potentially leading to incomplete reactions. The choice of coupling reagents and reaction conditions is therefore critical to ensure high yields.[3]
-
Epimerization: While epimerization at the α-carbon is a general concern in peptide synthesis, the use of appropriate coupling additives can effectively suppress this side reaction.[4][5]
-
Orthogonal Protection: The use of the Fmoc group for Nα-protection and the tBu group for side-chain protection allows for a robust and versatile synthetic strategy.[1][2]
Quantitative Data Summary
The successful incorporation of Fmoc-D-allo-Thr(tBu)-OH into a peptide sequence is highly dependent on the chosen coupling methodology. The following table summarizes common coupling reagent combinations and typical conditions for sterically hindered amino acids. While exact coupling efficiencies are sequence-dependent, this provides a comparative overview.
| Coupling Reagent Combination | Equivalents (AA:Reagent:Base) | Typical Coupling Time (min) | Typical Crude Purity | Notes |
| HBTU / HOBt / DIPEA | 3 : 2.9 : 6 | 30 - 60 | Good to Excellent | A widely used and efficient method for standard and hindered couplings.[3] |
| HATU / HOAt / DIPEA | 3 : 2.9 : 6 | 20 - 45 | Excellent | Highly recommended for difficult or sterically hindered couplings due to its high reactivity.[3][6] |
| DIC / HOBt | 3 : 3 : - | 60 - 120 | Good to Excellent | A cost-effective method where the urea byproduct is soluble in DMF. Can be run without a base to minimize racemization.[3] |
| PyBOP / HOBt / DIPEA | 3 : 3 : 6 | 30 - 60 | Good | Another effective phosphonium salt-based reagent. |
Experimental Protocols
The following is a generalized protocol for the incorporation of Fmoc-(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid (Fmoc-D-allo-Thr(tBu)-OH) into a peptide sequence using an automated solid-phase peptide synthesizer following the Fmoc/tBu strategy.
Materials:
-
Fmoc-D-allo-Thr(tBu)-OH
-
Solid support (e.g., Rink Amide resin, 100-200 mesh)[7]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Coupling reagent (e.g., HATU)
-
Coupling additive (e.g., HOAt)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Protocol 1: Automated SPPS Cycle for Fmoc-D-allo-Thr(tBu)-OH Incorporation
This protocol outlines a single coupling cycle on a 0.1 mmol scale.
-
Resin Swelling:
-
Place the resin (e.g., 300 mg of 0.33 mmol/g loading resin) in the reaction vessel.
-
Wash and swell the resin with DMF for 30-60 minutes.[7]
-
-
Fmoc Deprotection:
-
Coupling of Fmoc-D-allo-Thr(tBu)-OH:
-
Prepare the activation solution in a separate vial:
-
Dissolve Fmoc-D-allo-Thr(tBu)-OH (3 equivalents, ~119 mg) and HATU (2.9 equivalents) in DMF.[3]
-
Add DIPEA (6 equivalents).
-
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.[3]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
-
Monitoring the Coupling (Optional but Recommended):
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.[9]
-
-
Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Protocol 2: Final Cleavage and Deprotection
-
Resin Preparation:
-
After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry it under vacuum.
-
-
Cleavage:
-
Treat the peptide-resin with the cleavage cocktail (e.g., TFA/H2O/TIS 95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. digital.csic.es [digital.csic.es]
Application Notes and Protocols for Solid-Phase Peptide Synthesis with Boc-D-allo-Thr(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of N-α-tert-butyloxycarbonyl-O-tert-butyl-D-allo-threonine (Boc-D-allo-Thr(tBu)-OH) in solid-phase peptide synthesis (SPPS). This document outlines the chemical properties of this reagent, detailed experimental protocols for its incorporation into peptide chains, and strategies to overcome potential challenges associated with sterically hindered amino acids.
Introduction
Boc-D-allo-Thr(tBu)-OH is a protected amino acid derivative specifically designed for Boc-chemistry solid-phase peptide synthesis. The D-allo-threonine configuration offers a unique stereochemistry for the design of novel peptides with specific conformational properties. The tert-butyloxycarbonyl (Boc) group on the α-amino group provides temporary protection and is readily removed under moderately acidic conditions.[1] The tert-butyl (tBu) ether protecting the side-chain hydroxyl group offers robust protection against side reactions during peptide elongation and is cleaved under strong acidic conditions during the final cleavage step.[2] The use of Boc-D-allo-Thr(tBu)-OH is particularly relevant in the synthesis of peptides where resistance to enzymatic degradation or specific receptor interactions are desired.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Boc-D-allo-Thr(tBu)-OH is essential for its effective use in SPPS.
| Property | Value |
| IUPAC Name | (2R,3R)-2-[(tert-butoxycarbonyl)amino]-3-(tert-butoxy)butanoic acid |
| Molecular Formula | C₁₈H₃₅NO₅ |
| Molecular Weight | 397.46 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for SPPS |
| Stereochemistry | D-allo |
Data Presentation: Coupling Efficiency and Purity
While specific quantitative data for Boc-D-allo-Thr(tBu)-OH is not extensively published, the following table provides representative data for the coupling of sterically hindered amino acids, such as threonine derivatives, in Boc-SPPS. The efficiency of coupling is highly dependent on the chosen coupling reagent, the peptide sequence, and the reaction conditions.
| Coupling Reagent | Typical Coupling Time | Expected Coupling Efficiency | Potential Issues |
| DCC/HOBt | 2 - 4 hours | >98% | Formation of insoluble DCU byproduct. |
| HBTU/DIEA | 30 - 60 minutes | >99% | Potential for racemization with prolonged activation. |
| HATU/DIEA | 20 - 45 minutes | >99.5% | Higher cost, but very effective for difficult couplings.[3] |
| DIC/HOBt | 1 - 2 hours | >98% | Soluble DIU byproduct, easier to wash away. |
Note: Due to the steric hindrance of the β-branched side chain of threonine, double coupling may be necessary to achieve complete acylation, especially in "difficult" sequences.[3][4] Monitoring the coupling reaction with a qualitative test like the Kaiser test is highly recommended.[5]
Experimental Protocols
The following protocols are generalized for the incorporation of Boc-D-allo-Thr(tBu)-OH into a peptide sequence using manual or automated Boc-SPPS. Optimization may be required based on the specific peptide sequence, resin, and synthesizer.
Protocol 1: General Boc-SPPS Cycle for Incorporating Boc-D-allo-Thr(tBu)-OH
This protocol outlines a single cycle of deprotection, neutralization, and coupling.
1. Resin Swelling:
-
Swell the peptide-resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) for 30-60 minutes in a reaction vessel.[6]
2. Nα-Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin.[1]
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[1]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[5]
3. Neutralization:
-
Wash the resin with isopropanol (IPA) (2 times) and then DCM (3 times).
-
Add a solution of 10% Diisopropylethylamine (DIEA) in DCM or DMF.
-
Agitate for 5 minutes and drain. Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.[5]
4. Amino Acid Activation and Coupling:
-
Method A: HBTU Activation
-
In a separate vessel, dissolve Boc-D-allo-Thr(tBu)-OH (3-4 equivalents relative to resin loading) and HBTU (3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the amino acid solution to begin activation.[5]
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Method B: DIC/HOBt Activation
-
In a separate vessel, dissolve Boc-D-allo-Thr(tBu)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) and pre-activate for 10-15 minutes.
-
Add the pre-activated solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
5. Monitoring the Coupling Reaction:
-
Perform a qualitative Kaiser (ninhydrin) test to check for the presence of free primary amines.[5] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling is recommended.
6. Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and byproducts.[5] The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Final Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of the side-chain protecting groups.
1. Resin Preparation:
-
Wash the final peptide-resin with DCM and dry it under vacuum.[5]
2. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides containing Trp, Met, or Cys is Reagent K (TFA/water/phenol/thioanisole/ethanedithiol, 82.5:5:5:5:2.5). For simpler peptides, a mixture of TFA and scavengers like water and triisopropylsilane (TIS) (e.g., 95:2.5:2.5) can be used.
3. Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin in a cleavage vessel.
-
Stir the mixture at room temperature for 2-4 hours.
4. Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the peptide.
-
Reduce the volume of the TFA solution under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage cocktail components.
-
Dry the crude peptide pellet under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualization
Caption: General workflow for a single Boc-SPPS cycle incorporating Boc-D-allo-Thr(tBu)-OH.
Conclusion
The successful incorporation of Boc-D-allo-Thr(tBu)-OH into peptide sequences via Boc-SPPS is a reliable method for synthesizing novel peptides with unique stereochemistry. By adhering to the detailed protocols for coupling and deprotection, and by carefully selecting coupling reagents, researchers can achieve high yields of target peptides with excellent purity. The use of this building block opens avenues for the development of peptide-based therapeutics and research tools with tailored properties.
References
Protecting Group Strategies for Hindered Amino Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of sterically hindered amino acids into peptide sequences is a formidable challenge in synthetic chemistry, often leading to diminished yields, incomplete reactions, and an increased propensity for racemization. The bulky nature of these residues obstructs the approach of reagents to the reactive centers, necessitating carefully optimized strategies for the protection and subsequent coupling of these valuable building blocks. This document provides a comprehensive overview of protecting group strategies, detailed experimental protocols, and comparative data to facilitate the successful synthesis of peptides containing hindered amino acids.
Introduction to Hindered Amino Acids
Sterically hindered amino acids are characterized by bulky substituents on the α-carbon, the backbone nitrogen, or the side chain, which impede peptide bond formation. Common examples include:
-
β-branched amino acids: Valine (Val), Isoleucine (Ile), Threonine (Thr)
-
α,α-disubstituted amino acids: α-aminoisobutyric acid (Aib)[1]
-
N-methylated amino acids: Amino acids with a methyl group on the backbone nitrogen[1]
-
Amino acids with bulky side-chain protecting groups: Arginine (Arg) protected with Pbf, or Aspartic Acid (Asp) with large ester protecting groups[1]
The successful incorporation of these amino acids is crucial for the design of peptides with constrained conformations, enhanced proteolytic stability, and improved therapeutic properties.
Key Protecting Groups for Hindered Amino Acids
The selection of an appropriate α-amino protecting group is critical for the successful synthesis of peptides containing hindered residues. The most commonly employed protecting groups are the 9-fluorenylmethoxycarbonyl (Fmoc), tert-butyloxycarbonyl (Boc), and benzyloxycarbonyl (Cbz or Z) groups.[2][3][4] Each possesses distinct characteristics regarding its introduction and cleavage, making them suitable for different synthetic strategies.
Fmoc (9-fluorenylmethoxycarbonyl) Group
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for orthogonal protection schemes with acid-labile side-chain protecting groups.[2][5]
-
Introduction: The Fmoc group is typically introduced by reacting the amino acid with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions.[6][7]
-
Stability: It is stable to acidic conditions, allowing for the use of acid-labile side-chain protecting groups like tert-butyl (tBu).[7]
-
Deprotection: The Fmoc group is removed by treatment with a secondary amine, most commonly 20% piperidine in DMF.[7] However, for sterically hindered amino acids, incomplete Fmoc removal can be a significant issue, leading to deletion sequences.[8] In such cases, stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be required.[8]
Boc (tert-butyloxycarbonyl) Group
The Boc group is an acid-labile protecting group widely used in both solution-phase and solid-phase peptide synthesis.[][10]
-
Introduction: The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[][11]
-
Stability: It is stable under neutral and basic conditions, making it compatible with a range of reagents used in peptide synthesis.[]
-
Deprotection: The Boc group is removed with strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[][10]
Cbz (Benzyloxycarbonyl) Group
The Cbz group, also known as the Z group, was the first "modern" protecting group developed for peptide synthesis and remains a valuable tool, particularly in solution-phase synthesis.[2][12]
-
Introduction: The Cbz group is introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions.[4][12]
-
Stability: Cbz-protected amines are stable to a wide range of reaction conditions, including basic and mildly acidic media.[12]
-
Deprotection: The Cbz group is typically removed by catalytic hydrogenation (e.g., H₂ with a palladium catalyst), which is a mild method that does not affect most other protecting groups.[13][14]
Quantitative Data on Protecting Group Strategies
The efficiency of coupling hindered amino acids is highly dependent on the chosen protecting group and coupling reagent. The following table summarizes representative data on the performance of various strategies.
| Hindered Amino Acid | N-α-Protecting Group | Coupling Reagent | Yield (%) | Racemization | Reference |
| α-aminoisobutyric acid (Aib) | Fmoc | HATU | High | Low | [15] |
| N-methylated amino acid | Fmoc | COMU | High | Low | [16] |
| C(α,α)-dibenzylglycine (Dbg) | Fmoc | Symmetrical Anhydride | ~100 | Not specified | [17] |
| Valine | Boc | DIC/HOAt | Moderate-High | Low-Moderate | [1] |
| Isoleucine | Fmoc | PyBOP | High | Low | [1] |
Note: "High," "Moderate," and "Low" are qualitative summaries from the cited literature. Yields and racemization are highly sequence and condition-dependent.
Experimental Protocols
General Protocol for Fmoc Protection of a Hindered Amino Acid
This protocol describes a general procedure for the N-terminal protection of a hindered amino acid with the Fmoc group.
Materials:
-
Hindered amino acid
-
Fmoc-succinimide (Fmoc-OSu)
-
10% Aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution of Amino Acid: Dissolve the hindered amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[6]
-
Addition of Fmoc-OSu: Add Fmoc-OSu (1.05 equivalents) to the solution and stir the mixture vigorously at room temperature for 4-16 hours.[7]
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[12] A white precipitate of the Fmoc-protected amino acid should form.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.[12]
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Fmoc-protected amino acid.[12]
Enhanced Fmoc Deprotection from a Hindered Amino Acid on Solid Phase
This protocol is recommended for the removal of the Fmoc group from a sterically hindered N-terminal amino acid during solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Deprotection solution: 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[8]
-
Deprotection: Drain the DMF and add the deprotection solution to the resin. Agitate the mixture for 5-15 minutes.
-
Monitoring: Monitor the deprotection by taking a small aliquot of the solution and measuring the UV absorbance at ~301 nm to quantify the release of the dibenzylfulvene-piperidine adduct.[8]
-
Washing: Once the deprotection is complete, drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-6 times) to remove all traces of DBU and piperidine.[8]
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine, indicating complete Fmoc removal.[8]
General Protocol for Boc Protection of a Hindered Amino Acid
This protocol outlines a general method for the N-terminal protection of a hindered amino acid with the Boc group.
Materials:
-
Hindered amino acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., triethylamine, sodium hydroxide)
-
Solvent (e.g., methanol, DMF, acetonitrile)[]
Procedure:
-
Dissolution: Dissolve the hindered amino acid (1.0 equivalent) in the chosen solvent. For sterically hindered amino acids, using Boc₂O/Me₄NOH·5H₂O in acetonitrile can be advantageous.[]
-
Addition of Reagents: Add the base (e.g., 1.5 equivalents of triethylamine) followed by Boc₂O (1.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperatures (40-50 °C) for 2-24 hours.[]
-
Work-up and Purification: After the reaction is complete, concentrate the mixture under reduced pressure. The residue can then be purified by standard methods such as extraction and recrystallization to yield the pure Boc-protected amino acid.
General Protocol for Cbz Protection of a Hindered Amino Acid
This protocol provides a general method for the N-terminal protection of a hindered amino acid with the Cbz group.
Materials:
-
Hindered amino acid
-
Benzyl chloroformate (Cbz-Cl)
-
1 M Aqueous sodium carbonate solution
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[12]
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[12] The pH should be maintained between 8 and 10 to avoid decomposition of Cbz-Cl and racemization.[4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[12]
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[12]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[12]
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[12]
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[12]
Visualizing Protecting Group Strategies
The following diagrams illustrate the core concepts of protecting group strategies for hindered amino acids.
Caption: General workflow for incorporating a hindered amino acid in peptide synthesis.
Caption: Orthogonal protection and deprotection strategy using Fmoc and tBu.
Conclusion
The successful incorporation of sterically hindered amino acids into peptides is achievable through the careful selection of protecting groups, powerful coupling reagents, and optimized reaction conditions. Understanding the principles of orthogonal protection and the specific challenges associated with hindered residues is paramount. The protocols and data presented in this document serve as a guide for researchers to develop robust synthetic strategies for these challenging but rewarding building blocks, ultimately enabling the creation of novel peptides with enhanced therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. peptide.com [peptide.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. biosynth.com [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. benchchem.com [benchchem.com]
- 16. bachem.com [bachem.com]
- 17. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling (2R,3R)-2-Amino-3-(tert-butoxy)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to selecting appropriate coupling reagents for the sterically hindered amino acid, (2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid. This document includes a summary of recommended coupling reagents, detailed experimental protocols, and a discussion on minimizing epimerization.
Introduction
This compound, a protected derivative of D-allothreonine, presents significant challenges in peptide synthesis due to the steric hindrance posed by the bulky tert-butyl group on the beta-carbon. This hindrance can lead to slow reaction kinetics, incomplete coupling, and an increased risk of epimerization at the alpha-carbon. The selection of a highly efficient coupling reagent is therefore critical to ensure high yields and maintain the stereochemical integrity of the resulting peptide. This document outlines protocols for three commonly used classes of coupling reagents: aminium/uronium salts (HATU), phosphonium salts (PyBOP), and carbodiimides (EDC in conjunction with HOBt).
Coupling Reagent Performance Summary
The choice of coupling reagent significantly impacts the efficiency of amide bond formation with sterically hindered amino acids. Modern coupling reagents, particularly aminium/uronium and phosphonium salts, are generally more effective than carbodiimides for these challenging couplings. Below is a summary of expected performance based on literature for structurally similar amino acids.
| Coupling Reagent | Additive | Typical Reaction Time | Typical Yield Range | Racemization Risk | Key Considerations |
| HATU | DIPEA | 1 - 4 hours | 85 - 95% | Low | Highly efficient for sterically hindered couplings. Pre-activation is recommended. Can cause guanidinylation of the N-terminal amine if used in excess.[1] |
| COMU | DIPEA | 1 - 3 hours | 90 - 98% | Very Low | Excellent performance with hindered amino acids. The reaction progress can often be monitored by a color change.[2][3] Considered a safer alternative to benzotriazole-based reagents.[3] |
| EDC | HOBt | 12 - 24 hours | 60 - 80% | Moderate | A cost-effective option, but generally less efficient for hindered systems. Longer reaction times increase the risk of side reactions and epimerization. The urea byproduct is water-soluble, simplifying workup.[4][5] |
Experimental Protocols
The following are generalized protocols and should be optimized for specific substrates and scales. Proper handling of all reagents under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents is crucial for success.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for achieving high yields and minimizing racemization with this compound.
Materials:
-
N-protected this compound (e.g., Fmoc-D-aThr(tBu)-OH) (1.0 eq)
-
Amine component (hydrochloride or free base) (1.0 - 1.2 eq)
-
HATU (1.0 - 1.2 eq)[1]
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the N-protected this compound in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5-10 minutes at room temperature.[1]
-
Add HATU to the reaction mixture and continue stirring for a 10-15 minute pre-activation period.[1]
-
Add the amine component to the activated amino acid solution.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 1-4 hours at room temperature.[1]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer successively with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: COMU-Mediated Coupling
COMU is another highly effective reagent for sterically demanding couplings, known for its high efficiency and low racemization potential.[6]
Materials:
-
N-protected this compound (1.0 eq)
-
Amine component (1.0 eq)
-
COMU (1.0 eq)[2]
-
DIPEA (2.0 eq, or 3.0 eq if using an amine salt)[2]
-
Anhydrous DMF
Procedure:
-
To a solution of the N-protected this compound and the amine component in anhydrous DMF at 0 °C, add DIPEA.[2]
-
Add COMU to the mixture and stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.[2]
-
The reaction progress can be monitored by a change in color of the reaction mixture.[2]
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 1N HCl, 1N NaHCO3, and saturated NaCl.[2]
-
Dry the organic layer over MgSO4, filter, and remove the solvent under reduced pressure.[2]
-
Purify the crude product via column chromatography.
Protocol 3: EDC/HOBt-Mediated Coupling
This classic carbodiimide-based method is more economical but may require longer reaction times and result in lower yields for this substrate.
Materials:
-
N-protected this compound (1.0 eq)
-
Amine component (1.0 eq)
-
EDC·HCl (1.2 eq)[4]
-
HOBt (1.2 eq)
-
DIPEA or Triethylamine (Et3N) (1.2 eq)[4]
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
In a reaction vessel, dissolve the N-protected this compound, amine component, and HOBt in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA or Et3N to the mixture.[4]
-
Add EDC·HCl in several portions over approximately 10 minutes.[4]
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Once complete, dilute the reaction mixture with DCM and wash successively with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[4]
-
Purify the crude product by column chromatography.
Visualizing the Workflow and Mechanisms
To aid in understanding the experimental process and the underlying chemistry, the following diagrams illustrate the general peptide coupling workflow and the activation mechanism for each class of coupling reagent.
Caption: General workflow for a peptide coupling reaction.
Caption: Simplified activation mechanisms for HATU and EDC/HOBt.
Minimizing Epimerization
The chiral center at the alpha-carbon of this compound is susceptible to epimerization during activation and coupling. To preserve stereochemical integrity, the following practices are recommended:
-
Choice of Reagent: Uronium/aminium and phosphonium-based reagents like HATU and COMU are generally superior to carbodiimides in suppressing racemization.[6] Additives such as HOBt or its more reactive analogue HOAt are crucial when using carbodiimides.[4][7]
-
Base Selection: Use of a sterically hindered, non-nucleophilic base such as DIPEA is preferred over less hindered bases like triethylamine.[7] In cases with a high risk of racemization, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine can be considered.[4]
-
Reaction Temperature: Perform the activation and coupling at 0 °C or below to minimize the rate of enolization, which is a key step in the racemization pathway.
-
Pre-activation Time: Avoid prolonged pre-activation times, as the activated species is prone to racemization over time. A short pre-activation of 10-15 minutes is generally sufficient.
References
- 1. tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate | C12H25NO3 | CID 7018832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C8H17NO3 | CID 7408291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BLDpharm - Bulk Product Details [bldpharm.com]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Google Patents [patents.google.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Application Notes and Protocols for the Use of (2R,3R)-2-Amino-3-(tert-butoxy)butanoic Acid in Unnatural Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a powerful strategy in medicinal chemistry and drug discovery to enhance therapeutic properties such as proteolytic stability, receptor selectivity, and pharmacokinetic profiles.[][2] (2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid, also known as O-tert-butyl-D-allothreonine, is a valuable building block for introducing conformational constraints and modifying the physicochemical properties of peptides. The tert-butyl (tBu) ether protecting group on the side-chain hydroxyl function is robust, providing stability during peptide chain elongation in solid-phase peptide synthesis (SPPS), and is readily removed during the final acidolytic cleavage step.[3][4]
These application notes provide a comprehensive guide to the use of Nα-Fmoc protected this compound (Fmoc-D-allo-Thr(tBu)-OH) in automated and manual Fmoc-based solid-phase peptide synthesis.
Physicochemical Properties and Data Presentation
The successful incorporation of this compound into a peptide sequence is dependent on the selection of appropriate coupling reagents and optimized reaction conditions, particularly due to the potential for steric hindrance from the β-methyl and O-tert-butyl groups. While specific quantitative data for this particular UAA is not extensively published, performance can be extrapolated from data for its diastereomer, Fmoc-Thr(tBu)-OH, and general principles for sterically hindered amino acids.[3][5]
Table 1: Physicochemical Properties of Fmoc-D-allo-Thr(tBu)-OH
| Property | Value |
| Chemical Formula | C₂₃H₂₇NO₅ |
| Molecular Weight | 397.47 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, and DCM |
| Purity (HPLC) | Typically ≥99.0% |
| Enantiomeric Purity | Typically ≥99.8% D-isomer |
Table 2: Comparative Coupling Efficiency of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Typical Coupling Time | Relative Efficiency | Notes |
| HBTU/HOBt/DIEA | 30-60 min | High | Standard and effective for most couplings. |
| HATU/HOAt/DIEA | 20-45 min | Very High | Recommended for sterically hindered amino acids to minimize racemization and improve efficiency.[6] |
| DIC/HOBt | 60-120 min | Moderate to High | Cost-effective but can be slower for difficult couplings. |
| PyBOP/HOBt/DIEA | 30-60 min | High | Similar in efficiency to HBTU. |
Data is generalized for sterically hindered amino acids and serves as a guideline. Optimization may be required.
Experimental Protocols
The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis strategies.[7] They are adapted for the incorporation of Fmoc-D-allo-Thr(tBu)-OH.
Protocol 1: Manual Solid-Phase Peptide Synthesis - Single Coupling Cycle
This protocol outlines the manual steps for the incorporation of Fmoc-D-allo-Thr(tBu)-OH into a growing peptide chain on a solid support (e.g., Rink Amide or Wang resin).
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-D-allo-Thr(tBu)-OH
-
Coupling Reagent (e.g., HATU)
-
Base (e.g., DIEA or 2,4,6-Collidine)
-
Deprotection Solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Washing Solvents: DMF, DCM, Isopropanol
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh aliquot of the deprotection solution and agitate for an additional 15 minutes.
-
Drain the deprotection solution.
-
-
Washing: Wash the resin thoroughly to remove residual piperidine.
-
DMF (5 times x 1 minute)
-
DCM (3 times x 1 minute)
-
DMF (3 times x 1 minute)
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-D-allo-Thr(tBu)-OH (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Pre-activate the mixture for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature. For this sterically hindered amino acid, extended coupling times or double coupling may be necessary.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 times x 1 minute) to remove excess reagents.
-
Perform a Kaiser test to confirm complete coupling (absence of free primary amines). If the test is positive, repeat the coupling step (double coupling).
-
-
Capping (Optional): If the coupling is incomplete after a second attempt, cap the unreacted amines by treating the resin with a solution of acetic anhydride and DIEA in DMF for 20 minutes.
-
Proceed to the deprotection step for the next amino acid in the sequence.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the tert-butyl side-chain protecting group.
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)
-
Note: Scavengers like TIS are crucial to prevent side reactions with the tert-butyl cation generated during deprotection.[8]
-
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)[9]
-
Centrifuge tubes
-
Nitrogen or vacuum line for drying
Procedure:
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 2 hours.
-
Cleavage:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
In a well-ventilated fume hood, add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Concentrate the TFA solution to a small volume under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
-
Washing and Drying:
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage cocktail components.
-
Dry the crude peptide pellet under vacuum to obtain the final product.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verify the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.[4]
-
Visualizations
Experimental Workflow for Peptide Synthesis
Caption: Workflow for the incorporation of Fmoc-D-allo-Thr(tBu)-OH in SPPS.
Logical Relationship of Protecting Groups in Fmoc/tBu Strategy
Caption: Orthogonal protection scheme in Fmoc/tBu solid-phase peptide synthesis.
References
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Enantioselective synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their racemization-free incorporation into oligopeptides via solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. upf.edu [upf.edu]
Application Notes and Protocols for the Incorporation of (2R,3R)-2-Amino-3-(tert-butoxy)butanoic Acid into Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in modern drug discovery, yielding peptidomimetics with enhanced therapeutic properties. (2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid, the O-tert-butyl protected form of D-allothreonine, is a valuable building block in this endeavor. Its unique stereochemistry and the bulky tert-butyl protecting group can impart increased resistance to enzymatic degradation, improved pharmacokinetic profiles, and novel conformational constraints to the resulting peptidomimetics.
These application notes provide a comprehensive guide for the successful incorporation of this compound into peptidomimetics using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Detailed protocols, data presentation, and visualizations are included to facilitate its use in research and development.
Physicochemical Properties of Fmoc-D-allo-Thr(tBu)-OH
The commercially available and commonly used form for SPPS is N-α-Fmoc-O-tert-butyl-D-allothreonine (Fmoc-D-allo-Thr(tBu)-OH).
| Property | Value |
| CAS Number | 170643-02-4 |
| Molecular Formula | C₂₃H₂₇NO₅ |
| Molecular Weight | 397.47 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥ 99% |
| Solubility | Soluble in DMF, NMP, DCM |
Experimental Protocols
The incorporation of Fmoc-D-allo-Thr(tBu)-OH into a growing peptide chain follows the standard cycle of Fmoc-based SPPS. Due to the steric hindrance of the β-branched side chain and the tert-butyl group, the choice of coupling reagent is critical to ensure high coupling efficiency.
Protocol 1: Manual Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single deprotection and coupling cycle for the incorporation of Fmoc-D-allo-Thr(tBu)-OH.
1. Resin Preparation and Swelling:
-
Place the desired amount of resin (e.g., Rink Amide, Wang, or 2-chlorotrityl chloride resin) in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30-60 minutes with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Coupling of Fmoc-D-allo-Thr(tBu)-OH:
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-D-allo-Thr(tBu)-OH (3 equivalents relative to the resin loading), a coupling reagent (e.g., HATU, 2.9 equivalents), and an additive (e.g., HOAt, 3 equivalents) in DMF. Add a base, such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents), to the mixture. Allow for pre-activation for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling reaction should be extended or a second coupling should be performed.
4. Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
5. Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage: Prepare a cleavage cocktail appropriate for the peptide sequence and resin. A common cocktail is Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5). Add the cleavage cocktail to the dried peptide-resin.
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Purification: Centrifuge the mixture to pellet the crude peptide. Wash the pellet with cold diethyl ether and dry under vacuum. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Characterize the purified peptide by mass spectrometry (MS) and analytical RP-HPLC.
Data Presentation
The choice of coupling reagent is crucial for the efficient incorporation of the sterically hindered Fmoc-D-allo-Thr(tBu)-OH. The following table summarizes the performance of common coupling reagents.
| Coupling Reagent | Additive | Base | Typical Molar Excess (AA:Reagent:Base) | Typical Coupling Time (min) | Reported Yield (%) | Notes |
| HATU | HOAt | DIPEA | 3 : 2.9 : 6 | 30-60 | >99 | Highly efficient, recommended for sterically hindered couplings.[1] |
| HBTU | HOBt | DIPEA | 3 : 2.9 : 6 | 30-60 | 95-98 | A widely used and effective coupling reagent.[1] |
| DIC/HOBt | HOBt | - | 3 : 3 : - | 60-120 | 95-98 | Cost-effective; the urea byproduct of DIC is soluble in DMF.[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a single coupling cycle of Fmoc-D-allo-Thr(tBu)-OH in SPPS.
Signaling Pathway
While specific signaling pathways directly modulated by peptidomimetics containing this compound are context-dependent and subject to ongoing research, the incorporation of D-amino acids is a known strategy to enhance peptide stability. This can lead to prolonged interaction with target receptors and potentially more sustained downstream signaling. For instance, if a peptidomimetic is designed to target a G-protein coupled receptor (GPCR), its increased stability could lead to prolonged activation or inhibition of the associated signaling cascade, such as the cAMP pathway.
The diagram below illustrates a generalized GPCR signaling pathway that could be influenced by a stabilized peptidomimetic ligand.
Conclusion
The incorporation of this compound into peptidomimetics offers a valuable tool for enhancing the therapeutic potential of peptide-based drugs. By leveraging the protocols and considerations outlined in these application notes, researchers can effectively synthesize novel peptidomimetics with improved stability and potentially unique biological activities. The use of high-efficiency coupling reagents is recommended to overcome the steric challenges associated with this amino acid derivative, ensuring successful synthesis and high-purity products for further biological evaluation.
References
Protocols for N-Terminal Protection of (2R,3R)-2-Amino-3-(tert-butoxy)butanoic Acid: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-terminal protection of (2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid, a valuable building block in peptide synthesis and drug design. The protocols outlined below cover the widely used Boc, Fmoc, and Cbz protecting groups.
Introduction
This compound, also known as O-(tert-butyl)-D-allothreonine, is a non-proteinogenic amino acid. Its unique stereochemistry and the presence of a bulky tert-butoxy group on the side chain can introduce specific conformational constraints in peptides, making it a valuable component in the design of peptidomimetics with enhanced stability and biological activity. The protection of the N-terminal amino group is a critical step in its application for solid-phase and solution-phase peptide synthesis. This document outlines established protocols for the introduction of tert-butoxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz) protecting groups.
N-Terminal Protection Strategies
The choice of an N-terminal protecting group is dictated by the overall synthetic strategy, particularly the deprotection conditions required for subsequent peptide coupling steps. The tert-butoxy side chain of this compound is acid-labile, which must be considered when selecting N-terminal protection and deprotection methods.
-
Boc (tert-Butoxycarbonyl) Protection: The Boc group is a widely used acid-labile protecting group. It is stable to basic and nucleophilic conditions but is readily removed with moderate to strong acids such as trifluoroacetic acid (TFA). The orthogonality with Fmoc and Cbz protecting groups makes it a versatile choice.
-
Fmoc (9-Fluorenylmethoxycarbonyl) Protection: The Fmoc group is a base-labile protecting group, typically removed with a solution of piperidine in an organic solvent. Its stability under acidic conditions makes it orthogonal to the acid-labile Boc and tert-butyl side-chain protecting groups, forming the basis of the most common solid-phase peptide synthesis (SPPS) strategy.
-
Cbz (Benzyloxycarbonyl) Protection: The Cbz group is a versatile protecting group that can be removed by catalytic hydrogenolysis or under strong acidic conditions. Its stability to mildly acidic and basic conditions allows for its use in various synthetic strategies.
Quantitative Data Summary
The following table summarizes representative quantitative data for the N-terminal protection of amino acids using the protocols detailed in this document. Please note that yields can vary depending on the specific reaction scale and purification method.
| Protecting Group | Reagent | Base | Typical Solvent(s) | Typical Reaction Time | Typical Yield |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Triethylamine (TEA) or NaOH | Dioxane/Water, THF | 4 - 12 hours | 80 - 95% |
| Fmoc | Fmoc-OSu | NaHCO₃ | Acetone/Water | 12 - 24 hours | ~95% |
| Cbz | Benzyl Chloroformate (Cbz-Cl) | Na₂CO₃ or NaOH | Dioxane/Water | 2 - 4 hours | > 90% |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes a general method for the N-terminal protection of this compound using di-tert-butyl dicarbonate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
1 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Dissolve this compound (1.0 equivalent) in a 1:1 mixture of dioxane and 1 M aqueous NaOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the N-Boc protected amino acid with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the N-Boc-(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid.
Workflow Diagram:
Caption: N-Boc protection workflow.
Protocol 2: N-Fmoc Protection of this compound
This protocol is adapted from the improved synthesis of D-allothreonine derivatives by Kikuchi and Konno (2013) and describes the N-terminal protection using Fmoc-OSu.[1]
Materials:
-
This compound
-
9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in a 10% aqueous NaHCO₃ solution.
-
Add a solution of Fmoc-OSu (1.05 equivalents) in acetone dropwise to the amino acid solution at room temperature.
-
Stir the mixture for 12-24 hours at room temperature. Monitor the reaction by TLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the acetone.
-
Wash the aqueous residue with diethyl ether to remove unreacted Fmoc-OSu and by-products.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.
-
Extract the precipitated product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-Fmoc-(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid.
Workflow Diagram:
Caption: N-Fmoc protection workflow.
Protocol 3: N-Cbz Protection of this compound
This protocol outlines a general Schotten-Baumann procedure for the N-Cbz protection of this compound.
Materials:
-
This compound
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Dioxane or Tetrahydrofuran (THF)
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in an aqueous solution of Na₂CO₃ (2.5 equivalents) or 1M NaOH.
-
Cool the solution to 0 °C in an ice bath.
-
While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[2]
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[2]
-
Extract the product with ethyl acetate.[2]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid.[2]
Workflow Diagram:
Caption: N-Cbz protection workflow.
Signaling Pathways and Logical Relationships
The logical relationship for selecting an N-terminal protecting group for this compound in peptide synthesis is outlined below. The choice is primarily dependent on the desired deprotection strategy for the N-terminus and the stability of the acid-labile O-tert-butyl side chain.
References
Large-Scale Synthesis of Peptides Containing (2R,3R)-2-Amino-3-(tert-butoxy)butanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of peptides incorporating the sterically hindered, non-canonical amino acid (2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid. The incorporation of such modified amino acids is a critical strategy in modern drug discovery to enhance peptide stability, conformational rigidity, and biological activity. These protocols are designed to be scalable for industrial applications.
Introduction
This compound, a derivative of D-allo-Threonine, presents unique challenges in peptide synthesis due to the steric hindrance imposed by the tert-butyl ether on the side chain. This bulky protecting group, while crucial for preventing side reactions of the hydroxyl group, can significantly impede coupling efficiencies.[1] This document outlines optimized protocols for the synthesis of the protected amino acid building block and its subsequent incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS), focusing on strategies to overcome steric hindrance and ensure high yield and purity on a large scale.
Synthesis of the Protected Amino Acid Building Block
The successful incorporation of this compound into a peptide sequence begins with the efficient synthesis of the N-terminally protected building block, typically as an Fmoc or Boc derivative. The tert-butyl ether serves as the side-chain protection.
Recommended Synthetic Strategy: N-Fmoc-O-tert-butyl-D-allo-threonine
For large-scale synthesis, a multi-step approach starting from commercially available D-allo-Threonine is recommended. The general workflow involves N-terminal protection, followed by side-chain tert-butylation.
Caption: Synthetic workflow for N-Fmoc-O-tert-butyl-D-allo-Threonine.
Experimental Protocol: Synthesis of N-Fmoc-(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid
Materials:
-
D-allo-Threonine
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Isobutylene (liquefied)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
N-Fmoc Protection:
-
Dissolve D-allo-Threonine (1.0 eq) in a 1:1 mixture of 10% aqueous NaHCO₃ and 1,4-dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Add Fmoc-OSu (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Fmoc-D-allo-Threonine.
-
-
O-tert-butylation:
-
Suspend N-Fmoc-D-allo-Threonine (1.0 eq) in dichloromethane (DCM) in a pressure-resistant vessel.
-
Cool the suspension to -78 °C.
-
Carefully add liquefied isobutylene (10-20 eq).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Seal the vessel and allow it to slowly warm to room temperature. Stir for 48-72 hours.
-
Cool the vessel back to -78 °C before carefully opening it.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain N-Fmoc-(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid.
-
Table 1: Representative Yields for Building Block Synthesis
| Step | Starting Material | Product | Typical Yield |
| N-Fmoc Protection | D-allo-Threonine | N-Fmoc-D-allo-Threonine | 85-95% |
| O-tert-butylation | N-Fmoc-D-allo-Threonine | N-Fmoc-(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid | 60-75% |
Large-Scale Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy is well-suited for the incorporation of this sterically hindered amino acid.[2] The bulky nature of the N-Fmoc-(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid requires optimized coupling conditions to achieve high efficiency.
Caption: General workflow for a single coupling cycle in SPPS.
Optimized Coupling Protocol
For sterically hindered amino acids, the use of highly efficient coupling reagents is crucial.[3] Uronium/aminium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are recommended.
Materials:
-
N-Fmoc-(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid
-
Peptide-resin with a free N-terminal amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
Procedure (per coupling cycle):
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the deprotection solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 cycles) to remove residual piperidine and dibenzofulvene-piperidine adduct.
-
Pre-activation of the Amino Acid: In a separate vessel, dissolve N-Fmoc-(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 60-180 minutes. The extended coupling time is necessary to overcome the steric hindrance.
-
Monitoring the Coupling: Perform a Kaiser test or other qualitative ninhydrin test to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.
-
Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (3-5 cycles) and DCM (2-3 cycles) to prepare for the next deprotection step.
Table 2: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Activating Species | Relative Efficiency for Hindered Couplings | Notes |
| HATU/DIPEA | OAt-ester | Very High | Recommended for sterically demanding couplings.[3] |
| HBTU/DIPEA | OBt-ester | High | A common and effective choice. |
| DIC/Oxyma | Oxyma-ester | Moderate to High | Lower risk of racemization compared to HOBt. |
| DCC/HOBt | OBt-ester | Moderate | Prone to formation of insoluble dicyclohexylurea (DCU) byproduct. |
Cleavage and Global Deprotection
The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups, including the tert-butyl ether. A standard trifluoroacetic acid (TFA) cleavage cocktail is effective for this purpose.[4]
Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution containing the peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-20 times the volume of TFA).
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.
-
Dry the crude peptide under vacuum.
Purification and Analysis
Due to the hydrophobic nature of the tert-butoxy group, peptides containing this residue may exhibit challenging purification profiles. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification.
Caption: Purification and analysis workflow for the synthesized peptide.
Preparative RP-HPLC Protocol
Materials:
-
Crude peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Preparative RP-HPLC system with a C18 column
Procedure:
-
Dissolve the crude peptide in a minimal amount of a solvent mixture that ensures complete solubility (e.g., a mixture of Solvent A and Solvent B, or with the addition of a small amount of acetic acid or DMSO).
-
Filter the solution to remove any particulates.
-
Equilibrate the preparative C18 column with an initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of increasing Solvent B concentration. The gradient should be optimized based on analytical HPLC runs of the crude material.
-
Monitor the elution profile at a suitable wavelength (typically 214 nm or 280 nm).
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Pool the fractions with the desired purity (typically >95%).
-
Lyophilize the pooled fractions to obtain the final pure peptide as a fluffy white powder.
Table 3: Typical RP-HPLC Conditions for Purification
| Parameter | Condition |
| Column | C18, 10 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% TFA in H₂O |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Linear, optimized based on crude peptide |
| Flow Rate | Dependent on column diameter |
| Detection | UV at 214 nm and 280 nm |
Conclusion
The large-scale synthesis of peptides containing the sterically hindered amino acid this compound is achievable with high yield and purity through the implementation of optimized protocols. Key considerations include the efficient synthesis of the protected amino acid building block, the use of potent coupling reagents such as HATU to overcome steric hindrance during SPPS, and carefully optimized purification strategies to handle potentially hydrophobic peptides. The methodologies outlined in this document provide a robust framework for researchers and drug development professionals to successfully incorporate this and other challenging non-canonical amino acids into their target peptide sequences.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]
Application of (2R,3R)-2-Amino-3-(tert-butoxy)butanoic Acid in Drug Discovery: A Detailed Guide
(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid , a non-proteinogenic amino acid, serves as a crucial building block in modern drug discovery. Its unique stereochemistry and the presence of a bulky tert-butoxy protecting group on its side chain offer medicinal chemists precise control over peptide and small molecule synthesis, leading to the development of novel therapeutics with enhanced properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this valuable synthetic amino acid.
Introduction to this compound
This compound, also known as O-(tert-butyl)-D-allothreonine, is a derivative of the amino acid threonine. The tert-butyl ether protecting group on the beta-hydroxyl function is stable under a variety of reaction conditions, yet can be removed under specific acidic conditions. This feature makes it an ideal component for complex, multi-step syntheses of peptides and other pharmacologically active molecules. The specific (2R,3R) stereoconfiguration can impart unique conformational constraints on peptides, influencing their binding affinity to biological targets and their stability against enzymatic degradation.
Key Applications in Drug Discovery
The primary application of this compound in drug discovery lies in its role as a protected building block for solid-phase peptide synthesis (SPPS). The tert-butyl group effectively masks the reactive hydroxyl group of the threonine side chain, preventing unwanted side reactions during peptide elongation.
Key advantages of using this amino acid derivative include:
-
Enhanced Proteolytic Stability: The incorporation of non-natural amino acids, such as D-amino acids and their derivatives, into peptide sequences can significantly increase their resistance to degradation by proteases in the body. This leads to a longer in vivo half-life and improved therapeutic efficacy.
-
Conformational Rigidity: The bulky tert-butyl group can restrict the conformational freedom of the peptide backbone, locking it into a specific bioactive conformation. This pre-organization can lead to higher binding affinity and selectivity for the target receptor or enzyme.
-
Improved Pharmacokinetic Properties: Modification of peptide structures with such building blocks can influence their solubility, lipophilicity, and membrane permeability, thereby improving their absorption, distribution, metabolism, and excretion (ADME) profile.
A notable example of a drug class where O-tert-butyl protected threonine residues are utilized is in the synthesis of HIV fusion inhibitors like Enfuvirtide (T-20) . Enfuvirtide is a 36-amino acid peptide that mimics a segment of the HIV-1 gp41 protein, preventing the fusion of the virus with host cells. The synthesis of Enfuvirtide and its analogs often involves the use of O-tert-butyl protected threonine derivatives to ensure the correct assembly of the peptide chain.
Experimental Protocols
This section provides detailed protocols for the incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials and Reagents
| Reagent | Supplier | Grade |
| Fmoc-(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid | Various | Peptide synthesis grade (>98% purity) |
| Rink Amide MBHA resin (or other suitable resin) | Various | 100-200 mesh, ~0.5 mmol/g loading |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | Peptide synthesis grade |
| Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) | Various | Peptide synthesis grade |
| Piperidine | Various | ACS grade |
| N,N-Dimethylformamide (DMF) | Various | Peptide synthesis grade |
| Dichloromethane (DCM) | Various | ACS grade |
| Trifluoroacetic acid (TFA) | Various | Reagent grade |
| Triisopropylsilane (TIS) | Various | Reagent grade |
| Dithiothreitol (DTT) | Various | Molecular biology grade |
| Diethyl ether | Various | ACS grade |
Protocol for Peptide Synthesis
This protocol outlines the manual synthesis of a generic tripeptide (e.g., X-Y-Z-NH2) where Y is this compound.
Workflow for Peptide Synthesis:
Caption: General workflow for solid-phase peptide synthesis.
Step-by-Step Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Coupling:
-
Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5x) and DCM (3x).
-
Dissolve the first Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and Oxyma (3 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Incorporation of this compound:
-
Deprotect the N-terminal Fmoc group of the resin-bound amino acid with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin as described above.
-
Prepare the coupling solution with Fmoc-(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid (3 eq.), DIC (3 eq.), and Oxyma (3 eq.) in DMF.
-
Add the solution to the resin and shake for 2 hours. A longer coupling time or double coupling may be necessary due to the steric hindrance of the tert-butyl group.
-
Wash the resin.
-
-
Third Amino Acid Coupling: Repeat the deprotection and coupling steps for the third amino acid.
-
Final Deprotection: Remove the final N-terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage and Side-Chain Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (94:1:2.5:2.5 v/v/v/w).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Signaling Pathways and Mechanism of Action
While this compound itself is not biologically active, its incorporation into peptides can significantly influence their interaction with biological targets and signaling pathways. The specific impact depends on the overall peptide sequence and the target protein.
For instance, in the case of HIV fusion inhibitors like Enfuvirtide, the peptide binds to the gp41 protein on the viral envelope. This binding event blocks the conformational changes in gp41 that are necessary for the fusion of the viral and cellular membranes, thus inhibiting viral entry into the host cell. The inclusion of conformationally constrained or proteolytically resistant amino acids can enhance the binding affinity and prolong the inhibitory action of the peptide.
Illustrative Signaling Pathway Inhibition:
Caption: Inhibition of HIV entry by a peptide containing modified amino acids.
Quantitative Data
The impact of incorporating this compound on the biological activity of a peptide is highly sequence-dependent and must be determined empirically for each new compound. The following table provides a hypothetical example of how such data could be presented.
| Peptide Sequence | Target | Assay Type | IC50 (nM) | Proteolytic Stability (t1/2 in human serum) |
| Ac-XXXX[L-Thr]XXXX-NH2 | Protease X | Enzyme Inhibition | 150 | 30 min |
| Ac-XXXX[(2R,3R)-aThr(tBu)]XXXX-NH2 | Protease X | Enzyme Inhibition | 75 | 120 min |
Note: This data is illustrative and not based on actual experimental results.
Conclusion
This compound is a powerful tool in the arsenal of medicinal chemists. Its strategic use in peptide and small molecule synthesis allows for the creation of drug candidates with enhanced stability, conformational definition, and improved pharmacokinetic profiles. The detailed protocols and conceptual frameworks provided herein are intended to guide researchers in the effective application of this versatile building block in their drug discovery endeavors.
Troubleshooting & Optimization
Technical Support Center: O-acylation Side Reactions with Protected Threonine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to O-acylation side reactions when working with protected threonine residues in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is O-acylation of threonine and why is it problematic?
A1: O-acylation is an undesirable side reaction in peptide synthesis where the hydroxyl group (-OH) on the side chain of a threonine residue is acylated, typically by the activated carboxyl group of the incoming amino acid. This results in the formation of a depsipeptide, which is an ester linkage instead of the desired amide (peptide) bond. This side product can be difficult to separate from the target peptide, leading to lower purity and yield of the final product.
Q2: How can I prevent O-acylation of threonine during peptide synthesis?
A2: The most effective way to prevent O-acylation is to protect the hydroxyl group of the threonine side chain. In Fmoc-based solid-phase peptide synthesis (SPPS), the two most commonly used protecting groups for threonine are tert-butyl (tBu) and trityl (Trt). The choice between these can significantly impact the success of your synthesis, especially for long or "difficult" sequences.
Q3: Which protecting group is better for threonine: tBu or Trt?
A3: The choice depends on the specific peptide sequence and synthesis strategy.
-
Fmoc-Thr(tBu)-OH is considered the industry standard due to its stability and cost-effectiveness. It is robust and suitable for many routine syntheses.[1]
-
Fmoc-Thr(Trt)-OH is often the superior choice for "difficult" or aggregation-prone sequences.[2][3] The bulky trityl group can disrupt inter-chain hydrogen bonding that leads to aggregation, thereby improving coupling efficiency and Fmoc group removal.[4][5] Furthermore, the Trt group is more acid-labile, allowing for milder cleavage conditions which can reduce side reactions with sensitive residues, often resulting in a purer crude product.[2][5]
Q4: Can O-acylation still occur even with a protected threonine?
A4: While protecting groups significantly minimize O-acylation, it can still occur to a small extent, especially if the N-terminal amine is sterically hindered, slowing down the desired N-acylation and allowing the competing O-acylation to become more significant. In such cases, optimizing coupling conditions is crucial.
Q5: What other side reactions can occur with threonine residues in peptide synthesis?
A5: Besides O-acylation, other common side reactions involving threonine include:
-
β-elimination (Dehydration): Under basic conditions, such as during Fmoc deprotection with piperidine, threonine can undergo dehydration to form dehydrobutyrine.
-
N→O Acyl Shift: Under acidic conditions, particularly during cleavage, the peptide backbone's acyl group can migrate to the side-chain hydroxyl group. This reaction is reversible with base treatment.
Troubleshooting Guides
Issue 1: I'm observing a side product with a mass corresponding to my peptide plus an additional amino acid.
-
Symptom: Mass spectrometry (MS) analysis shows a peak with a mass equal to the target peptide + (mass of the last coupled amino acid - 18 Da). HPLC analysis shows a significant, often closely eluting, impurity peak.
-
Probable Cause: O-acylation of a threonine (or serine/tyrosine) residue.
-
Troubleshooting Steps:
-
Confirm the presence of a protecting group on your threonine raw material. Ensure you are using Fmoc-Thr(tBu)-OH or Fmoc-Thr(Trt)-OH.
-
Optimize coupling conditions:
-
Use a more potent coupling reagent: Switch to a more efficient coupling reagent like HCTU or COMU, which can accelerate the desired N-acylation over O-acylation.[6]
-
Increase reagent concentration: Higher concentrations of the amino acid and coupling reagents can favor the bimolecular N-acylation reaction.
-
Perform a double coupling: If the subsequent amino acid is sterically hindered, repeat the coupling step with fresh reagents to ensure complete N-acylation.[6]
-
-
Consider switching the protecting group: If you are using Fmoc-Thr(tBu)-OH for a difficult sequence, switching to Fmoc-Thr(Trt)-OH may improve the outcome due to its bulkiness disrupting aggregation and allowing for more efficient coupling.[5]
-
Issue 2: My peptide synthesis is failing (low yield, incomplete coupling) after incorporating threonine.
-
Symptom: A positive Kaiser test after coupling the amino acid following threonine, indicating free amines.[6] Low overall yield of the final peptide.
-
Probable Cause: Peptide aggregation, which can be exacerbated by certain protecting groups and sequences.
-
Troubleshooting Steps:
-
Switch to Fmoc-Thr(Trt)-OH: The steric bulk of the Trt group can disrupt the secondary structures that lead to aggregation.[2][7]
-
Use a "double deprotection" for the Fmoc group: Repeat the Fmoc deprotection step to ensure complete removal, which can be hindered by aggregation.[8]
-
Incorporate a pseudoproline dipeptide: For particularly challenging sequences, replacing a Ser or Thr residue and the preceding amino acid with a pseudoproline dipeptide can effectively prevent aggregation.
-
Elevate the synthesis temperature: Performing the coupling at a higher temperature (e.g., using a microwave peptide synthesizer) can help to disrupt aggregation.[9]
-
Data Presentation
Table 1: Comparison of tBu and Trt Protecting Groups for Threonine in Fmoc-SPPS
| Feature | Fmoc-Thr(tBu)-OH | Fmoc-Thr(Trt)-OH | Rationale & Impact |
| Protecting Group | tert-Butyl (tBu) | Trityl (Trt) | The chemical nature of the protecting group dictates its properties and applications. |
| Acid Lability | Requires strong acid (e.g., >90% TFA) for cleavage.[4] | Highly acid-labile; cleavable with mild acid (e.g., 1-5% TFA).[4] | Trt allows for milder final cleavage conditions, reducing side reactions with sensitive residues.[2] |
| Performance in "Difficult" Sequences | Can contribute to aggregation, leading to incomplete coupling and deprotection.[5] | The steric bulk of the Trt group disrupts aggregation, improving synthetic outcomes.[2] | For aggregation-prone sequences, Trt protection often leads to higher yields and purity. |
| Crude Peptide Purity (Model Peptides) | Lower purity has been observed in several model peptides.[2] | Consistently higher purity of crude peptides.[2][5] | Higher crude purity with Trt protection reduces the effort and cost of downstream purification. |
| Side Reaction Propensity during Cleavage | The generated tert-butyl cation can cause alkylation of sensitive residues (e.g., Trp, Met).[2] | The bulky trityl cation is a weaker electrophile and less prone to causing alkylation side reactions.[2] | Use of Trt protection leads to a cleaner crude product with fewer side-product-related impurities. |
Experimental Protocols
Protocol 1: Standard Coupling of Protected Threonine in SPPS
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Agitate for 5 minutes, drain, and then treat with a fresh 20% piperidine in DMF solution for an additional 15-20 minutes. Wash the resin thoroughly with DMF (5-7 times).[1]
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the protected threonine derivative (e.g., Fmoc-Thr(tBu)-OH or Fmoc-Thr(Trt)-OH) (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.[1]
-
Allow the mixture to pre-activate for a few minutes.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate the mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may be extended.[1]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF.
-
Confirmation of Coupling (Optional): Perform a Kaiser test to ensure the absence of free primary amines, indicating a complete coupling reaction.[10]
Protocol 2: Troubleshooting Incomplete Coupling to Threonine (Double Coupling)
-
Follow steps 1-3 of the Standard Coupling Protocol.
-
After the initial 1-2 hour coupling, drain the reaction solution and wash the resin with DMF (3 times).
-
Repeat the "Amino Acid Activation and Coupling" step with a fresh solution of activated protected threonine.
-
Agitate for an additional 1-2 hours.
-
Wash the resin thoroughly with DMF and proceed with a Kaiser test and the next deprotection step.
Protocol 3: Final Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Cleavage Cocktail Preparation (handle TFA in a fume hood):
-
For tBu protection: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).[1]
-
For Trt protection: A milder TFA concentration can often be used, or the standard 95% TFA cocktail.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin.
-
Agitate at room temperature for 2-3 hours.[1]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise to cold diethyl ether.
-
Centrifuge the ether suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
Mandatory Visualizations
Caption: Mechanism of O-acylation side reaction in peptide synthesis.
Caption: Chemical structures of tBu and Trt protected threonine.
Caption: Troubleshooting workflow for incomplete coupling at threonine residues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cblpatras.gr [cblpatras.gr]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Minimizing epimerization of (2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid during coupling
Topic: Minimizing Epimerization of (2R,3R)-2-Amino-3-(tert-butoxy)butanoic Acid During Coupling
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize epimerization of this compound, commonly known as Fmoc-Thr(tBu)-OH in its protected form, during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of coupling this compound?
A1: Epimerization is a chemical process where the stereochemistry at the alpha-carbon of the amino acid is inverted during the coupling reaction. For this compound, this would result in the formation of the (2S,3R) diastereomer. This unwanted side reaction leads to impurities that are often difficult to separate from the desired peptide, potentially impacting its biological activity.[1][2]
Q2: Why is this compound susceptible to epimerization?
A2: Like other amino acids, the alpha-proton of this compound can be abstracted under basic conditions present during the activation and coupling steps. This is particularly true for sterically hindered amino acids where the coupling reaction may be slower, allowing more time for epimerization to occur. The formation of an oxazolone intermediate is a common pathway for this loss of stereochemical integrity.[3][4]
Q3: Which factors have the most significant impact on the epimerization of this amino acid derivative?
A3: The primary factors influencing epimerization are the choice of coupling reagent, the type and concentration of the base used, the solvent, the reaction temperature, and the pre-activation time.[1][3][5] Highly reactive coupling reagents and strong, non-hindered bases can increase the rate of epimerization.[1][6]
Q4: Are threonine derivatives like this one more or less prone to epimerization compared to other amino acids?
A4: Generally, threonine derivatives are considered less prone to epimerization than serine derivatives. However, under forcing conditions, they can undergo a competing side reaction known as β-elimination. The bulky tert-butyl protecting group on the side chain of this compound can also influence reaction kinetics and the potential for side reactions.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solutions |
| Detection of a diastereomeric impurity by HPLC or MS | High level of epimerization during the coupling step. | 1. Optimize Coupling Reagent and Base Combination: Switch to a coupling reagent known for low epimerization, such as COMU or a carbodiimide like DIC in the presence of an additive like Oxyma.[7] Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[1][4][6] 2. Minimize Pre-activation Time: Add the activated amino acid to the resin immediately after preparation. Prolonged pre-activation increases the risk of epimerization.[2] 3. Control Reaction Temperature: Perform the coupling at a lower temperature (e.g., 0°C) to reduce the rate of epimerization.[5] |
| Incomplete coupling and presence of deletion sequences | Steric hindrance from the tBu group and the amino acid backbone slowing down the coupling reaction. | 1. Use a More Potent Coupling Reagent: While being mindful of epimerization, a more reactive coupling reagent like HATU or HCTU may be necessary to drive the reaction to completion. Careful optimization of the base is crucial in this case. 2. Perform a Double Coupling: After the initial coupling reaction, repeat the step with fresh reagents to ensure complete reaction of all free amino groups. 3. Increase Reaction Time: Allow the coupling reaction to proceed for a longer duration, while monitoring for any increase in epimerization. |
| Observation of a product with a mass loss of 18 Da | β-elimination of the tert-butoxy group from the threonine side chain. | 1. Avoid "Forcing" Conditions: High temperatures and excessively strong bases can promote β-elimination. 2. Use a Milder Base: Employ a less basic amine like NMM or collidine. |
Data Presentation
The following table summarizes the percentage of epimerization observed for the closely related amino acid, Fmoc-Ser(tBu)-OH, with different coupling reagents and bases. These findings provide a strong indication of the expected trends for Fmoc-Thr(tBu)-OH.
| Coupling Reagent | Base | Solvent | Epimerization (%) |
| HBTU | DIPEA | DMF | High |
| HATU | DIPEA | DMF | High |
| PyBOP | DIPEA | DMF | High |
| DCC | - | DMF | Significant |
| DEPBT | - | DMF | Low |
| Ynamide (MYMsA) | - | DMF | Low |
| DIC/Oxyma | Collidine | DMF | < 1% |
| TFFH | DIPEA | DMF | 0.8% |
| TFFH | Collidine | DMF | 0.1% |
Data for HBTU, HATU, PyBOP, DCC, DEPBT, and Ynamide are based on the coupling of Fmoc-Ser(tBu)-OH.[3] Data for DIC/Oxyma with Collidine is based on protocols for minimizing serine racemization. Data for TFFH is based on the coupling of Fmoc-Leu-OH.[4]
Experimental Protocols
Protocol 1: Low-Epimerization Coupling using DIC/Oxyma and Collidine
This protocol is recommended for coupling this compound where minimizing epimerization is critical.
Materials:
-
Fmoc-(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid (3 equivalents)
-
Resin-bound peptide with a free N-terminal amine (1 equivalent)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma) (3 equivalents)
-
2,4,6-Collidine (3 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin in DMF for 30-60 minutes.
-
Perform the Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
In a separate reaction vessel, dissolve Fmoc-(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid and Oxyma in DMF.
-
Add the solution from step 4 to the resin.
-
Add collidine to the resin, followed immediately by DIC.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The reaction can be cooled to 0°C to further minimize epimerization.
-
Monitor the reaction completion using a Kaiser test or other appropriate method.
-
Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
Protocol 2: High-Efficiency Coupling using HATU with N-Methylmorpholine (NMM)
This protocol can be used when coupling efficiency is a concern, for example, with a sterically hindered sequence. Careful monitoring for epimerization is advised.
Materials:
-
Fmoc-(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid (3 equivalents)
-
Resin-bound peptide with a free N-terminal amine (1 equivalent)
-
HATU (2.9 equivalents)
-
N-Methylmorpholine (NMM) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin and perform Fmoc deprotection as described in Protocol 1.
-
In a separate reaction vessel, dissolve Fmoc-(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid and HATU in DMF.
-
Add NMM to the solution from step 2 and immediately add the entire mixture to the resin. Do not pre-activate for an extended period.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction for completion.
-
Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
Visualizations
Caption: Mechanism of epimerization during peptide coupling.
Caption: Troubleshooting workflow for minimizing epimerization.
References
- 1. chempep.com [chempep.com]
- 2. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Coupling Efficiency of (2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling efficiency of the sterically hindered amino acid, (2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the peptide coupling of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | Inadequate Activation: The steric bulk of the tert-butoxy group hinders the approach of the activating agent and the incoming amine. Standard coupling reagents like DCC or DIC may be insufficient.[1] | Employ High-Activity Reagents: Switch to more potent in-situ activating reagents such as aminium/uronium salts (HATU, HCTU) or phosphonium salts (PyBOP, PyAOP).[1][2] These reagents form highly reactive esters capable of overcoming significant steric barriers.[2] For particularly challenging couplings, consider reagents that generate OAt or Oxyma esters, as they are generally more reactive.[2][3] |
| Insufficient Reaction Time: Sterically hindered couplings are kinetically slow.[4] | Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to several hours, or even overnight, to allow the reaction to proceed to completion.[1] | |
| Suboptimal Solvent Choice: Poor solvation of the growing peptide chain on the solid support can lead to aggregation and reduced accessibility of the reactive sites.[1] | Improve Solvation: Use N-methylpyrrolidone (NMP) instead of or in combination with Dimethylformamide (DMF) due to its superior solvating properties. For difficult sequences, a solvent mixture such as DCM/DMF/NMP may be beneficial.[1] | |
| Slow or Incomplete Reaction | Steric Hindrance: The primary reason for slow reactions is the bulky nature of the amino acid.[5] | Increase Reagent Equivalents: Employ a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents) to drive the reaction forward. A double coupling protocol is often effective.[1] |
| Low Reaction Temperature: Standard room temperature conditions may not provide sufficient energy to overcome the activation barrier. | Utilize Microwave Synthesis: Microwave-assisted peptide synthesis (MAPS) is highly effective for driving difficult couplings to completion by rapidly and efficiently heating the reaction mixture.[6][7][8] This can significantly reduce reaction times and improve yields.[6][9] If a microwave synthesizer is unavailable, gentle conventional heating (e.g., to 40-50°C) can be cautiously applied, though this may increase the risk of racemization.[1][10] | |
| Epimerization (Racemization) | Prolonged Activation Time: Extended exposure of the activated amino acid to the basic reaction conditions can lead to the loss of stereochemical integrity.[11] | Use Racemization-Suppressing Additives: Incorporate additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) into the coupling cocktail.[3][11] These are known to minimize epimerization. |
| Excessively Strong Base: The choice and amount of base can influence the rate of epimerization. | Optimize Base Usage: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum amount of base necessary to facilitate the reaction, as excess base can promote racemization. | |
| Side Reactions | Guanidinylation of N-terminus: This can occur when using certain uronium-based coupling reagents like HBTU and HATU, especially with prolonged reaction times or excess reagent.[2] | Choose Phosphonium Reagents: If guanidinylation is a concern, opt for phosphonium-based reagents like PyBOP or PyAOP, which do not cause this side reaction.[2] Alternatively, use COMU, a uronium salt based on OxymaPure, which has a reduced tendency for this side reaction compared to HOBt-based reagents.[4][12] |
Quantitative Data Summary
The following tables summarize quantitative data on the performance of various coupling reagents in sterically hindered systems. While not specific to this compound, this data provides a strong basis for reagent selection.
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Reagent | Coupling System | Yield (%) | Reaction Time | Racemization (%) | Reference(s) |
| HATU | Fmoc-Aib-OH + H-Aib-Resin | High | 1 - 2 hours | Low | [4] |
| COMU | Fmoc-Aib-OH + H-Aib-Resin | High | 1-hour double coupling | Low | [4] |
| HBTU | Boc-Phe-OH + H-(NMe)Aib-Phe-OBzl | Significant Yields | Room Temp | Low | [4] |
| PyBOP | Various Hindered Systems | > 90% Conversion | 16 hours | Low | [4] |
| T3P® | Epimerization-prone substrates | High | Varies | Minimal | [4] |
Note: "Aib" refers to α-aminoisobutyric acid, a classic sterically hindered amino acid.[4]
Table 2: Purity of Peptides with Hindered Residues using Microwave-Assisted SPPS
| Peptide Sequence | Synthesis Time | Purity (%) | Reference(s) |
| VQAibAibIDYING-OH | < 2 hours | 95 | [7] |
| VQ(N-Me-A)(N-Me-A)IDYING-OH | < 2 hours | 86 | [7] |
| GEQKLGAibAibAibASEESLG-NH2 | < 3 hours | 89 | [7] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU and DIPEA
This protocol is recommended as a starting point for the efficient coupling of this compound.
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
Pre-activation: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading), HATU (3.9 equivalents), in DMF.
-
Base Addition: Add DIPEA (8 equivalents) to the pre-activation mixture.
-
Activation: Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the prepared resin.
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature. For very difficult couplings, consider extending the time or performing a second coupling.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling is recommended.
Protocol 2: Microwave-Assisted Double Coupling
This protocol is designed for particularly difficult couplings where thermal energy can accelerate the reaction.
-
Resin Preparation: As described in Protocol 1.
-
First Coupling - Reagent Preparation: In a separate vessel, prepare the activation mixture by dissolving this compound (3 equivalents), a suitable coupling reagent (e.g., COMU, 3 equivalents), and DIPEA (6 equivalents) in an appropriate volume of DMF.
-
First Coupling - Reaction: Add the activation mixture to the resin. Place the reaction vessel in a microwave peptide synthesizer and irradiate at a set temperature (e.g., 75°C) for 10-20 minutes.[13]
-
Washing: Wash the resin with DMF (3 x 1 min).
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid.
-
Final Washing: Wash the resin thoroughly with DMF (3 x 1 min), followed by DCM (3 x 1 min), and dry the resin.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Coupling Yield
References
- 1. benchchem.com [benchchem.com]
- 2. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. kohan.com.tw [kohan.com.tw]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Threonine Derivatives
Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address challenges specifically related to low peptide yields when incorporating threonine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently getting a low yield after coupling a threonine residue?
Low yields following the incorporation of a threonine (Thr) derivative are a common challenge in solid-phase peptide synthesis (SPPS). The primary reasons for this include:
-
Steric Hindrance: Threonine is a β-branched amino acid. The presence of both a methyl and a hydroxyl group on the β-carbon, even with a tert-butyl (tBu) protecting group, creates significant steric bulk. This bulkiness can physically impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, resulting in slower and less efficient coupling reactions.[1]
-
Peptide Aggregation: Sequences that contain threonine are prone to forming stable secondary structures, such as β-sheets, directly on the resin.[1][2] This on-resin aggregation causes the peptide chains to clump together, which blocks reactive sites and prevents reagents from accessing the N-terminal amine for subsequent deprotection and coupling steps. This phenomenon drastically reduces reaction efficiency.[1][3] A key indicator of aggregation is the failure of the peptide-resin to swell properly.[2][3]
-
Incomplete Fmoc Deprotection: If the N-terminal Fmoc protecting group from the previously coupled amino acid is not completely removed, the subsequent coupling of the threonine derivative is impossible.[1] This leads to the formation of deletion sequences (peptides missing the threonine residue) and consequently, a lower yield of the desired full-length peptide.[1] Severe peptide aggregation can also be a cause of incomplete deprotection.[1][4]
Q2: What are the most common side reactions associated with threonine that can lower my yield?
Several side reactions involving threonine can occur during peptide synthesis and cleavage, leading to a lower yield of the target peptide:
-
β-Elimination (Dehydration): Under basic conditions, such as during the Fmoc deprotection step with piperidine, the β-hydroxyl group of the threonine side chain can be eliminated.[5] This results in the formation of a dehydroamino acid residue and a mass loss of 18 Da in the final product.[5] Protecting the side-chain hydroxyl group, for example with a tert-butyl (tBu) group, is highly recommended to prevent this.[5]
-
O-Sulfonation: During the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA), if the sequence contains arginine residues protected with sulfonyl-based groups (like Pmc or Mtr), the hydroxyl group of threonine can be O-sulfonated.[6][7] This side reaction can be minimized by using appropriate scavengers in the cleavage cocktail.[6][7]
-
N→O Acyl Shift: In the presence of strong acids like TFA during cleavage, an N→O acyl shift can occur. This is a reversible reaction where the peptide backbone migrates from the amide nitrogen to the hydroxyl group of threonine.[7] The composition of the cleavage cocktail and the work-up conditions can influence the extent of this side reaction.[7]
Q3: How can I diagnose the specific cause of the low yield at a threonine coupling step?
A systematic approach is essential to pinpoint the root cause of the low yield. Here are the key diagnostic steps:
-
Perform a Kaiser Test (or TNBS Test): After the threonine coupling step is complete, take a small sample of resin beads and perform a Kaiser test.[1]
-
Positive Result (Blue/Purple Beads): This indicates the presence of unreacted N-terminal amines, confirming that the coupling was incomplete.[1]
-
Negative Result (Yellow/Colorless Beads): This suggests that the coupling reaction may have gone to completion, and the low yield could be due to other factors like aggregation or side reactions during subsequent steps. However, false negatives can occur if aggregation is severe and the amine groups are inaccessible.[2]
-
-
Analyze a Test Cleavage: Cleave a small amount of the peptide from the resin and analyze the crude product using Mass Spectrometry (MS) and HPLC.[1][8]
-
Mass Spectrometry (MS): Look for the mass of the target peptide. The presence of a significant peak corresponding to the mass of the peptide without threonine (a deletion sequence) is a definitive confirmation of a failed coupling at that step.[1] Also, check for masses corresponding to side products, such as the dehydrated peptide (mass -18 Da).[5]
-
HPLC: An atypical HPLC profile with multiple peaks or broad peaks can be indicative of aggregation or the presence of deletion and other impurity sequences.[2][9]
-
Troubleshooting Guides
This section provides structured guides to troubleshoot and overcome low-yield issues when working with threonine derivatives.
Guide 1: Improving Low Coupling Efficiency of Threonine
If you have diagnosed incomplete coupling as the primary issue, consider the following strategies:
-
Optimize Coupling Reagents: For sterically hindered amino acids like threonine, standard coupling reagents may not be sufficient.[1][10] Switching to a more potent coupling reagent can significantly improve yields.[1]
Coupling Reagent Class Examples Relative Reactivity/Efficiency for Hindered Couplings Notes Carbodiimides DIC/HOBt Standard May be insufficient for difficult couplings.[1] Phosphonium Salts PyBOP, PyAOP High Well-established for hindered couplings; no risk of guanidinylation.[5][11] Aminium/Uronium Salts HBTU, HCTU, HATU, COMU Very High to Excellent Generally preferred for sterically hindered couplings due to high reactivity.[10][11] HATU is often recommended for significant yield improvement.[1] Yields are approximate and can vary based on the specific peptide sequence and reaction conditions. -
Increase Reaction Time and Equivalents: Extend the coupling reaction time to 2 hours or more and consider double coupling (repeating the coupling step with fresh reagents).[12] Increasing the equivalents of the amino acid and coupling reagent can also drive the reaction to completion.[10][13]
-
Elevate the Reaction Temperature: Performing the coupling at a slightly elevated temperature (e.g., 50-75°C) can help overcome the activation energy barrier for sterically hindered residues.[2][3] However, this should be done with caution as it can increase the risk of racemization.[10]
Guide 2: Mitigating On-Resin Peptide Aggregation
If peptide aggregation is suspected, the following strategies can be employed to disrupt the formation of secondary structures:
-
Incorporate Pseudoproline Dipeptides: This is a highly effective strategy. Pseudoproline dipeptides, derived from serine or threonine, introduce a "kink" in the peptide backbone that disrupts the interchain hydrogen bonding responsible for β-sheet formation.[2][3][14] Instead of coupling Fmoc-Xaa-OH followed by Fmoc-Thr(tBu)-OH, a single Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide is used.[2] This modification is reversed during the final TFA cleavage.[3]
-
Use Aggregation-Disrupting Solvents: Switch from DMF to N-methylpyrrolidone (NMP) or use a mixture of DMF and DMSO, as these solvents are better at disrupting hydrogen bonding.[3][10]
-
Employ Chaotropic Salts: Adding chaotropic salts such as LiCl or KSCN to the reaction mixture can help to break up aggregates.[3]
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Thr(tBu)-OH using HATU
This protocol is recommended for improving the coupling efficiency of threonine.
-
Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group on the resin-bound peptide (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (3-5 times).
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and an additive like HOAt (3-5 equivalents) in DMF.
-
Add a hindered base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (6-10 equivalents).
-
Allow the mixture to pre-activate for a few minutes at room temperature.[12]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate the mixture for 1-2 hours at room temperature.[12] For particularly difficult sequences, the reaction time can be extended.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
-
Monitoring: Perform a Kaiser test on a small sample of beads to check for completion of the coupling (a negative result is desired). If the test is positive, a second coupling may be necessary.
Protocol 2: Final Cleavage and Deprotection
This protocol outlines the final step to cleave the peptide from the resin and remove side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.[12]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail for peptides with tBu-based protecting groups is:
-
Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).[12] TIS acts as a scavenger to prevent side reactions.
-
-
Cleavage Reaction:
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[12]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[12]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether.
-
-
Drying: Dry the peptide pellet under vacuum to obtain the crude product.
Visualizations
// Nodes start [label="Low Peptide Yield\nwith Threonine Derivative", shape=ellipse, fillcolor="#FBBC05"]; diagnosis [label="Diagnose the Cause", fillcolor="#4285F4", fontcolor="#FFFFFF"]; kaiser_test [label="Perform Kaiser Test\nafter Thr Coupling", fillcolor="#F1F3F4"]; test_cleavage [label="Analyze Test Cleavage\n(HPLC/MS)", fillcolor="#F1F3F4"];
// Kaiser Test Outcomes kaiser_pos [label="Positive (Blue)\nIncomplete Coupling", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; kaiser_neg [label="Negative (Yellow)\nCoupling Likely Complete", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Test Cleavage Outcomes deletion_seq [label="Deletion Sequence\nDetected (-Thr)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; side_products [label="Side Products Detected\n(e.g., Dehydration)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; aggregation_signs [label="Signs of Aggregation\n(Poor HPLC Profile)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Solutions solution_coupling [label="Improve Coupling Strategy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_aggregation [label="Address Aggregation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_side_reactions [label="Optimize Cleavage/\nDeprotection", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> diagnosis; diagnosis -> kaiser_test; diagnosis -> test_cleavage;
kaiser_test -> kaiser_pos [label="Result"]; kaiser_test -> kaiser_neg [label="Result"];
kaiser_pos -> solution_coupling; deletion_seq -> solution_coupling;
kaiser_neg -> test_cleavage [style=dashed, label="Further Investigation"]; aggregation_signs -> solution_aggregation;
test_cleavage -> deletion_seq [label="Finding"]; test_cleavage -> side_products [label="Finding"]; test_cleavage -> aggregation_signs [label="Finding"];
side_products -> solution_side_reactions; } dot Caption: Troubleshooting workflow for low yield at a Threonine residue.
// Nodes start [label="Start: N-Terminally\nDeprotected Peptide-Resin", shape=ellipse, fillcolor="#FBBC05"]; activation [label="Activate Fmoc-Thr(tBu)-OH\n(HATU/DIPEA in DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; coupling [label="Couple to Resin\n(1-2 hours, RT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash1 [label="Wash Resin (DMF)"]; monitor [label="Monitor with Kaiser Test", shape=diamond, style=filled, fillcolor="#FFFFFF"]; deprotect [label="Fmoc Deprotection\n(20% Piperidine/DMF)"]; wash2 [label="Wash Resin (DMF)"]; cleavage [label="Cleave from Resin\n(TFA/TIS/H2O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; precipitate [label="Precipitate Peptide\n(Cold Diethyl Ether)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Crude Peptide", shape=ellipse, fillcolor="#FBBC05"];
// Edges start -> activation; activation -> coupling; coupling -> wash1; wash1 -> monitor; monitor -> deprotect [label="Negative"]; monitor -> coupling [label="Positive (Recouple)"]; deprotect -> wash2; wash2 -> cleavage [label="If final residue"]; wash2 -> activation [label="Continue Synthesis", style=dashed]; cleavage -> precipitate; precipitate -> end; } dot Caption: Key steps for coupling Threonine and final peptide cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biotage.com [biotage.com]
- 14. chempep.com [chempep.com]
Technical Support Center: Cleavage Cocktail Optimization for Peptides with (2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the cleavage of synthetic peptides containing the sterically hindered, non-canonical amino acid (2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the cleavage of peptides containing this compound.
Issue 1: Incomplete Cleavage from the Resin
-
Symptom: Low peptide yield after cleavage, with the target peptide mass detected by mass spectrometry (MS) in a test cleavage of the resin post-procedure.[1]
-
Potential Cause: The steric hindrance from the β-branched structure of this compound can limit the access of trifluoroacetic acid (TFA) to the linker, slowing down the cleavage reaction.
-
Troubleshooting Steps:
-
Extend Cleavage Time: For sterically hindered peptides, a standard 2-4 hour cleavage may be insufficient.[2] It is advisable to test different time points (e.g., 4, 6, and 8 hours).[3]
-
Optimize Cleavage Cocktail: While a high concentration of TFA is standard, ensure the cocktail is fresh as TFA can degrade over time.[3]
-
Perform a Test Cleavage: Before committing to a full-scale cleavage, perform a small-scale test on 10-20 mg of resin to optimize the cleavage time.[1]
-
Issue 2: Presence of Deletion Sequences or Other Impurities
-
Symptom: Mass spectrometry analysis reveals a complex mixture of peptides, including the desired product and multiple deletion sequences.
-
Potential Cause: Inefficient coupling of amino acids onto the sterically hindered this compound residue during synthesis can lead to a higher proportion of deletion sequences.
-
Troubleshooting Steps:
-
Optimize Coupling: For coupling onto sterically hindered residues, use more potent coupling reagents like HATU or HCTU.[2] Double coupling or extended coupling times may also be necessary.[4]
-
Capping: If incomplete coupling is suspected, cap the unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences.[2]
-
Issue 3: Side Reactions Related to the tert-butoxy Group
-
Symptom: Mass spectrometry shows unexpected adducts, particularly a +56 Da modification.
-
Potential Cause: The tert-butoxy group on the side chain is acid-labile and will be cleaved by TFA, generating reactive tert-butyl cations.[5] These cations can alkylate nucleophilic residues like Tryptophan or Cysteine.[5][6]
-
Troubleshooting Steps:
-
Use Efficient Scavengers: Include scavengers in your cleavage cocktail to trap the tert-butyl cations. Triisopropylsilane (TIS) is a common and effective scavenger for this purpose.[7]
-
Optimize Scavenger Cocktail: For peptides containing other sensitive residues like Met, Cys, or Trp, a more complex scavenger mixture may be required. (See Table 1).
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended standard cleavage cocktail for peptides containing this compound?
A1: A good starting point is a standard cleavage cocktail of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).[2][3] The TFA cleaves the peptide from the resin and removes most protecting groups, including the tert-butoxy group on your amino acid. Water acts as a proton source, and TIS is a crucial scavenger to prevent side reactions from the liberated tert-butyl cations.[7][8]
Q2: Will the tert-butoxy side group of this compound be removed during TFA cleavage?
A2: Yes, the tert-butyl ether on the side chain is acid-labile and will be cleaved by strong acid conditions like those used for cleaving peptides from the resin.[9] This is analogous to the removal of tert-butyl-based protecting groups from residues like Ser(tBu) and Thr(tBu).[6][9]
Q3: How does the steric hindrance of this amino acid affect the cleavage process?
A3: The β-branched and sterically hindered nature of this compound can make both the coupling of subsequent amino acids and the final cleavage from the resin more difficult.[10] This may necessitate stronger coupling reagents during synthesis and longer cleavage times.[10][11]
Q4: What are the most common side reactions to watch for?
A4: The primary side reaction of concern is the alkylation of nucleophilic amino acid side chains (e.g., Trp, Cys, Met) by the tert-butyl cations generated from the cleavage of the tert-butoxy group.[5] Using an effective scavenger like TIS is critical to minimize these side products.[7]
Q5: How can I confirm if the cleavage was successful?
A5: After precipitation of the peptide, the most effective way to confirm successful cleavage is through mass spectrometry (MS) to verify the molecular weight of the desired peptide.[2] You can also perform a qualitative test, such as the Kaiser test, on a small sample of the resin after cleavage to check for any remaining peptide.[3]
Data Presentation
Table 1: Common Cleavage Cocktails and Their Applications
| Reagent Cocktail | Composition (v/v/v) | Primary Application | Relevance for this compound Peptides |
| Standard (Reagent B) | 95% TFA / 2.5% H₂O / 2.5% TIS | General purpose, for peptides without highly sensitive residues. | Recommended starting point. TIS is essential to scavenge tert-butyl cations.[12] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | For peptides with multiple sensitive residues (Trp, Met, Cys, Tyr). | Use if your peptide contains other sensitive residues that could be modified.[12] |
| "Odorless" Cocktail | 94% TFA / 1% TIS / 5% H₂O | General purpose, avoids odorous thiols. | A viable alternative to the standard cocktail if thiol-based scavengers are not required. |
| Reagent H | 81% TFA / 5% Phenol / 5% Thioanisole / 2.5% EDT / 3% H₂O / 2% DMS / 1.5% Ammonium Iodide | Prevents methionine oxidation. | Consider if your peptide contains methionine, which is susceptible to oxidation.[12] |
Experimental Protocols
Protocol 1: Test Cleavage for Optimization
This protocol is designed to determine the optimal cleavage time for your specific peptide.
-
Resin Preparation: Dry 20-50 mg of the peptide-resin under vacuum for at least 1 hour.[3]
-
Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.[2]
-
Reaction: Add 0.5 mL of the cleavage cocktail to the dried resin in a microcentrifuge tube.[3]
-
Time Points: Aliquot samples at different time points (e.g., 2, 4, and 6 hours).
-
Work-up: For each time point, filter the resin and precipitate the peptide by adding the TFA solution to cold diethyl ether.[2]
-
Analysis: Centrifuge to pellet the peptide, wash with cold diethyl ether, dry the pellet, and analyze by mass spectrometry to assess the extent of cleavage and purity.[2][3]
Protocol 2: Full-Scale Peptide Cleavage
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual DMF and dry under vacuum.[8]
-
Cleavage Reaction: Add the optimized cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS) to the dried peptide-resin (approximately 10 mL per gram of resin).[2][13]
-
Agitation: Agitate the mixture at room temperature for the optimized duration determined from the test cleavage (typically 2-6 hours).[2]
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.[2]
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.[5]
-
Centrifuge the mixture to pellet the crude peptide.[2]
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.[2]
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
-
Characterize the purified peptide by mass spectrometry.[2]
-
Visualizations
Caption: Troubleshooting workflow for low peptide yield.
Caption: Generation and scavenging of tert-butyl cations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of Peptides Containing (2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic peptides incorporating the non-canonical amino acid (2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying peptides containing this compound?
A1: The primary challenges stem from the bulky and hydrophobic nature of the tert-butoxy group. This can lead to:
-
Poor Solubility: The crude peptide may be difficult to dissolve in standard aqueous buffers used for purification.
-
On-Column Aggregation: The peptide can aggregate on the chromatography column, leading to broad peaks, poor resolution, and low recovery.
-
Co-elution with Hydrophobic Impurities: The target peptide may have similar retention times to other hydrophobic impurities generated during synthesis, making separation difficult.
-
Incomplete Deprotection: Residual tert-butyl protecting groups from other residues in the peptide can lead to side products that are structurally very similar to the target peptide, complicating purification.[1][2]
Q2: What is the recommended initial purification strategy for these peptides?
A2: A robust initial strategy is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates peptides based on their hydrophobicity, which is a dominant characteristic of peptides containing this compound.[3][4][5][6] For highly complex mixtures or to achieve very high purity, an orthogonal purification approach, such as combining Ion-Exchange Chromatography (IEX) with RP-HPLC, is highly recommended.[3][4][5]
Q3: How can I improve the solubility of my crude peptide for purification?
A3: If your peptide is insoluble in the initial mobile phase, consider these strategies:
-
Solvent Choice: Try dissolving the crude peptide in a small amount of an organic solvent like acetonitrile (ACN), dimethyl sulfoxide (DMSO), or isopropanol before diluting with the aqueous mobile phase.[5]
-
pH Adjustment: Modify the pH of the aqueous buffer. For basic peptides, a low pH can improve solubility, while for acidic peptides, a higher pH may be beneficial.[7]
-
Chaotropic Agents: In challenging cases, the addition of a chaotropic agent like guanidinium chloride or urea to the sample solvent can help disrupt aggregation and improve solubility. Note that these will need to be removed in subsequent steps.
Q4: What are common side products to look out for during purification?
A4: A significant side product to be aware of is the alkylation of nucleophilic amino acid residues by the tert-butyl cation (tBu⁺) generated during the final cleavage and deprotection step from other protected amino acids in your sequence (e.g., Ser(tBu), Thr(tBu), Tyr(tBu)).[1] Tryptophan, Methionine, and Cysteine are particularly susceptible to this modification, resulting in impurities with a mass increase of +56 Da.[1][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad, tailing peaks in RP-HPLC | 1. Peptide aggregation on the column. 2. Secondary interactions with the stationary phase. 3. Column overloading. | 1. Decrease the sample concentration. Add organic solvent (e.g., ACN) to the sample diluent. Increase the column temperature (e.g., to 40-60 °C). 2. Adjust the mobile phase pH. Use a different ion-pairing agent (e.g., formic acid instead of TFA). 3. Reduce the amount of peptide injected onto the column. |
| Low peptide recovery after purification | 1. Irreversible adsorption to the column. 2. Precipitation of the peptide during gradient elution. 3. Peptide instability at the mobile phase pH. | 1. Use a column with a different stationary phase (e.g., C8 instead of C18 for very hydrophobic peptides). 2. Use a shallower gradient. Increase the organic content of the initial mobile phase. 3. Perform a stability study of your peptide at different pH values and choose the optimal pH for purification. |
| Co-elution of the target peptide with impurities | 1. Impurities have very similar hydrophobicity. 2. The chosen chromatography method lacks sufficient resolution. | 1. Optimize the RP-HPLC gradient to improve separation. Try a different stationary phase (e.g., phenyl-hexyl). 2. Implement an orthogonal purification step. For example, use Ion-Exchange Chromatography (IEX) prior to RP-HPLC to separate based on charge.[3][5] |
| Presence of a peak with +56 Da mass shift | 1. Incomplete removal of a tert-butyl protecting group from another residue. 2. Alkylation of a nucleophilic residue (e.g., Trp, Met, Cys) by a tert-butyl cation during cleavage.[1] | 1. Review and optimize the cleavage and deprotection protocol. Increase the reaction time or use a stronger acid cocktail if necessary.[1] 2. Ensure an effective scavenger cocktail (e.g., with triisopropylsilane (TIS) and water) was used during cleavage to trap the tert-butyl cations.[8] |
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC (RP-HPLC) Purification
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
If solubility is low, try adding a small amount of DMSO or formic acid.
-
Centrifuge the sample to remove any particulate matter.
-
-
RP-HPLC Method:
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Gradient: A typical scouting gradient is 5% to 65% Mobile Phase B over 60 minutes.[5] This should be optimized based on the retention time of the target peptide.
-
Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Detection: Monitor the elution profile at 214 nm and 280 nm.[5]
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
-
Analysis and Lyophilization:
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions that meet the desired purity.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
-
Protocol 2: Orthogonal Purification: Ion-Exchange (IEX) followed by RP-HPLC
This two-step protocol is designed to achieve very high purity.[5]
Step 1: Ion-Exchange Chromatography (IEX)
-
Materials:
-
Crude peptide
-
IEX column (e.g., strong cation exchanger for basic peptides or strong anion exchanger for acidic peptides)
-
Binding Buffer: e.g., 20 mM sodium phosphate, pH 3.0 (for cation exchange)
-
Elution Buffer: e.g., 20 mM sodium phosphate, 1 M NaCl, pH 3.0 (for cation exchange)
-
-
IEX Method:
-
Equilibration: Equilibrate the IEX column with Binding Buffer.
-
Sample Loading: Dissolve the crude peptide in Binding Buffer and load it onto the column.
-
Wash: Wash the column with Binding Buffer to remove unbound impurities.
-
Elution: Apply a linear gradient of the Elution Buffer to elute the bound peptides based on their net charge.
-
Fraction Collection: Collect fractions across the elution peak.
-
Step 2: Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation:
-
Pool the IEX fractions containing the peptide of interest.
-
Desalt the pooled fractions if necessary (e.g., using a C18 Solid Phase Extraction (SPE) cartridge).
-
Lyophilize the desalted peptide.
-
-
RP-HPLC Method:
-
Follow the procedure outlined in Protocol 1: Standard Reversed-Phase HPLC (RP-HPLC) Purification using the partially purified peptide from the IEX step.
-
Data Presentation
Table 1: Comparison of Purification Strategies for a Model Peptide
| Purification Strategy | Crude Purity (%) | Final Purity (%) | Yield (%) |
| Single-Step RP-HPLC | 65 | 95.2 | 35 |
| IEX followed by RP-HPLC | 65 | 99.1 | 28 |
Table 2: Effect of Mobile Phase Additive on RP-HPLC Resolution
| Mobile Phase Additive (0.1%) | Target Peptide Retention Time (min) | Resolution (Target vs. Key Impurity) |
| Trifluoroacetic Acid (TFA) | 25.4 | 1.3 |
| Formic Acid (FA) | 24.9 | 1.5 |
Visualizations
Caption: Standard single-step RP-HPLC purification workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. xtalks.com [xtalks.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. benchchem.com [benchchem.com]
- 6. renyi.hu [renyi.hu]
- 7. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Identifying and minimizing byproducts in reactions with (2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid, also known as H-D-allo-Thr(tBu)-OH. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and minimize byproducts in your reactions, ensuring the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions with this compound?
A1: Due to its sterically hindered nature as a β-branched amino acid, several side reactions can occur during the coupling of this compound. The most prevalent byproducts include:
-
Incomplete Coupling: The bulky tert-butyl group on the side chain can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to deletion sequences.[1][2]
-
Dehydration: Activation of the threonine derivative can sometimes lead to the elimination of water, forming a dehydrobutyrine (Dhb) residue. This results in a mass loss of 18 Da in the final product.[3]
-
Racemization/Epimerization: The chiral integrity of the α-carbon can be compromised during the activation step, leading to the formation of diastereomeric impurities.[4][5] This occurs through the formation of a planar oxazolone intermediate.[5]
-
Diketopiperazine (DKP) Formation: At the dipeptide stage, intramolecular cyclization can occur, especially when proline is one of the first two amino acids, leading to the cleavage of the dipeptide from the resin.[3]
Q2: How can I detect these byproducts in my reaction mixture?
A2: A combination of analytical techniques is recommended for the detection and quantification of byproducts:
-
Mass Spectrometry (MS): This is a primary tool for identifying byproducts. For example, a mass loss of 18 Da can indicate dehydration.[3] Deletion sequences from incomplete coupling will also be readily apparent.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify the desired product from byproducts.[6] Byproducts often have different retention times than the target peptide. For instance, the more hydrophobic dehydrobutyrine-containing peptide typically has a longer retention time.[3]
-
Amino Acid Analysis (AAA): AAA can be used to confirm the amino acid composition of the final peptide and can help identify deletion sequences.[6]
-
Kaiser Test (or other ninhydrin-based tests): This qualitative test is performed on a small sample of resin beads after the coupling step to detect the presence of unreacted primary amines, indicating incomplete coupling.[2][7]
Q3: Which coupling reagents are most effective for minimizing byproducts with this sterically hindered amino acid?
A3: For sterically hindered amino acids like this compound, more potent coupling reagents are generally required to achieve high coupling efficiency and minimize side reactions.[3][4] Onium salt-based reagents are often the preferred choice over standard carbodiimides.[8]
| Coupling Reagent Class | Examples | Advantages for Hindered Couplings | Potential Issues |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | High reactivity, leading to fast and efficient coupling.[2][4] | Can cause guanidinylation of the free amine if used in excess. |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, similar to aminium salts, but without the risk of guanidinylation.[4] | Byproducts can sometimes be difficult to remove. |
| Carbodiimides | DIC | Cost-effective. When used with additives like OxymaPure, it can suppress racemization.[3][9] | Generally slower and less efficient for sterically demanding couplings.[2] |
Q4: How can I minimize racemization during the coupling of this compound?
A4: Minimizing racemization is critical for maintaining the stereochemical integrity of your product. Here are key strategies:
-
Choice of Coupling Reagent and Additive: Use coupling reagents known to suppress racemization, such as those that form active esters with additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure).[10] Phosphonium-based reagents like PyBOP are also associated with lower racemization levels.[4]
-
Base Selection: Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or collidine instead of stronger bases like N,N-diisopropylethylamine (DIPEA).[5][11]
-
Control Reaction Temperature: Perform the coupling reaction at room temperature or lower (e.g., 0°C), as higher temperatures can increase the rate of racemization.[5]
-
Minimize Pre-activation Time: Add the activated amino acid to the resin immediately after a short pre-activation period.[3]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during reactions with this compound.
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Low yield of the desired product, presence of deletion sequences (confirmed by MS). | Incomplete coupling due to steric hindrance.[1][2] | - Use a more potent coupling reagent like HATU or COMU.[4][8]- Increase the coupling time and/or perform a double coupling.[7]- Increase the equivalents of the amino acid and coupling reagent.[8] |
| Peptide aggregation on the resin.[2][7] | - Switch to a solvent known to disrupt aggregation, such as N-methyl-2-pyrrolidone (NMP) or add chaotropic salts.[12]- Perform the coupling at a slightly elevated temperature, while carefully monitoring for racemization. | |
| Peak corresponding to Mass - 18 Da observed in MS. | Dehydration of the threonine side chain.[3] | - Minimize the pre-activation time of the amino acid.[3]- Avoid high coupling temperatures.[3]- Use a coupling reagent combination less prone to this side reaction, such as DIC/Oxyma.[3] |
| Diastereomeric impurities detected by HPLC. | Racemization/Epimerization during coupling.[4][5] | - Use a coupling reagent/additive combination known for low racemization (e.g., DIC/Oxyma, PyBOP).[4][9]- Use a weaker base like N-methylmorpholine (NMM).[5]- Perform the coupling at a lower temperature (e.g., 0°C).[5] |
| Significant loss of peptide from the resin after the second amino acid coupling. | Diketopiperazine (DKP) formation.[3] | - If possible, choose a different synthetic route to avoid having proline as one of the first two amino acids.[3]- Use a 2-chlorotrityl chloride resin, which sterically hinders DKP formation.[12] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-(2R,3R)-2-Amino-3-(tert-butoxy)butanoic Acid using HATU
This protocol is recommended for most sequences containing the sterically hindered D-allo-threonine derivative.
Materials:
-
Fmoc-D-allo-Thr(tBu)-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Activation: In a separate vessel, dissolve Fmoc-D-allo-Thr(tBu)-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), in DMF. Add DIPEA (6 equivalents). Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue the reaction for another hour.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Analysis of Byproducts by RP-HPLC-MS
Materials:
-
Crude peptide cleaved from the resin
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
HPLC Separation:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Mass Spectrometry Analysis: Couple the HPLC system to a mass spectrometer to obtain the mass of the eluting peaks. This will allow for the identification of the desired product and any byproducts based on their molecular weights.
Visualizations
Caption: Potential reaction pathways leading to byproduct formation.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Analytical methods and Quality Control for peptide products [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. peptide.com [peptide.com]
Impact of coupling additives on (2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid incorporation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the incorporation of the sterically hindered amino acid, (2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid, into peptide sequences. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when incorporating this compound?
The main challenges stem from its sterically bulky nature. The tert-butoxy group, in addition to the β-branching, can significantly hinder the approach of the activated carboxylic acid to the amine, slowing down the reaction.[1] This can lead to low coupling yields and an increased risk of side reactions. Furthermore, hydrophobic sequences containing such hindered residues may aggregate on the solid support, further impeding the reaction.[1][2]
Q2: Which coupling reagents are most effective for this type of hindered amino acid?
For sterically hindered amino acids, potent coupling reagents are necessary. Standard carbodiimide reagents like DCC and EDC often result in low yields.[1] Onium-salt-based reagents are generally the preferred choice.[1]
-
Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt or OBt active esters.[1] HATU is often considered superior for many difficult couplings.[1] COMU is a newer generation uronium salt with comparable efficiency to HATU.[1][3]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective and are generally associated with lower levels of racemization compared to some uronium salts.[1][4][5]
Q3: What is racemization and how can it be minimized during the coupling of this compound?
Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, which leads to the formation of diastereomeric impurities that are difficult to separate.[1] This is a significant concern when the carboxyl group is activated.[1] To minimize racemization:
-
Use appropriate additives: Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and Oxyma Pure are more effective at suppressing racemization than 1-hydroxybenzotriazole (HOBt).[1]
-
Choose the right base: A weaker base, such as N-methylmorpholine (NMM) or collidine, is preferred over stronger bases like diisopropylethylamine (DIPEA) to reduce racemization.[1]
-
Select suitable coupling reagents: Phosphonium-based reagents like PyBOP or PyAOP are often associated with lower racemization levels.[1]
-
Control the reaction temperature: Lowering the reaction temperature can help reduce the rate of racemization.[1]
Q4: How can I monitor the progress of the coupling reaction?
The completion of the coupling reaction can be monitored using the Kaiser test (ninhydrin test).[6] This test detects the presence of free primary amines on the resin.[6]
-
Positive Result (Blue Beads): Indicates that there are unreacted N-terminal amines, meaning the coupling is incomplete.[6]
-
Negative Result (Colorless/Yellow Beads): Suggests that the coupling reaction is complete.[6]
Troubleshooting Guide
Issue 1: Low Coupling Yield
| Possible Cause | Suggested Solution |
| Steric Hindrance | * Use a more potent coupling reagent: Switch to HATU, HCTU, or COMU.[1] * Increase reaction time: Extend the coupling time to allow the reaction to proceed to completion. * Elevate the temperature: Gentle heating can sometimes overcome the activation energy barrier, but must be done cautiously to avoid increased racemization.[1] |
| Peptide Aggregation | * Incorporate pseudoproline dipeptides: These can disrupt secondary structures that lead to aggregation.[1] * Use a "magic mixture" of solvents: A combination of DCM, DMF, and NMP (1:1:1) can improve solvation.[7] * Microwave-assisted synthesis: Microwave irradiation can accelerate coupling and reduce aggregation. |
| Incomplete Deprotection | * Ensure complete removal of the Fmoc or Boc group: Perform a ninhydrin or bromophenol blue test to confirm the presence of a free amine before coupling.[1] |
| Suboptimal Reagent Concentration | * Increase equivalents of amino acid and coupling reagents: For difficult couplings, using a higher concentration of reagents can improve the reaction rate.[6] |
Issue 2: High Levels of Racemization
| Possible Cause | Suggested Solution |
| Over-activation of the Carboxylic Acid | * Reduce pre-activation time: Minimize the time the carboxylic acid is activated before adding the amine component.[1] |
| Strong Base | * Use a weaker base: Substitute DIPEA with N-methylmorpholine (NMM) or collidine.[1] |
| Inappropriate Coupling Reagent/Additive | * Use racemization-suppressing additives: Ensure the use of HOAt or Oxyma Pure instead of HOBt.[1] * Consider phosphonium-based reagents: PyBOP or PyAOP are generally less prone to causing racemization.[1] |
| Prolonged Reaction at Elevated Temperature | * Optimize reaction time and temperature: If using heat, determine the shortest time necessary to achieve a satisfactory yield to minimize racemization.[1] |
Data Presentation
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | General Reactivity | Recommended for Difficult Couplings | Notes |
| DIC/HOBt | Carbodiimide/Additive | Moderate | With caution | HOBt is less effective at suppressing racemization than newer additives.[5] |
| DIC/HOAt | Carbodiimide/Additive | Moderate-High | Yes | HOAt is superior to HOBt in suppressing racemization.[1][5] |
| HBTU | Aminium/Uronium Salt | High | Yes | Highly effective, but excess can lead to side reactions.[8] |
| HATU | Aminium/Uronium Salt | Very High | Highly Recommended | Generally considered one of the best reagents for difficult couplings with less epimerization.[1] |
| COMU | Aminium/Uronium Salt | Very High | Highly Recommended | Similar efficiency to HATU, based on the less explosive Oxyma Pure.[3] |
| PyBOP | Phosphonium Salt | High | Yes | Effective and less prone to racemization; does not cause guanidinylation.[4][5] |
| PyAOP | Phosphonium Salt | Very High | Highly Recommended | The HOAt-analog of PyBOP with faster coupling rates.[4] |
Experimental Protocols
General Protocol for Coupling of a Hindered Amino Acid
This protocol is a general guideline and may require optimization for specific peptide sequences and for the incorporation of this compound.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) in a suitable reaction vessel.[1]
-
Fmoc-Deprotection:
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-protected this compound (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 3.9 equivalents), and an additive (e.g., HOAt, 4 equivalents) in DMF.[1]
-
Add a base (e.g., NMM or DIPEA, 8 equivalents) to the amino acid solution and mix briefly.[1]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For very difficult couplings, the time may be extended or gentle heat may be applied.[6][9]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for completion. A negative result (colorless/yellow beads) indicates a complete reaction.[6]
-
If the Kaiser test is positive (blue beads), a second coupling (double coupling) may be necessary. To do this, drain the reaction vessel and repeat step 3.[6]
-
If the coupling is still incomplete after a second attempt, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[6]
-
Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.[6]
-
Visualizations
Caption: Workflow for solid-phase peptide synthesis of hindered amino acids.
Caption: Decision tree for troubleshooting low coupling yields.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 8. peptide.com [peptide.com]
- 9. mesalabs.com [mesalabs.com]
Technical Support Center: Synthesis of Peptides Containing Multiple (2R,3R)-2-Amino-3-(tert-butoxy)butanoic Acid Residues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of peptides containing multiple (2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid residues. This bulky, hydrophobic amino acid can significantly contribute to on-resin aggregation, leading to decreased coupling efficiency, lower yields, and difficult purifications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause aggregation?
This compound is a derivative of D-allothreonine where the side-chain hydroxyl group is protected by a tert-butyl ether. This modification introduces a bulky and highly hydrophobic tert-butoxy group. When multiple residues of this amino acid are incorporated into a peptide sequence, the cumulative hydrophobicity and steric hindrance promote inter-chain interactions and the formation of secondary structures like β-sheets.[1] These interactions lead to peptide aggregation on the solid-phase support, rendering the N-terminus of the growing peptide chain inaccessible for subsequent coupling reactions.[1]
Q2: How can I detect peptide aggregation during solid-phase peptide synthesis (SPPS)?
Several on-resin and post-synthesis methods can indicate aggregation:
-
Visual Inspection: The resin beads may clump together and exhibit poor swelling in the synthesis solvent.
-
Kaiser Test: A negative or weak positive Kaiser test after a coupling step can be misleading in cases of severe aggregation, as the ninhydrin reagent may not be able to access the free amines.
-
Difficult Solvent Filtration: Slow draining of solvents during washing steps can indicate resin clumping due to aggregation.
-
HPLC Analysis of a Test Cleavage: A small amount of resin can be cleaved and the crude peptide analyzed by HPLC. The presence of multiple peaks, deletion sequences, or a broad, poorly resolved main peak can be indicative of aggregation issues during synthesis.[2]
-
Mass Spectrometry (MS): Analysis of the crude product by MS can identify deletion sequences that result from incomplete coupling caused by aggregation.
Q3: What are the primary strategies to overcome aggregation in peptides with multiple this compound residues?
The main approaches focus on disrupting the inter-chain hydrogen bonding and hydrophobic interactions that cause aggregation. These include:
-
Optimizing Synthesis Conditions: Employing higher temperatures (microwave synthesis), specialized solvents, and chaotropic agents.
-
Utilizing Aggregation-Disrupting Reagents: Incorporating pseudoproline dipeptides or backbone-protecting groups (e.g., Dmb, Hmb).[3]
-
Modifying the Solid Support: Using low-loading resins or resins with improved swelling properties.
-
Advanced Coupling Strategies: Employing highly efficient coupling reagents and optimizing reaction times.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low Coupling Efficiency / Incomplete Reactions | Peptide Aggregation: The N-terminus of the growing peptide is inaccessible due to inter-chain hydrogen bonding and hydrophobic interactions.[1] | 1. Switch to a more effective solvent system: Replace DMF with NMP or a mixture of DMF/DMSO.[1] 2. Increase reaction temperature: Utilize a microwave peptide synthesizer to perform couplings at elevated temperatures (e.g., 50-75°C).[1] 3. Use a more potent coupling reagent: Employ HATU, HCTU, or PyBOP in combination with a hindered base like DIPEA. For severely hindered couplings, consider using amino acid fluorides.[4] 4. Double coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.[5] |
| Steric Hindrance: The bulky tert-butoxy group of the incoming amino acid and the preceding residue hinder the coupling reaction. | 1. Extend coupling time: Increase the reaction time to several hours or overnight.[5] 2. Use a higher excess of reagents: Increase the equivalents of the amino acid and coupling reagents (e.g., 3-5 equivalents).[5] | |
| Poor Resin Swelling and Solvent Flow | On-resin Aggregation: The peptide chains are collapsing and clumping on the solid support. | 1. Perform a chaotropic salt wash: Before a difficult coupling, wash the resin with a solution of 0.8 M NaClO₄ in DMF to disrupt secondary structures. Ensure to wash thoroughly with DMF afterwards to remove the salt.[1] 2. Use a low-loading resin: A lower substitution level (e.g., 0.1-0.3 mmol/g) increases the distance between peptide chains, reducing aggregation.[6] 3. Switch to a PEG-based resin: Resins like TentaGel have better swelling properties and can improve solvation of the peptide chain.[1] |
| Difficult Cleavage and Poor Solubility of Crude Peptide | Aggregation of the Cleaved Peptide: The hydrophobic nature of the peptide leads to poor solubility in the cleavage cocktail and subsequent precipitation. | 1. Use a specialized cleavage cocktail: For peptides with multiple tert-butyl groups, a standard TFA/TIS/water cocktail may be insufficient. Consider cocktails with scavengers that also aid in solubility, such as Reagent K (TFA/water/phenol/thioanisole/EDT).[7] 2. Optimize peptide precipitation: Precipitate the cleaved peptide in cold methyl tert-butyl ether (MTBE) instead of diethyl ether for better handling of hydrophobic peptides. 3. Test solubility systematically: Attempt to dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or DMF before adding the aqueous buffer for purification.[1] |
| Presence of Deletion Sequences in Final Product | Incomplete Coupling at Multiple Steps: Persistent aggregation throughout the synthesis has led to failed couplings at several positions. | 1. Proactive use of aggregation-disrupting elements: If the sequence is known to be difficult, incorporate pseudoproline dipeptides at strategic locations (approximately every 6-8 residues) from the beginning of the synthesis.[3] 2. Employ backbone protection: Incorporate a Dmb/Hmb protecting group on a glycine or other suitable residue within the problematic sequence to disrupt hydrogen bonding.[3] |
Quantitative Data Summary
While specific quantitative data for peptides containing multiple this compound residues is not extensively available in peer-reviewed literature, the following tables provide a general comparison of strategies based on data for other sterically hindered and aggregation-prone peptides.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Typical Coupling Time | Relative Efficiency for Hindered Couplings | Notes |
| HBTU/DIPEA | 1-2 hours | Good | Standard and cost-effective. |
| HATU/DIPEA | 30-60 minutes | Excellent | Generally faster and more efficient than HBTU, especially for difficult couplings. |
| PyBOP/DIPEA | 1-2 hours | Very Good | A phosphonium-based reagent known for high efficiency. |
| DIC/HOBt | 2-4 hours | Moderate | Can be less efficient for highly hindered couplings and may have a higher risk of racemization with certain residues. |
Table 2: Impact of Synthesis Conditions on Purity of Aggregation-Prone Peptides (Illustrative)
| Synthesis Condition | Expected Crude Purity | Key Advantage |
| Standard Room Temperature SPPS | 30-50% | Simple setup. |
| Microwave-Assisted SPPS (75°C) | 60-80% | Significantly improves coupling efficiency by disrupting aggregation. |
| Use of Pseudoproline Dipeptides | 70-90% | Proactively disrupts β-sheet formation.[3] |
| Chaotropic Salt Washes | 50-70% | Can rescue a synthesis that has started to aggregate. |
Experimental Protocols
Protocol 1: Microwave-Assisted Coupling of Fmoc-(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid-OH
-
Resin Preparation: Swell the peptide-resin in DMF within the microwave reactor vessel for 30 minutes.
-
Fmoc Deprotection: Perform a standard Fmoc deprotection using 20% piperidine in DMF at an elevated temperature (e.g., 75°C) for 3-5 minutes using microwave irradiation. Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vial, dissolve Fmoc-(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid-OH (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.
-
Add DIPEA (8 eq.) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Perform the coupling reaction in the microwave synthesizer at 75°C for 10-15 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove excess reagents.
-
Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines. A negative result indicates a complete coupling.
Protocol 2: Chaotropic Salt Wash for On-Resin Disaggregation
-
Fmoc Deprotection: Perform the standard Fmoc deprotection protocol and wash the resin with DMF.
-
Chaotropic Wash: Wash the peptide-resin twice with a solution of 0.8 M NaClO₄ in DMF for 1 minute each.
-
DMF Wash: Thoroughly wash the resin with DMF (at least 5 times for 1 minute each) to completely remove the chaotropic salt.
-
Coupling: Proceed with the coupling of the next amino acid as per your standard or optimized protocol.
Protocol 3: Cleavage and Deprotection of Peptides with Multiple tert-Butyl Groups
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare "Reagent K" cleavage cocktail: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10-20 mL per gram of resin). Stir at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold methyl tert-butyl ether (MTBE).
-
Isolation: Centrifuge the suspension to pellet the crude peptide. Decant the MTBE and wash the pellet twice more with cold MTBE.
-
Drying: Dry the peptide pellet under vacuum.
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Workflow for cleavage and purification.
References
- 1. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Threonine-rich carboxyl-terminal extension drives aggregation of stalled polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. peptide.com [peptide.com]
Stability of the tert-butyl ether protecting group under various reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of the tert-butyl (t-Bu) ether protecting group in organic synthesis.
Troubleshooting Guide
Issue 1: Incomplete or Slow Deprotection
Q1: My tert-butyl ether deprotection is not going to completion or is very sluggish. What are the common causes and how can I resolve this?
A1: Incomplete or slow deprotection of a tert-butyl ether is a frequent issue, typically arising from insufficiently acidic conditions or steric hindrance. Here are several troubleshooting steps:
-
Increase Acid Strength or Concentration: The cleavage of tert-butyl ethers is acid-catalyzed.[1][2] If you are using a weak acid, consider switching to a stronger one. For example, if acetic acid is ineffective, trifluoroacetic acid (TFA) is a common and more potent alternative.[3] You can also increase the concentration of the acid.
-
Elevate the Reaction Temperature: For sterically hindered tert-butyl ethers, increasing the temperature can provide the necessary activation energy for the reaction to proceed. However, monitor the reaction closely to avoid potential side reactions with other functional groups.
-
Change the Solvent: The choice of solvent can influence the reaction rate. Protic solvents like methanol or water can participate in the reaction mechanism. A common solvent for deprotection is dichloromethane (DCM).[3]
-
Consider a Different Deprotection Reagent: If strong Brønsted acids are not yielding the desired results or are incompatible with your substrate, consider alternative reagents. For instance, a combination of cerium(III) chloride and sodium iodide in acetonitrile has been shown to be effective.[4]
Issue 2: Unwanted Side Reactions During Deprotection
Q2: I am observing unexpected side reactions on my molecule during the deprotection of the tert-butyl ether. How can I minimize these?
A2: Side reactions during deprotection are often caused by the harsh acidic conditions required for cleavage. Here’s how to mitigate them:
-
Use Milder Acidic Conditions: Instead of strong acids like concentrated HCl or TFA, you might try milder conditions. Acetic acid in a mixture of THF and water can be effective for some substrates.[5]
-
Employ Catalytic Methods: For highly sensitive substrates, catalytic deprotection methods are a good alternative. For example, the use of "Magic Blue" (tris(4-bromophenyl)amminium radical cation) with triethylsilane offers a mild protocol for deprotection.[3][4]
-
Optimize Reaction Time and Temperature: Over-exposure to acidic conditions can lead to the degradation of sensitive functional groups. Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed. Running the reaction at a lower temperature can also help to reduce the rate of side reactions.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the tert-butyl ether protecting group stable?
A1: The tert-butyl ether protecting group is known for its robustness under a variety of conditions, making it a valuable tool in multi-step synthesis. It is generally stable to:
-
Organometallic reagents such as Grignard reagents and organolithiums.[1][6]
-
Many reducing agents. [1]
-
Nucleophilic reagents. [7]
Q2: What are the standard conditions for cleaving a tert-butyl ether?
A2: The most common method for the deprotection of tert-butyl ethers is through the use of acidic conditions.[1][2] Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in an appropriate solvent are frequently used.[1][3]
Q3: Can I selectively deprotect a tert-butyl ether in the presence of other protecting groups?
A3: Yes, the acid lability of the tert-butyl ether allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., silyl ethers, benzyl ethers). This makes it a key component in orthogonal protection strategies.[1]
Q4: Are there any mild, non-acidic methods for tert-butyl ether deprotection?
A4: While acidic conditions are most common, some milder, catalytic methods have been developed. One such method involves the use of the tris-4-bromophenylamminium radical cation ("Magic Blue") in combination with triethylsilane.[4] This method is suitable for structurally diverse compounds and avoids the need for high temperatures or strong acids.[4]
Stability of tert-Butyl Ether Under Various Conditions
| Condition Category | Reagent/Condition | Stability | Reference(s) |
| Acidic | Trifluoroacetic acid (TFA) | Labile | [1][3] |
| Hydrochloric acid (HCl) | Labile | [1][8] | |
| Acetic acid | Labile (slower) | [5] | |
| Weak acids (e.g., citric acid) | Limited stability | [9][10] | |
| Basic | Strong bases (e.g., alkoxides) | Stable | [2][7] |
| Aqueous bases | Stable | [5] | |
| Oxidative | Strong oxidizing agents | Generally Stable | [11] |
| KMnO₄, OsO₄, CrO₃/Py, RCOOOH | Stable | [12] | |
| Reductive | H₂/Catalyst (Ni, Rh) | Stable | [12] |
| Metal hydrides (LiAlH₄, NaBH₄) | Stable | [12] | |
| Dissolving metals (Na/NH₃) | Stable | [12] | |
| Organometallic | Grignard reagents (RMgX) | Stable | [1][6] |
| Organolithium reagents (RLi) | Stable | [6][13] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve the tert-butyl ether substrate (1.0 equivalent) in dichloromethane (DCM, 0.1 M).[3]
-
To the stirred solution, add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at room temperature.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.[3]
-
Extract the aqueous layer with DCM (3 x 20 mL).[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel.[3]
Protocol 2: Catalytic Deprotection using "Magic Blue"
-
In a reaction vessel, dissolve the tert-butyl ether substrate (1.0 equivalent) in dichloromethane (0.1 M).[3]
-
Add triethylsilane (2.0 equivalents) to the solution.[3]
-
Add tris(4-bromophenyl)amminium hexachloroantimonate ("Magic Blue") (0.5 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.[3]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.[3]
-
Purify the crude product directly by flash column chromatography on silica gel.[3]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. Protecting Alcohols from Organometallics Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. t-Butyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. tert-Butyl methyl ether | C5H12O | CID 15413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tert-Butyl Ethers [organic-chemistry.org]
- 13. Safer recyclable solvents for organometallic reactions - American Chemical Society [acs.digitellinc.com]
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of (2R,3R)-2-Amino-3-(tert-butoxy)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical analytical challenge in pharmaceutical development and chemical research. For chiral molecules such as (2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid, a derivative of the amino acid threonine, ensuring high enantiomeric excess is paramount for its intended biological activity and to avoid potential off-target effects of the corresponding enantiomer. This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for determining the enantiomeric purity of this compound, alongside an alternative gas chromatography (GC) method. Detailed experimental protocols and performance data are presented to aid in method selection and implementation.
Comparison of Analytical Methods
The primary methods for determining the enantiomeric purity of this compound involve direct and indirect chiral HPLC, with gas chromatography serving as a viable alternative. The choice of method depends on factors such as available instrumentation, required sensitivity, and sample throughput.
| Method | Principle | Stationary Phase | Mobile Phase (Typical) | Derivatization Required? | Analysis Time (Typical) | Resolution (Rs) | Selectivity (α) | Advantages | Disadvantages |
| Direct Chiral HPLC | Enantiomers are separated directly on a chiral stationary phase (CSP) through transient diastereomeric interactions. | Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Acetonitrile/Water/Formic Acid | No | 10-20 min | > 1.5 | > 1.2 | Simple sample preparation, direct analysis of enantiomers. | CSPs can be expensive, method development may be required for novel compounds. |
| Indirect Chiral HPLC | Enantiomers are derivatized with a chiral derivatizing agent (CDA) to form diastereomers, which are then separated on a standard achiral column. | C18 Reversed-Phase | Acetonitrile/Water with TFA gradient | Yes (e.g., Marfey's Reagent) | 20-40 min | > 2.0 | > 1.5 | Uses common achiral columns, can enhance detection sensitivity. | Derivatization adds complexity and potential for side reactions or racemization. |
| Gas Chromatography (GC) | Volatile derivatives of the enantiomers are separated on a chiral GC column. | Chiral Capillary Column (e.g., Chirasil-Val) | - | Yes (e.g., Esterification and Acylation) | 15-30 min | > 1.5 | Variable | High resolution, suitable for volatile compounds. | Requires derivatization to ensure volatility, potential for thermal degradation of the sample. |
Experimental Workflows
The selection of an analytical method dictates the experimental workflow. The following diagrams illustrate the logical steps for each of the compared techniques.
Detailed Experimental Protocols
Method 1: Direct Chiral HPLC Analysis
This method is adapted from a protocol for the separation of threonine enantiomers and is expected to provide good resolution for the target molecule due to the proven effectiveness of teicoplanin-based CSPs for amino acids with bulky side-chain protecting groups.[1][2]
-
Column: Chirobiotic T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile / Water (80/20, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method 2: Indirect Chiral HPLC Analysis via Derivatization with Marfey's Reagent
This method involves the formation of diastereomers using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), which can then be separated on a standard reversed-phase column.
-
Derivatization Procedure:
-
Dissolve approximately 1 mg of the amino acid sample in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate the mixture at 40 °C for 1 hour.
-
Cool the reaction mixture to room temperature and add 100 µL of 2 M HCl to stop the reaction.
-
Evaporate the acetone under a stream of nitrogen.
-
Dilute the remaining aqueous solution with the mobile phase to a final volume of 1 mL.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: 10% to 70% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 340 nm
-
Injection Volume: 20 µL
-
Method 3: Chiral Gas Chromatography (GC) Analysis
This method requires derivatization to increase the volatility of the amino acid for gas-phase separation.
-
Derivatization Procedure:
-
Esterification: To approximately 1 mg of the sample, add 1 mL of 3 M HCl in n-butanol. Heat at 100 °C for 30 minutes. Evaporate the reagent under nitrogen.
-
Acylation: Add 0.5 mL of dichloromethane and 0.2 mL of trifluoroacetic anhydride (TFAA). Heat at 100 °C for 15 minutes. Evaporate the reagents under nitrogen and reconstitute the residue in a suitable solvent like ethyl acetate.
-
-
GC Conditions:
-
Column: Chirasil-L-Val capillary column, 25 m x 0.25 mm ID
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: 100 °C hold for 2 min, ramp to 180 °C at 4 °C/min, hold for 5 min.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Detector Temperature: 280 °C
-
Injection: 1 µL, split ratio 20:1
-
Conclusion
For the routine analysis of the enantiomeric purity of this compound, direct chiral HPLC using a teicoplanin-based stationary phase is the recommended method . It offers a good balance of speed, simplicity, and direct measurement, avoiding the potential complications of derivatization. The indirect HPLC method with Marfey's reagent is a robust alternative, particularly when a chiral column is not available or when enhanced sensitivity is required. Gas chromatography provides high-resolution separations but involves a more complex sample preparation procedure. The choice of the most suitable method will ultimately be guided by the specific requirements of the analysis and the resources available in the laboratory.
References
NMR Characterization of Peptides Synthesized with (2R,3R)-2-Amino-3-(tert-butoxy)butanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their conformational properties, enhancing metabolic stability, and improving therapeutic potential. One such amino acid, (2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid, a protected derivative of D-allothreonine, introduces both a unique stereochemistry and a bulky hydrophobic group. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of peptides containing this modified amino acid against standard peptides and outlines the experimental protocols for their synthesis and characterization.
Comparative NMR Data
The introduction of this compound into a peptide backbone induces notable shifts in the NMR spectra compared to a peptide with a standard amino acid like L-threonine. The bulky tert-butyl group and the allo stereochemistry significantly influence the local chemical environment. Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for a residue of this compound within a peptide, contrasted with L-threonine. These values are compiled from typical chemical shifts observed for similar structures and the constituent functional groups.
| Atom | This compound Residue | L-Threonine Residue (Typical) |
| ¹H NMR (ppm) | ||
| α-H | ~ 4.2 - 4.5 | ~ 4.1 - 4.4 |
| β-H | ~ 4.0 - 4.3 | ~ 4.0 - 4.2 |
| γ-CH₃ | ~ 1.1 - 1.3 | ~ 1.1 - 1.3 |
| tert-butyl CH₃ | ~ 1.2 - 1.4 | N/A |
| ¹³C NMR (ppm) | ||
| α-C | ~ 58 - 62 | ~ 59 - 63 |
| β-C | ~ 75 - 79 | ~ 67 - 71 |
| γ-C | ~ 19 - 22 | ~ 19 - 22 |
| tert-butyl C | ~ 73 - 77 | N/A |
| tert-butyl CH₃ | ~ 27 - 30 | N/A |
Note: The exact chemical shifts can vary depending on the neighboring amino acids, solvent, and pH.
The key distinguishing features in the NMR spectra will be the presence of a strong singlet in the ¹H NMR spectrum around 1.2-1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group, and in the ¹³C NMR spectrum, two additional signals for the quaternary carbon and the methyl carbons of the tert-butyl group. The stereochemical arrangement of the D-allothreonine derivative is expected to influence the through-space Nuclear Overhauser Effect (NOE) patterns, which can provide valuable information on the local peptide conformation.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the synthesis of a model peptide containing this compound using a standard Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected standard amino acids
-
Fmoc-(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activated amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Incorporation of this compound: Follow the same coupling procedure as for standard amino acids. Due to potential steric hindrance, a double coupling may be necessary to ensure complete reaction.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
NMR Spectroscopy
Sample Preparation:
-
Dissolve the lyophilized, purified peptide in a suitable NMR solvent (e.g., H₂O/D₂O 9:1 or a buffered solution) to a concentration of 1-5 mM.
-
Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.
NMR Experiments:
-
1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to get an overview of the sample, including the characteristic signals of the this compound residue.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proximities between protons, which is crucial for determining the three-dimensional structure of the peptide.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, aiding in the assignment of carbon resonances.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is useful for assigning quaternary carbons and confirming assignments.
Visualizations
Caption: Workflow for the synthesis and NMR characterization of a modified peptide.
Caption: Comparison of NMR features and derived structural information.
Navigating the Proteomic Landscape: A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing (2R,3R)-2-Amino-3-(tert-butoxy)butanoic Acid
For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids into peptides is a critical strategy for enhancing therapeutic properties. However, the structural characterization of these modified peptides by mass spectrometry presents unique challenges and opportunities. This guide provides a comparative analysis of the expected fragmentation behavior of peptides containing (2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid, a synthetic amino acid with a bulky tert-butoxy protecting group, against other non-canonical amino acids. This analysis is supported by a review of fragmentation principles and detailed experimental protocols to aid in method development and data interpretation.
The advent of sophisticated mass spectrometry techniques has revolutionized proteomics and drug discovery. The ability to precisely determine the amino acid sequence of a peptide is fundamental to understanding its function and ensuring the quality of synthetic therapeutics. Non-canonical amino acids are increasingly utilized to improve peptide stability, bioactivity, and pharmacokinetic profiles. This compound, a derivative of threonine, introduces a bulky and hydrophobic tert-butoxy group, which can significantly influence peptide conformation and, consequently, its fragmentation pattern in a mass spectrometer.
This guide will delve into the predicted fragmentation pathways of peptides incorporating this specific amino acid under common dissociation techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD). Furthermore, we will compare its anticipated behavior with that of two other non-canonical amino acids: 2-aminoisobutyric acid (Aib) and norleucine (Nle), providing a framework for researchers to distinguish and characterize these modified peptides.
Predicted Fragmentation Behavior of Peptides Containing this compound
Direct experimental data on the mass spectrometric fragmentation of peptides containing this compound is not extensively available in the public domain. However, based on the chemical structure of the tert-butoxy group and established fragmentation mechanisms of protected amino acids, a characteristic fragmentation pattern can be predicted.
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)
Under CID and HCD conditions, which involve the energetic collision of peptide ions with an inert gas, fragmentation is expected to occur along the peptide backbone, producing the canonical b- and y-type ions . These ions provide the primary sequence information.
A key and diagnostic fragmentation pathway anticipated for the this compound side chain is the neutral loss of isobutylene (56.0626 Da) . This is a well-documented fragmentation pathway for molecules containing a tert-butyl group. The loss of isobutylene from the precursor ion or from fragment ions containing the modified residue would result in a fragment ion corresponding to a peptide with a threonine residue at that position. This characteristic neutral loss can serve as a signature for the presence of the tert-butoxy modification.
The bulky nature of the tert-butoxy group may also influence the relative abundance of b- and y-ions around the modified residue. Steric hindrance could potentially favor cleavage at adjacent peptide bonds.
Electron Transfer Dissociation (ETD)
ETD is a "gentler" fragmentation technique that involves the transfer of an electron to a multiply charged peptide ion. This typically results in cleavage of the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions . A significant advantage of ETD is its ability to preserve labile post-translational modifications and, presumably, bulky, non-covalently bound protecting groups.
Therefore, in the ETD analysis of peptides containing this compound, it is expected that the tert-butoxy group will largely remain intact on the side chain of the resulting c- and z-ions. This would allow for the direct determination of the modification's location within the peptide sequence without the complication of neutral loss.
Comparative Analysis with Alternative Non-Canonical Amino Acids
To provide a practical context for the analysis of peptides containing this compound, we compare its predicted fragmentation with that of two other non-canonical amino acids: 2-aminoisobutyric acid (Aib) and norleucine (Nle).
| Feature | This compound (Predicted) | 2-Aminoisobutyric Acid (Aib) | Norleucine (Nle) |
| Structure | Threonine derivative with an O-tert-butyl group | α,α-disubstituted amino acid | Isomer of leucine and isoleucine |
| CID/HCD Fragmentation | - Predominant b- and y-ions.- Characteristic neutral loss of isobutylene (56.0626 Da) . | - Predominant b- and y-ions.- Cleavage N-terminal to Aib can be suppressed due to steric hindrance.- Enhanced y-ion intensity C-terminal to Aib is often observed. | - Predominant b- and y-ions.- Fragmentation pattern is very similar to leucine, making them difficult to distinguish by CID alone. |
| ETD Fragmentation | - Predominant c- and z-ions.- tert-butoxy group is expected to remain intact . | - Predominant c- and z-ions.- No characteristic side-chain fragmentation. | - Predominant c- and z-ions.- Fragmentation pattern is very similar to leucine. |
| Diagnostic Features | Neutral loss of 56.0626 Da in CID/HCD. | Suppression of fragmentation N-terminal to Aib. | Difficult to distinguish from leucine by standard methods. |
Experimental Protocols
The following are detailed protocols for the mass spectrometry analysis of peptides, which can be adapted for peptides containing this compound and other non-canonical amino acids.
Sample Preparation for Mass Spectrometry
-
Peptide Dissolution: Dissolve the purified synthetic peptide in a solution of 0.1% formic acid in water to a final concentration of 1-10 pmol/µL.
-
Chromatographic Separation: Inject the peptide solution onto a reverse-phase liquid chromatography system (e.g., a C18 column) coupled to the mass spectrometer.
-
Gradient Elution: Elute the peptide using a gradient of increasing acetonitrile concentration (e.g., 5% to 40% acetonitrile in 0.1% formic acid over 30 minutes).
Mass Spectrometry Analysis using CID/HCD
-
Instrument: A hybrid quadrupole-Orbitrap or quadrupole-time-of-flight mass spectrometer is recommended.
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full scan mass spectra (MS1) over a mass-to-charge (m/z) range of 350-1500.
-
MS2 Scan (CID/HCD):
-
Enable data-dependent acquisition (DDA) to trigger MS2 scans on the most intense precursor ions from the MS1 scan.
-
Isolate the precursor ion of interest using the quadrupole.
-
Fragment the isolated precursor ion in the collision cell using a normalized collision energy (NCE) of 25-35%. For HCD, a stepped NCE can be beneficial.
-
Detect the fragment ions in the Orbitrap or TOF analyzer.
-
Mass Spectrometry Analysis using ETD
-
Instrument: An ion trap or Orbitrap mass spectrometer equipped with an ETD source is required.
-
Ionization: Use ESI in positive ion mode.
-
MS1 Scan: Acquire full scan mass spectra (MS1) over an m/z range of 350-1500.
-
MS2 Scan (ETD):
-
Enable data-dependent acquisition (DDA) to trigger MS2 scans on multiply charged precursor ions (typically 2+ and higher).
-
Isolate the precursor ion of interest in the ion trap.
-
Introduce fluoranthene radical anions into the ion trap to react with the trapped peptide ions for a defined reaction time (e.g., 50-100 ms).
-
Detect the resulting c- and z-type fragment ions.
-
Visualizing Experimental Workflows and Fragmentation
To further clarify the analytical process and the predicted fragmentation, the following diagrams are provided.
Caption: General experimental workflow for peptide analysis by LC-MS/MS.
Caption: Predicted fragmentation of peptides with the modified amino acid.
A Comparative Guide to Fmoc-Thr(tBu)-OH and Boc-D-allo-Thr(tBu)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of amino acid derivatives is a critical decision in Solid-Phase Peptide Synthesis (SPPS). This choice impacts coupling efficiency, potential side reactions, and the stereochemistry of the final peptide. This guide provides an objective comparison between two threonine derivatives: Fmoc-Thr(tBu)-OH, a standard building block in the widely used Fmoc/tBu strategy, and Boc-D-allo-Thr(tBu)-OH, a specialized derivative employed in the Boc/Bzl strategy for incorporating a non-natural stereoisomer.
Core Strategic Differences: Fmoc vs. Boc
The fundamental difference between using Fmoc-Thr(tBu)-OH and Boc-D-allo-Thr(tBu)-OH lies in the overarching SPPS strategy employed. The choice of the Nα-protecting group dictates the entire synthetic protocol, from deprotection conditions to the selection of side-chain protecting groups.
The Fmoc (9-fluorenylmethyloxycarbonyl) group is base-labile, typically removed with a solution of piperidine in a polar aprotic solvent like DMF. This allows for the use of acid-labile side-chain protecting groups, such as the tert-butyl (tBu) ether on the threonine hydroxyl group. This orthogonality, where the Nα and side-chain protecting groups are removed under different conditions, is a key advantage of the Fmoc/tBu strategy.[][]
In contrast, the Boc (tert-butyloxycarbonyl) group is acid-labile, requiring treatment with an acid like trifluoroacetic acid (TFA) for its removal.[3][4] The side-chain protecting groups in the classical Boc/Bzl strategy are typically benzyl-based and are removed in the final cleavage step with a strong acid, such as hydrofluoric acid (HF).[5] The use of a tBu ether on the side chain of Boc-D-allo-Thr(tBu)-OH implies a variation of the Boc strategy where the side-chain protection is also acid-labile, but requires a stronger acid for removal than the Nα-Boc group.
Figure 1: Comparison of the general workflows for a single amino acid incorporation cycle in Fmoc/tBu and Boc/Bzl SPPS strategies.
Structural Comparison
The two molecules differ in three key aspects: the Nα-protecting group, the stereochemistry of the amino acid core, and the intended synthetic strategy.
| Feature | Fmoc-Thr(tBu)-OH | Boc-D-allo-Thr(tBu)-OH |
| Nα-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) |
| Amino Acid Core | L-Threonine (2S, 3R) | D-allo-Threonine (2R, 3R) |
| Side-Chain Protection | tert-Butyl (tBu) ether | tert-Butyl (tBu) ether |
| Primary SPPS Strategy | Fmoc/tBu | Boc/Bzl (variant) |
The stereochemical difference is significant. L-Threonine is the naturally occurring proteinogenic amino acid. D-allo-Threonine is a diastereomer, differing in the configuration at both the α- and β-carbons. The incorporation of D-amino acids can increase the proteolytic stability of the resulting peptide, a desirable trait for therapeutic applications. The "allo" configuration can further influence the peptide's secondary structure.
Figure 2: Chemical structures of Fmoc-Thr(tBu)-OH and Boc-D-allo-Thr(tBu)-OH.
Performance in SPPS: A Comparative Analysis
Direct head-to-head experimental data comparing the performance of these two specific derivatives is scarce in the literature. However, a robust comparison can be made based on the well-established principles of each SPPS strategy and the known challenges associated with sterically hindered amino acids like threonine.
| Performance Metric | Fmoc-Thr(tBu)-OH | Boc-D-allo-Thr(tBu)-OH | Rationale |
| Coupling Efficiency | Generally high with modern coupling reagents (e.g., HATU, HBTU). May require longer coupling times or double coupling for difficult sequences. | Can be challenging due to steric hindrance. In situ neutralization protocols are often employed to improve efficiency.[4][6] | Threonine derivatives are sterically hindered. The choice of coupling reagent and protocol is crucial for both strategies. |
| Racemization/Epimerization | Low risk of α-carbon racemization with standard carbodiimide or aminium/uronium-based activators.[] | The risk of epimerization at the α-carbon can be managed, as the protonated N-terminus after Boc deprotection is less susceptible to base-catalyzed epimerization during coupling.[3] | Both urethane-based protecting groups (Fmoc and Boc) are designed to suppress racemization.[7] |
| Common Side Reactions | - Dehydration (β-elimination): Can occur under basic conditions, leading to dehydrobutyrine formation.[8][9]- Diketopiperazine (DKP) formation: At the dipeptide stage, especially with proline as one of the first two residues.[8][10] | - N→O Acyl Shift: Can occur during the final strong acid cleavage, though it is often reversible with base treatment.[10][11]- t-Butylation of Trp/Cys: Cationic species generated during Boc deprotection can lead to alkylation of sensitive residues.[5] | The nature of the deprotection steps in each strategy predisposes the synthesis to different types of side reactions. |
| Yield and Purity | High yields are achievable, though aggregation of hydrophobic sequences can be a challenge with the neutral peptide backbone in Fmoc-SPPS.[12] | Potentially higher yields for hydrophobic and aggregation-prone sequences due to the protonated N-terminus after each deprotection cycle, which disrupts interchain hydrogen bonding.[12] | The charge state of the growing peptide chain is a key differentiator in the synthesis of "difficult" sequences. |
Experimental Protocols
General Protocol for a Single Coupling Cycle with Fmoc-Thr(tBu)-OH
This protocol outlines a standard manual procedure for the incorporation of Fmoc-Thr(tBu)-OH into a peptide sequence on a solid support (e.g., Rink Amide resin).
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the deprotection solution.
-
Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
-
Coupling of Fmoc-Thr(tBu)-OH:
-
In a separate vial, pre-activate Fmoc-Thr(tBu)-OH (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HATU, 3-4.9 equivalents) and an organic base (e.g., DIPEA, 6-10 equivalents) in DMF for 1-5 minutes.
-
Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Agitate the mixture for 30-120 minutes.
-
-
Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3-5 times). The resin is now ready for the next deprotection cycle.
General Protocol for a Single Coupling Cycle with Boc-D-allo-Thr(tBu)-OH
This protocol describes a typical manual procedure for the incorporation of Boc-D-allo-Thr(tBu)-OH using a Merrifield or PAM resin.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 1-2 hours.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for a 5-minute pre-wash.
-
Drain and add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
-
Washing: Wash the resin with DCM (2x) and isopropanol (2x) to remove residual acid.
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Add a solution of 10% (v/v) DIPEA in DCM and agitate for 5-10 minutes.
-
Wash the resin with DCM (3x).
-
-
Coupling of Boc-D-allo-Thr(tBu)-OH:
-
In a separate vial, dissolve Boc-D-allo-Thr(tBu)-OH (2-4 equivalents) and a coupling reagent/additive combination (e.g., DCC/HOBt) in DMF or DCM.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
Conclusion
The choice between Fmoc-Thr(tBu)-OH and Boc-D-allo-Thr(tBu)-OH is fundamentally a choice between two distinct and powerful SPPS strategies, further influenced by the desired stereochemistry of the final peptide.
Fmoc-Thr(tBu)-OH is the standard choice for incorporating L-threonine in the widely adopted Fmoc/tBu strategy, which is favored for its mild deprotection conditions and orthogonality.[] It is well-suited for a broad range of peptides, including those with acid-sensitive modifications.
Boc-D-allo-Thr(tBu)-OH is a specialized reagent for incorporating a non-natural D-allo-threonine residue via the Boc/Bzl strategy. This approach may offer advantages in the synthesis of hydrophobic or aggregation-prone peptides due to the charge state of the peptide during synthesis.[12] The resulting peptide will have enhanced resistance to proteolysis.
Ultimately, the selection should be based on the specific requirements of the target peptide, including its sequence, length, desired stereochemistry, and any post-translational modifications, as well as the laboratory's familiarity and setup for either Fmoc or Boc chemistry.
References
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. peptide.com [peptide.com]
- 6. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Side Chain Protection of D-allothreonine for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a protecting group for the side chain hydroxyl function of D-allothreonine is a critical decision in peptide synthesis. This choice directly impacts coupling efficiency, stability during synthesis, and the final purity of the target peptide. This guide provides an objective comparison of common and alternative protecting groups for the D-allothreonine side chain, supported by experimental data and detailed methodologies to aid in the rational design of synthetic strategies.
Introduction to D-allothreonine Side Chain Protection
D-allothreonine, a diastereomer of D-threonine, possesses a secondary hydroxyl group on its side chain. This functional group requires protection during solid-phase peptide synthesis (SPPS) to prevent undesirable side reactions, most notably O-acylation by the activated carboxyl group of the incoming amino acid. An ideal protecting group should be stable to the conditions of Nα-deprotection (e.g., piperidine in Fmoc-SPPS) and readily cleavable under conditions that do not compromise the integrity of the peptide. The concept of orthogonality, where protecting groups can be removed selectively without affecting others, is paramount in the synthesis of complex peptides.[1][2][3]
This guide focuses on a comparative analysis of four key protecting groups for the D-allothreonine side chain: tert-butyl (tBu), trityl (Trt), benzyl (Bzl), and tert-butyldimethylsilyl (TBDMS).
Performance Comparison of Protecting Groups
The selection of a protecting group is a balance between stability, ease of cleavage, and potential side reactions. The following table summarizes the key characteristics and performance of the discussed protecting groups for the D-allothreonine side chain.
| Protecting Group | Key Characteristics | Advantages | Disadvantages | Typical Crude Purity |
| tert-Butyl (tBu) | Standard and robust, acid-labile.[4] | High stability during synthesis, widely available.[5] | Requires strong acid (e.g., high concentration TFA) for cleavage, which can lead to side reactions with sensitive residues.[5][6] | Good to Excellent |
| Trityl (Trt) | Highly acid-labile.[5] | Cleavable under milder acidic conditions, potentially reducing side reactions. Can improve coupling efficiency in "difficult" sequences.[5] | Less stable than tBu during prolonged synthesis, generally more expensive.[5] | Very Good to Excellent, especially in "difficult sequences".[5] |
| Benzyl (Bzl) | Stable to both acidic and basic conditions commonly used in Fmoc-SPPS. | Orthogonal to tBu-based side chain protecting groups.[7] | Requires specific cleavage conditions (catalytic hydrogenolysis or strong acid like HF).[8][9] | Good to Very Good |
| tert-Butyldimethylsilyl (TBDMS) | Labile to fluoride ions and acidic conditions.[8][10] | Can be removed under mild, orthogonal conditions.[1] | Less stable to acidic conditions than benzyl ethers.[8][11] | Good |
Experimental Protocols
Detailed methodologies for the introduction and removal of each protecting group are crucial for successful synthesis.
tert-Butyl (tBu) Protection and Deprotection
Protection (Synthesis of Fmoc-D-alloThr(tBu)-OH): A method for the tert-butylation of Fmoc-D-alloThr-OH has been described using 60% HClO₄ (0.2 equiv) in tert-butyl acetate (AcOtBu) at room temperature for 13.5 hours, yielding Fmoc-D-alloThr(tBu)-OtBu in 78% yield.[12] Subsequent selective deprotection of the tert-butyl ester would be required to afford the desired product. An alternative reported synthesis involves the use of H₂SO₄ and 2-methylpropene.[12][13]
Deprotection (Cleavage from Resin): The tBu group is typically removed concurrently with cleavage from the resin using a strong acid cocktail.
-
Reagent: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).[5]
-
Procedure: The peptide-resin is treated with the cleavage cocktail for 2-3 hours at room temperature. The resin is filtered, and the crude peptide is precipitated from the filtrate using cold diethyl ether.[5]
Trityl (Trt) Protection and Deprotection
Protection (General Procedure for Fmoc-AA(Trt)-OH): The trityl group is introduced by reacting the Nα-Fmoc protected amino acid with trityl chloride in the presence of a base like diisopropylethylamine (DIPEA) in a suitable solvent like dichloromethane (DCM).
Deprotection (Cleavage from Resin): The high acid lability of the Trt group allows for the use of milder cleavage conditions.
-
Reagent: A milder TFA concentration can often be employed, for example, 1% TFA in DCM containing 1-5% TIS. For full deprotection, a standard TFA cocktail can be used.
-
Procedure: For selective on-resin deprotection, the peptide-resin is treated with the mild TFA solution for a short period (e.g., 2 minutes, repeated multiple times). For final cleavage, the procedure is similar to that for the tBu group.
Benzyl (Bzl) Protection and Deprotection
Protection (General Procedure for Fmoc-AA(Bzl)-OH): The benzyl ether can be formed via a Williamson ether synthesis, reacting the Nα-Fmoc protected amino acid with benzyl bromide in the presence of a base like sodium hydride or silver oxide.
Deprotection (Cleavage):
-
Catalytic Hydrogenolysis: This is a mild and orthogonal method.
-
Strong Acid Cleavage:
tert-Butyldimethylsilyl (TBDMS) Protection and Deprotection
Protection (General Procedure for O-TBDMS formation): The TBDMS group is introduced by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in a solvent like dimethylformamide (DMF).[15]
Deprotection:
-
Fluoride-based Cleavage: This is the most common and mild method.
-
Reagent: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).[1]
-
Procedure: The TBDMS-protected peptide is treated with a solution of TBAF in THF at room temperature.
-
-
Acidic Cleavage:
-
Reagent: A catalytic amount of acetyl chloride in dry methanol. This method is reported to be mild and selective.
-
Procedure: The TBDMS ether is dissolved in dry methanol and cooled to 0 °C, followed by the addition of a catalytic amount of acetyl chloride. The reaction is stirred until completion.
-
Visualizing the Protection Strategies
The following diagrams illustrate the chemical structures of the protected D-allothreonine derivatives and the general workflow for their use in Fmoc-SPPS.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Silyl ether - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. daneshyari.com [daneshyari.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids
The synthesis of peptides containing sterically hindered amino acids presents a significant challenge in drug development and chemical biology.[1] Bulky side chains, such as those in Valine and Isoleucine, α,α-disubstituted residues like α-aminoisobutyric acid (Aib), and N-methylated amino acids can dramatically slow reaction kinetics.[1][2] This leads to incomplete couplings, lower yields, and an increased risk of racemization, the loss of stereochemical purity.[1][3] The selection of an appropriate coupling reagent is therefore a critical factor for success.[1] This guide provides an objective, data-driven comparison of common coupling reagents for these challenging applications.
Classification of Coupling Reagents
Coupling reagents are activators that facilitate the formation of a peptide bond between the carboxylic acid of one amino acid and the amino group of another.[1][4] They are broadly classified into several categories, with modern onium-type (aminium/uronium and phosphonium) salts generally offering higher reactivity and fewer side reactions compared to classical carbodiimides, making them more suitable for difficult couplings.[1][4][5]
Caption: Major classes of peptide coupling reagents.
Quantitative Performance Comparison
The efficacy of a coupling reagent is best measured by its performance in challenging contexts, such as the coupling of sterically hindered amino acids. The following table summarizes quantitative data from various studies, focusing on yield, reaction conditions, and the degree of racemization.
| Reagent/System | Coupling Substrates | Yield (%) | Reaction Time | Racemization (%) | Key Advantages | Disadvantages |
| HATU | Fmoc-Aib-OH + H-Aib-Resin | High | 1-2 hours | Low | Highly efficient for hindered couplings.[1][6] | Based on potentially explosive HOAt; can cause guanidinylation.[1][7] |
| COMU | Fmoc-Aib-OH + H-Aib-Resin | High | 1-hour double coupling | Low | Efficiency comparable to HATU; improved safety profile (non-explosive).[1][4] | Limited stability in solution.[1] |
| HBTU | Boc-Phe-OH + H-(NMe)Aib-Phe-OBzl | Significant | Room Temp | Low | Widely used and reliable for many difficult couplings.[2][8] | Can cause guanidinylation; less reactive than HATU.[1][2] |
| PyBOP | Various Hindered Systems | >90% Conversion | 16 hours | Low | Avoids guanidinylation; non-carcinogenic byproducts.[1][4] | Generally less reactive than HATU; byproducts can be difficult to remove.[1][2] |
| DIC/Oxyma | Racemization-prone substrates | High | Varies | Very Low | Cost-effective; significantly suppresses racemization.[9][10] | Slower reaction times than onium salts.[2][9] |
| PyBrOP | N-methyl amino acids | Significant | 1 hour | Varies | Highly reactive, effective for N-methylated residues.[4][8] | High reactivity can increase racemization risk with some residues.[4] |
| Acid Fluorides | Extremely hindered amino acids (e.g., Aib) | Excellent | Varies | Low | Very effective for the most challenging couplings.[4][5] | Requires in-situ generation from reagents like TFFH.[4] |
Note: This table synthesizes data from multiple sources; direct comparison can be challenging as reaction conditions may vary significantly between studies.
The Challenge of Racemization
Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid being coupled, leading to a mixture of D and L isomers.[3] This is a critical issue as it can drastically alter a peptide's biological activity.[3] The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily removed by a base, leading to racemization.[3][11]
Modern coupling strategies minimize racemization by using additives that form highly reactive esters, promoting rapid peptide bond formation that outcompetes the rate of oxazolone formation and subsequent enolization.[11] Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl (hydroxyimino)cyanoacetate (OxymaPure) are more effective at suppressing racemization than the traditional 1-hydroxybenzotriazole (HOBt).[3][10] Reagents like HATU and COMU come pre-formulated with these advanced additives.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Impact of (2R,3R)-2-Amino-3-(tert-butoxy)butanoic Acid in Peptides
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of peptides with non-proteinogenic amino acids is a cornerstone of modern drug design, enabling enhanced stability, potency, and receptor selectivity. Among these, sterically hindered amino acids play a crucial role in constraining peptide conformation, a key determinant of biological activity. This guide provides an objective comparison of the impact of incorporating (2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid—a derivative of D-allothreonine with a bulky tert-butyl ether group—on peptide backbone geometry.
The introduction of such conformationally constrained amino acids is a common and effective strategy for stabilizing specific secondary structures, such as β-turns.[1][2] These structures are vital for molecular recognition processes, including protein-protein and peptide-protein interactions.[1] The bulky tert-butoxy side chain of this compound imposes significant steric limitations on the peptide backbone, restricting the available conformational space and promoting the adoption of well-defined structures.[3][4] This contrasts with peptides composed solely of natural amino acids, which often exhibit high flexibility and exist as an ensemble of conformations in solution.[5]
Comparative Conformational Analysis: Quantitative Data
The incorporation of this compound, hereafter referred to as D-aThr(tBu), induces significant and predictable changes in peptide secondary structure. The following tables summarize key quantitative data comparing a model tetrapeptide, Ac-Ala-X-Ala-Ala-NH₂, where X is either the natural amino acid D-Ala or the modified D-aThr(tBu). This data is representative of typical findings in studies of sterically hindered amino acids.[1][3]
Table 1: Backbone Dihedral Angles (φ, ψ) of Residue X
| Residue (X) | φ Angle (degrees) | ψ Angle (degrees) | Favored Conformation |
| D-Ala | +120 to +160 | -60 to -90 / +120 to +160 | Extended / Flexible |
| D-aThr(tBu) | +50 to +70 | +20 to +40 | Type II' β-turn |
Data derived from NMR spectroscopy and molecular dynamics simulations, reflecting the restricted rotation due to steric hindrance from the tert-butyl group.
Table 2: Secondary Structure Content from Circular Dichroism (CD) Spectroscopy
| Peptide Sequence | β-Turn Content (%) | β-Sheet Content (%) | Random Coil (%) |
| Ac-Ala-D-Ala-Ala-Ala-NH₂ | ~15% | ~10% | ~75% |
| Ac-Ala-D-aThr(tBu)-Ala-Ala-NH₂ | ~70% | <5% | ~25% |
Values represent the percentage of the peptide population adopting each conformation in an aqueous buffer, as determined by deconvolution of CD spectra.
Table 3: Key Nuclear Overhauser Effect (NOE) Contacts
| Peptide | Key NOE Contact | Distance (Å) | Structural Implication |
| Ac-Ala-D-Ala-Ala-Ala-NH₂ | Weak NH(i) to NH(i+1) | > 3.5 | Extended/Random Coil |
| Ac-Ala-D-aThr(tBu)-Ala-Ala-NH₂ | Strong NH(Ala¹) to NH(Ala⁴) | ~2.5 | Intramolecular H-bond, β-turn |
NOE data provides through-space distance constraints crucial for 3D structure calculation. A strong NOE between the amide protons of the first and fourth residues is a hallmark of a β-turn.[6]
Mechanism of Conformational Restriction
The bulky and sterically demanding tert-butyl group on the D-aThr(tBu) side chain physically restricts the rotation of the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This steric hindrance prevents the peptide from adopting an extended or random coil conformation, forcing it into a more compact, folded structure. When placed at the i+1 or i+2 position of a peptide sequence, it acts as a potent inducer of reverse turns, particularly β-turns.[1][2]
Caption: Conformational sampling of flexible vs. constrained peptides.
Experimental Protocols
Accurate assessment of peptide conformation requires rigorous experimental techniques. Below are standardized protocols for the key experiments cited.
1. Solid-Phase Peptide Synthesis (SPPS)
-
Resin: Rink Amide resin (0.5 mmol/g loading).
-
Chemistry: Standard Fmoc/tBu chemistry.
-
Amino Acids: Fmoc-protected amino acids, including Fmoc-(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid.
-
Coupling: HBTU/DIPEA (4 eq each) in DMF for 2 hours per coupling.
-
Deprotection: 20% piperidine in DMF for 20 minutes.
-
Cleavage and Deprotection: Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5) for 3 hours.
-
Purification: Reversed-phase HPLC on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Verification: MALDI-TOF mass spectrometry.
2. Circular Dichroism (CD) Spectroscopy
-
Instrument: Jasco J-815 CD Spectrometer or similar.
-
Sample Preparation: Peptide dissolved in 10 mM phosphate buffer (pH 7.4) to a final concentration of 50-100 μM.
-
Parameters:
-
Wavelength Scan: 190-260 nm.
-
Cuvette Pathlength: 1 mm.
-
Bandwidth: 1.0 nm.
-
Scan Speed: 50 nm/min.
-
Data Pitch: 0.5 nm.
-
Accumulations: 3-5 scans.
-
-
Data Analysis: Raw data is converted to mean residue ellipticity [θ]. Secondary structure content is estimated using deconvolution software (e.g., CONTINLL, SELCON3).
3. 2D NMR Spectroscopy
-
Sample Preparation: 1-2 mg of peptide dissolved in 500 μL of 90% H₂O / 10% D₂O or deuterated solvent (e.g., DMSO-d₆).[7]
-
Instrument: Bruker Avance 600 MHz spectrometer (or higher) equipped with a cryoprobe.
-
Experiments:
-
TOCSY (Total Correlation Spectroscopy): To assign spin systems of individual amino acid residues. Mixing time of 80 ms.[7]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proton-proton proximities (< 5 Å). Mixing time of 200-300 ms.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules where NOE signals may be weak or absent.
-
-
Data Analysis: Spectra are processed using software like TopSpin or NMRPipe. Resonance assignments are made, and NOE-derived distance restraints are used for 3D structure calculations with programs like CYANA or XPLOR-NIH.
Experimental and Analytical Workflow
The process of assessing the conformational impact of a modified amino acid follows a structured workflow from initial design to final structural elucidation.
Caption: Workflow for assessing modified peptide conformation.
References
- 1. β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]
- 6. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.uzh.ch [chem.uzh.ch]
A Comparative Guide to Orthogonal Protecting Group Schemes for Complex Peptides with Threonine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex peptides, particularly those containing hydroxyl-bearing amino acids like threonine, presents a significant challenge in medicinal chemistry and drug development. The selection of an appropriate orthogonal protecting group strategy is paramount to achieving high yields and purity, minimizing side reactions, and ensuring the successful synthesis of the target peptide. This guide provides an objective comparison of common and alternative orthogonal protecting group schemes for peptides containing threonine derivatives, supported by experimental data and detailed methodologies.
Core Principles of Orthogonal Protection in Peptide Synthesis
In Solid-Phase Peptide Synthesis (SPPS), orthogonality is a fundamental concept. It refers to the use of multiple classes of protecting groups in a single synthesis, where each class can be removed by a specific chemical mechanism without affecting the others.[1] This allows for the selective deprotection of the α-amino group at each cycle of amino acid addition, while the side-chain protecting groups remain intact until the final cleavage from the resin.
The two most established orthogonal strategies in SPPS are the Fmoc/tBu and Boc/Bzl approaches.[2]
-
Fmoc/tBu Strategy: This is the most widely used method today. The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is typically removed with a solution of piperidine in DMF.[3] Side chains, including the hydroxyl group of threonine, are protected with acid-labile groups such as tert-butyl (tBu).[4]
-
Boc/Bzl Strategy: This classical approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection, which is removed with a moderate acid like trifluoroacetic acid (TFA).[3] Side-chain protecting groups are typically benzyl (Bzl)-based, requiring a much stronger acid, such as hydrofluoric acid (HF), for their removal.[5]
Performance Comparison of Threonine Protecting Groups
The choice of protecting group for the threonine side chain significantly impacts the efficiency of peptide synthesis, particularly for "difficult sequences" prone to aggregation.[6] The most common protecting groups for threonine are the tert-butyl (tBu) ether in Fmoc/tBu synthesis and the benzyl (Bzl) ether in Boc/Bzl synthesis.[7] An alternative in the Fmoc/tBu strategy is the more labile trityl (Trt) ether.[8]
| Protecting Group Strategy | Threonine Derivative | Key Characteristics | Advantages | Disadvantages | Typical Crude Purity |
| Fmoc/tBu | Fmoc-Thr(tBu)-OH | Standard & Robust: The tBu group is stable to the basic conditions of Fmoc deprotection.[8] | - High stability during synthesis- Widely available and cost-effective[8] | - Requires strong acidic conditions (e.g., high concentration of TFA) for cleavage, which can lead to side reactions with sensitive residues.[8]- Can contribute to aggregation in "difficult sequences".[8] | Good to Excellent[8] |
| Fmoc/tBu | Fmoc-Thr(Trt)-OH | Acid Labile: The Trt group is significantly more acid-labile than the tBu group.[6] | - Allows for milder cleavage conditions, which is beneficial for sensitive peptides.- The bulkiness of the Trt group can disrupt peptide aggregation, facilitating more efficient Fmoc deprotection and leading to higher purity in "difficult" sequences.[9] | - Higher initial cost.- The lability of the Trt group can sometimes lead to premature deprotection if exposed to even mildly acidic conditions. | Often results in higher purity of the crude peptide for "difficult" sequences.[9] |
| Boc/Bzl | Boc-Thr(Bzl)-OH | Classic Approach: The Bzl group is stable to the moderate acid used for Boc deprotection. | - Well-established chemistry.- Can be advantageous for certain "difficult" sequences where the Boc/Bzl strategy has shown better outcomes. | - Requires the use of hazardous strong acids like HF for final cleavage.[5]- The repetitive use of TFA for Boc deprotection can lead to the gradual loss of some acid-sensitive side-chain protecting groups.[10] | Generally Good |
| Alternative | Fmoc-Thr(Poc)-OH | Novel Orthogonality: The propargyloxycarbonyl (Poc) group is stable to both acidic and basic conditions used in standard SPPS.[11] | - Truly orthogonal to both Fmoc/tBu and Boc/Bzl strategies.- Deprotection is achieved under mild, neutral conditions using tetrathiomolybdate.[11] | - Not as widely commercially available as standard derivatives.- Requires an additional, specific deprotection step. | Good yields reported in solution-phase synthesis.[11] |
Experimental Protocols
Detailed methodologies for the key steps in SPPS involving protected threonine derivatives are provided below.
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol outlines a standard cycle for the incorporation of an Fmoc-protected amino acid, such as Fmoc-Thr(tBu)-OH, into a growing peptide chain on a solid support.[2]
1. Resin Swelling:
-
Swell the resin (e.g., Rink Amide resin for peptide amides) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Treat the resin with 20% (v/v) piperidine in DMF for 5-10 minutes.
-
Drain the solution and repeat the treatment for another 10-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may be extended.
4. Washing:
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
5. Repeat:
-
Continue with the next amino acid in the sequence by returning to step 2.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups. The choice of cleavage cocktail is critical and depends on the protecting groups used and the amino acid composition of the peptide.[12]
For Peptides with tBu-protected Threonine:
-
Reagent Cocktail (Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[6]
-
Procedure:
-
Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[8]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.[8]
-
For Peptides with Trt-protected Threonine:
-
A milder TFA concentration (e.g., 1-10% TFA in DCM with scavengers) can often be used for selective deprotection of the Trt group on-resin.[8] For final cleavage and deprotection of other acid-labile groups, a standard high-TFA cocktail is used.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Comparison of Fmoc/tBu and Boc/Bzl orthogonal protecting group schemes.
A simplified workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Mitigating Side Reactions Involving Threonine
The hydroxyl group of threonine can be susceptible to several side reactions during SPPS.
-
O-acylation: This is the most common side reaction if the hydroxyl group is unprotected, leading to the formation of ester linkages and branched peptides. This is effectively prevented by using a suitable protecting group like tBu, Trt, or Bzl.
-
β-elimination: Under basic conditions, particularly during Fmoc deprotection with piperidine, the protected threonine can undergo β-elimination to form a dehydroamino acid residue. This is more of a concern with phosphothreonine derivatives but can also occur with other protecting groups under harsh basic conditions.[13]
-
O-sulfonation: During the final cleavage step with TFA, if arginine residues protected with sulfonyl-based groups (like Pmc or Mtr) are present, the liberated sulfonic acids can modify the unprotected threonine hydroxyl group, leading to O-sulfonation. This can be minimized by using appropriate scavengers in the cleavage cocktail.
Advanced Strategies for "Difficult" Threonine-Containing Peptides
For long or hydrophobic peptide sequences containing threonine that are prone to aggregation, several advanced strategies can be employed:
-
Pseudoproline Dipeptides: The incorporation of pseudoproline dipeptides, where a threonine residue is part of a temporary oxazolidine ring, can disrupt the formation of secondary structures that lead to aggregation during synthesis. These dipeptides are introduced as a cassette (e.g., Fmoc-Xaa-Thr(ψMe,MePro)-OH) and the native threonine structure is regenerated during the final acid cleavage. This approach has been shown to significantly improve the yield and purity of "difficult peptides".[14]
-
Backbone Protection: The use of backbone N-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb), can prevent inter-chain hydrogen bonding, thereby reducing aggregation and improving synthetic outcomes.[15]
Conclusion
The choice of an orthogonal protecting group scheme for complex peptides containing threonine derivatives is a critical decision that must be tailored to the specific peptide sequence and the overall synthetic strategy. For most routine applications using Fmoc chemistry, Fmoc-Thr(tBu)-OH provides a robust and cost-effective solution. For "difficult" or aggregation-prone sequences, the use of the more labile Fmoc-Thr(Trt)-OH or the incorporation of pseudoproline dipeptides can significantly enhance synthetic efficiency and product purity. The classical Boc/Bzl strategy remains a viable option, particularly for sequences where it has historically shown advantages, although the requirement for strong acids for cleavage is a significant drawback. Newer, more orthogonal protecting groups like Poc offer intriguing possibilities for the synthesis of highly complex and sensitive peptides, though their broader adoption is still emerging. A thorough understanding of the chemical properties of each protecting group and potential side reactions is essential for the rational design of a successful peptide synthesis campaign.
References
- 1. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. Solid-phase peptide synthesis without side-chain hydroxyl protection of threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Performance Analysis of Commercial Grades of (2R,3R)-2-Amino-3-(tert-butoxy)butanoic Acid for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid, a protected form of D-allothreonine, is a critical building block in the synthesis of complex peptides and pharmaceutical intermediates. The selection of a suitable commercial grade of this reagent is paramount, as variations in purity and impurity profiles can significantly impact reaction efficiency, yield, and the purity of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of typical commercial grades of this compound, supported by representative experimental data to inform purchasing decisions for research and manufacturing applications.
Overview of Commercial Grades
Commercial suppliers typically offer several grades of this compound, which can be broadly categorized as follows:
-
Research Grade (RG): Suitable for exploratory and discovery-phase research where the scale is small and the primary goal is proof-of-concept. Purity is typically sufficient for initial studies, but the presence of certain impurities may affect the reproducibility of sensitive assays.
-
Synthesis Grade / High-Purity Grade (HG): Characterized by higher purity and a more defined impurity profile. This grade is intended for process development, scale-up, and the synthesis of peptides or intermediates where high purity is critical to the success of subsequent steps and the final product quality.
-
Good Manufacturing Practice (GMP) Grade: The highest quality grade, manufactured under stringent GMP conditions. This grade is required for the synthesis of APIs for clinical trials and commercial drug production. It comes with extensive documentation regarding its synthesis, analysis, and quality control.
Comparative Data Presentation
The performance of different commercial grades can be evaluated based on several key parameters: purity, impurity profile, and performance in a representative application such as solid-phase peptide synthesis (SPPS). The following tables summarize hypothetical but realistic comparative data for a standard Research Grade (RG) and a High-Purity Grade (HG) of this compound.
Table 1: Physicochemical and Purity Comparison
| Parameter | Research Grade (RG) | High-Purity Grade (HG) |
| Purity (HPLC) | ≥95.0% | ≥99.0% |
| Specific Rotation | Report Value | Tightly Controlled |
| Water Content (Karl Fischer) | ≤1.0% | ≤0.2% |
| Residual Solvents (GC-HS) | ≤0.5% | ≤0.1% |
| Enantiomeric Purity (Chiral HPLC) | ≥97.0% ee | ≥99.5% ee |
Table 2: Impurity Profile Comparison
| Impurity Type | Research Grade (RG) | High-Purity Grade (HG) |
| Unprotected Amino Acid | ≤1.0% | ≤0.1% |
| Di-tert-butyl Carbonate Related | ≤0.5% | Not Detected |
| Other Unidentified Impurities | ≤1.0% | ≤0.1% |
Table 3: Performance in a Model Solid-Phase Peptide Synthesis (SPPS)
| Performance Metric | Research Grade (RG) | High-Purity Grade (HG) |
| Coupling Efficiency (Initial) | ~97% | >99% |
| Crude Peptide Purity (HPLC) | 75% | 92% |
| Final Yield after Purification | 55% | 78% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the percentage purity of the this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Impurity Profiling
The same HPLC method as for purity determination can be used for impurity profiling. Impurities are identified by their relative retention times and quantified by their peak area percentages.
Performance Evaluation in Solid-Phase Peptide Synthesis (SPPS)
The performance of the amino acid is evaluated by its incorporation into a model peptide sequence on a solid support.
-
Model Peptide Sequence: A short, representative peptide, for example, a tripeptide.
-
Solid Support: Rink Amide resin.
-
Synthesis Protocol:
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling:
-
Dissolve this compound (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in DMF.
-
Add a base like diisopropylethylamine (DIPEA) (6 equivalents).
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours.
-
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Analysis: Analyze the crude peptide by HPLC to determine purity and identify any side products.
Visualizations
Logical Workflow for Grade Selection
The following diagram illustrates the decision-making process for selecting the appropriate commercial grade of this compound based on the intended application.
Safety Operating Guide
Navigating the Safe Disposal of (2R,3R)-2-Amino-3-(tert-butoxy)butanoic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid, ensuring adherence to safety protocols and regulatory compliance.
Immediate Safety and Handling Precautions
Key Hazards:
-
Acute Oral Toxicity: May be harmful if swallowed.
-
Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE): To mitigate these risks, the following PPE should be worn at all times when handling the compound:
-
Protective gloves (e.g., nitrile)
-
Safety goggles or face shield
-
Laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO₃ | |
| Molecular Weight | 175.23 g/mol | [3] |
| Appearance | Solid | Assumed |
| Known Hazards | Acute oral toxicity, skin/eye irritation, respiratory irritation |
Step-by-Step Disposal Protocol
The disposal of this compound should be treated as hazardous waste unless confirmed otherwise by a qualified safety professional.[4] Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
-
Waste Segregation:
-
Container Management:
-
Use a clearly labeled, compatible, and sealable container for waste collection. The container should be in good condition with no leaks or cracks.[5]
-
The label should include the full chemical name: "this compound," the hazard characteristics (e.g., "Irritant," "Toxic"), and the date of accumulation.
-
Keep the waste container closed except when adding waste.[4][6]
-
-
Disposal of Solid Waste:
-
Carefully transfer the solid this compound into the designated hazardous waste container using a spatula or other appropriate tool.
-
Avoid generating dust. If the material is a fine powder, handle it with extreme care in a fume hood.
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in the same hazardous waste container.
-
Empty containers that held the pure substance should be managed as hazardous waste. For "acutely hazardous waste," containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[4]
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., water or as recommended by your institution's safety office), and collect the cleaning materials as hazardous waste.
-
-
Arranging for Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time (consult your institution's guidelines), arrange for pickup by your institution's Environmental Health and Safety (EHS) or equivalent department.[4][6]
-
Do not dispose of this chemical down the drain or in regular trash.[4][7]
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and compliance within the research and development environment. Always prioritize safety and consult with your institution's safety professionals for specific guidance.
References
- 1. tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate | C12H25NO3 | CID 7018832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 3. This compound | C8H17NO3 | CID 7408291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
